D(+)-Raffinose pentahydrate
Description
Properties
IUPAC Name |
2-[[6-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;pentahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16.5H2O/c19-1-5-8(22)11(25)13(27)16(31-5)30-3-7-9(23)12(26)14(28)17(32-7)34-18(4-21)15(29)10(24)6(2-20)33-18;;;;;/h5-17,19-29H,1-4H2;5*1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITMAWRCWSHCRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O)O)O)O.O.O.O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H42O21 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17629-30-0 | |
| Record name | α-D-Glucopyranoside, β-D-fructofuranosyl O-α-D-galactopyranosyl-(1.fwdarw.6)-, hydrate (1:5) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.743 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Structural Elucidation of D(+)-Raffinose Pentahydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure of D(+)-Raffinose pentahydrate, a naturally occurring trisaccharide of significant interest in various scientific and industrial fields. This document details its chemical composition, three-dimensional arrangement, and the experimental protocols used for its structural determination.
Molecular Structure and Composition
D(+)-Raffinose is a non-reducing trisaccharide consisting of three monosaccharide units: D-galactose, D-glucose, and D-fructose.[1][2][3][4][5] The systematic name for raffinose is α-D-galactopyranosyl-(1→6)-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside. The glycosidic linkages are crucial to its structure: an α-1,6 linkage connects galactose to glucose, and an α-1,2 linkage connects glucose to fructose. In its common crystalline form, raffinose exists as a pentahydrate, with five water molecules incorporated into its crystal lattice. The molecular formula of this compound is C₁₈H₃₂O₁₆·5H₂O.
The presence of the α-galactosidic linkage renders raffinose indigestible by humans, who lack the α-galactosidase enzyme necessary to hydrolyze this bond. Consequently, it passes undigested to the large intestine, where it is fermented by gut microbiota.
Crystallographic Data
The precise three-dimensional structure of this compound has been determined by X-ray crystallography. The crystal structure reveals a complex network of hydrogen bonds involving the sugar molecule and the five water molecules, creating a stable crystalline lattice. The key crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Molecular Formula | C₁₈H₃₂O₁₆·5H₂O |
| Molecular Weight | 594.51 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.966 |
| b (Å) | 12.327 |
| c (Å) | 23.837 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Z | 4 |
Data sourced from the crystallographic study by Berman, H. M. (1970) and subsequent redeterminations.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the atomic structure of this compound is achieved through single-crystal X-ray diffraction. The following protocol outlines the key steps in this process:
-
Crystal Growth: High-purity this compound is dissolved in a suitable solvent, typically water or a water-ethanol mixture. Slow evaporation of the solvent at a constant temperature allows for the formation of single, well-ordered crystals of sufficient size and quality for diffraction experiments.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head. This can be done using a cryoloop, where the crystal is flash-cooled in a stream of liquid nitrogen to minimize radiation damage during data collection.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which diffracts the X-rays into a specific pattern of reflections. The crystal is rotated to collect a complete set of diffraction data from all possible orientations. The intensities and positions of these reflections are recorded by a detector.
-
Data Processing: The raw diffraction data is processed to correct for experimental factors such as background noise and absorption. The intensities of the reflections are integrated and scaled to produce a final dataset.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. This map provides a three-dimensional representation of the electron distribution within the crystal.
-
Model Building and Refinement: An initial atomic model of the raffinose molecule and the water molecules is built into the electron density map. This model is then refined using least-squares methods to improve the agreement between the calculated and observed diffraction data. This iterative process adjusts the atomic positions and thermal parameters until the best possible fit is achieved.
-
Structure Validation: The final structural model is validated using various crystallographic criteria to ensure its accuracy and quality. The complete structure, including atomic coordinates, is then deposited in a crystallographic database.
Visualizations
Molecular Structure of D(+)-Raffinose
Caption: Molecular structure of D(+)-Raffinose showing the constituent monosaccharides and glycosidic linkages.
Raffinose Family Oligosaccharide (RFO) Biosynthesis in Plants
Caption: Biosynthetic pathway of Raffinose Family Oligosaccharides (RFOs) in plants.
Metabolic Fate of Raffinose in the Human Gut
Caption: Metabolic pathway of raffinose in the human large intestine by gut microbiota.
References
- 1. Raffinose - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Transcriptional regulation of the raffinose family oligosaccharides pathway in Sorghum bicolor reveals potential roles in leaf sucrose transport and stem sucrose accumulation [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. In vitro fermentation of raffinose by the human gut bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
D(+)-Raffinose pentahydrate chemical and physical properties.
An In-depth Technical Guide to D(+)-Raffinose Pentahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, and biological activities of this compound. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental methodologies, and the visualization of its mechanisms of action.
Chemical and Physical Properties
This compound is a trisaccharide composed of galactose, glucose, and fructose.[1] It is a white crystalline powder that is odorless and has a sweet taste, approximately 10% that of sucrose.[2]
Identifiers and Molecular Characteristics
| Property | Value | Reference |
| CAS Number | 17629-30-0 | [3][4][5] |
| Molecular Formula | C₁₈H₃₂O₁₆·5H₂O | |
| Molecular Weight | 594.51 g/mol | |
| Synonyms | Melitose, Melitriose |
Physical Properties
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 78-81 °C | |
| Solubility | Soluble in water. Soluble in DMSO and dimethyl formamide. | |
| Optical Rotation | [α]20/D +105° ± 2° (c=10% in H₂O) |
Experimental Protocols
Determination of Melting Point
The melting point of this compound can be determined using a capillary melting point apparatus.
Methodology:
-
A small, powdered sample of the substance is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is placed in a heating block or an oil bath within the melting point apparatus, attached to a thermometer.
-
The sample is heated at a slow, controlled rate.
-
The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range.
Measurement of Optical Rotation
Optical rotation is a key quality control parameter and is measured using a polarimeter.
Methodology:
-
A solution of this compound is prepared at a specific concentration in a suitable solvent, typically water.
-
The polarimeter tube is filled with the solution, ensuring no air bubbles are present.
-
A beam of plane-polarized light is passed through the solution.
-
The angle to which the plane of polarized light is rotated by the solution is measured by the instrument's analyzer.
-
The specific rotation is then calculated using Biot's law, which considers the observed rotation, the path length of the polarimeter tube, and the concentration of the solution.
Solubility Testing
A general procedure for determining the solubility of this compound in a given solvent.
Methodology:
-
A specific amount of the solute (this compound) is added to a known volume of the solvent at a controlled temperature.
-
The mixture is agitated (e.g., by stirring or sonication) for a defined period to ensure equilibrium is reached.
-
The solution is visually inspected for any undissolved particles. If the solid dissolves completely, more solute can be added until saturation is reached.
-
Quantitative solubility can be determined by analyzing the concentration of the dissolved solute in the saturated solution using techniques like HPLC.
High-Performance Liquid Chromatography (HPLC) Assay
HPLC is a standard method for determining the purity and concentration of this compound.
Methodology:
-
Mobile Phase Preparation: A suitable mobile phase, often a mixture of acetonitrile and water, is prepared and degassed.
-
Standard and Sample Preparation: A standard solution of known concentration and a solution of the test sample are prepared in the mobile phase or a compatible solvent.
-
Chromatographic Conditions: A column suitable for carbohydrate analysis, such as an amino or HILIC column, is used. The flow rate, column temperature, and injection volume are set.
-
Detection: A refractive index detector (RID) is commonly used for detecting non-UV absorbing compounds like raffinose.
-
Analysis: The retention time and peak area of the sample are compared to the standard to determine the purity and concentration.
Biological Activities and Signaling Pathways
This compound exhibits notable biological activities, including biofilm inhibition and anti-inflammatory effects, which are mediated through specific signaling pathways.
Biofilm Inhibition
This compound has been shown to inhibit biofilm formation in pathogenic bacteria such as Pseudomonas aeruginosa and Streptococcus mutans.
In Pseudomonas aeruginosa , raffinose binds to the lectin LecA, which is involved in cell adhesion and biofilm formation. This binding also leads to a decrease in the intracellular concentration of cyclic diguanylate (c-di-GMP), a key second messenger that promotes biofilm formation. The reduction in c-di-GMP is achieved by increasing the activity of a specific phosphodiesterase.
In Streptococcus mutans , the primary causative agent of dental caries, raffinose interferes with the function of glucosyltransferases (GTFs). GTFs are enzymes that synthesize glucans from sucrose, which are essential for bacterial adhesion and biofilm matrix formation. By likely binding to GtfC, raffinose inhibits glucan production and subsequent biofilm development.
Anti-Inflammatory Effects
Recent studies suggest that raffinose possesses anti-inflammatory properties. In a model of colitis, raffinose was shown to ameliorate inflammation by modulating the gut microbiota and targeting the Toll-like receptor 4 (TLR4)-MyD88-NF-κB signaling pathway. This pathway is a critical component of the innate immune response, and its overactivation can lead to chronic inflammation. Raffinose treatment was associated with a reduction in the expression of key components of this pathway, leading to decreased production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α.
Applications in Drug Development and Research
Cryopreservation
This compound is utilized as a cryoprotectant for various biological materials, including cells and sperm. As a non-penetrating cryoprotectant, it helps to dehydrate cells osmotically before freezing, which reduces the formation of damaging intracellular ice crystals.
Prebiotic and Gut Health
As a non-digestible oligosaccharide, raffinose acts as a prebiotic, promoting the growth of beneficial gut bacteria such as Bifidobacteria and Lactobacilli. This modulation of the gut microbiome contributes to its anti-inflammatory effects and overall gut health.
Conclusion
This compound is a well-characterized trisaccharide with defined chemical and physical properties. Its biological activities, particularly in biofilm inhibition and anti-inflammation, present significant opportunities for research and development in pharmaceuticals, functional foods, and cosmetics. The signaling pathways involved in these activities offer specific targets for further investigation and therapeutic intervention. This guide provides a foundational understanding for professionals working with this versatile molecule.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Raffinose, a plant galactoside, inhibits Pseudomonas aeruginosa biofilm formation via binding to LecA and decreasing cellular cyclic diguanylate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Raffinose Ameliorates DSS-Induced Colitis in Mice by Modulating Gut Microbiota and Targeting the Inflammatory TLR4–MyD88–NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on D-Raffinose Pentahydrate: Molecular Weight and Formula
For researchers, scientists, and professionals in drug development, a precise understanding of the molecular characteristics of compounds like D-Raffinose pentahydrate is fundamental. This technical guide provides a detailed overview of its molecular formula and weight, presenting the information in a clear, structured format.
D-Raffinose is a trisaccharide composed of galactose, glucose, and fructose.[1][2][3] In its hydrated form, specifically as a pentahydrate, it incorporates five molecules of water into its crystalline structure. This association with water is crucial to consider for accurate measurements and solution preparations in a laboratory setting.
Molecular Composition and Weight
The chemical formula for D-Raffinose pentahydrate can be represented in two ways: C₁₈H₃₂O₁₆·5H₂O or as a single empirical formula, C₁₈H₄₂O₂₁.[1][] The addition of five water molecules significantly contributes to its overall molecular weight.
The table below summarizes the key quantitative data regarding the molecular formula and weight of D-Raffinose pentahydrate and its components.
| Component | Molecular Formula | Molecular Weight ( g/mol ) |
| Anhydrous D-Raffinose | C₁₈H₃₂O₁₆ | 504.44 |
| Water (x5) | 5H₂O | 90.07 |
| D-Raffinose Pentahydrate | C₁₈H₄₂O₂₁ | 594.51 |
Structural Relationship
The relationship between anhydrous D-Raffinose and its pentahydrate form is a straightforward hydration reaction. The following diagram illustrates this association, representing the components that constitute the hydrated molecule.
This guide provides the essential molecular data for D-Raffinose pentahydrate, crucial for accurate experimental design and execution in research and development. The clear delineation of the anhydrous and hydrated forms, along with their respective molecular weights, should serve as a valuable resource for scientific professionals.
References
Unveiling the Natural Reserves of D(+)-Raffinose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural sources of the oligosaccharide D(+)-Raffinose. As a key trisaccharide in the plant kingdom, raffinose and its derivatives, collectively known as Raffinose Family Oligosaccharides (RFOs), play crucial roles in plant physiology, including stress tolerance and carbon storage.[1][2][3] For researchers and professionals in drug development, understanding the natural abundance and extraction of these compounds is paramount for harnessing their potential applications. This document summarizes the quantitative distribution of D(+)-Raffinose in various natural sources, details the experimental protocols for its extraction and analysis, and visualizes the core biochemical pathway involved in its synthesis.
Quantitative Distribution of D(+)-Raffinose in Natural Sources
D(+)-Raffinose is ubiquitously present in the plant kingdom, with particularly high concentrations found in the seeds of legumes.[4][5] It is also present in various vegetables and grains, though typically in lower amounts. The concentration of raffinose and other RFOs can vary significantly depending on the plant species, cultivar, and environmental conditions during growth and harvesting. The following tables provide a consolidated overview of the quantitative data available in the scientific literature.
Table 1: D(+)-Raffinose and Other RFOs Content in Legume Seeds (mg/g of defatted meal or dry matter)
| Legume Species | Raffinose (mg/g) | Stachyose (mg/g) | Verbascose (mg/g) | Total RFOs (mg/g) | Reference |
| Soybean (Glycine max) | 3.3 - 11.0 | 25.1 - 42.9 | ND - tr | 33.75 - 69.30 | |
| Cowpea (Vigna unguiculata) | 5.2 - 12.3 | 25.3 - 48.7 | tr | 78.78 - 108.00 | |
| Garden Pea (Pisum sativum) | 3.8 - 8.9 | 24.3 - 43.8 | 13.5 - 39.7 | 52.03 - 80.60 | |
| Mung Bean (Vigna radiata) | 4.8 - 11.5 | 22.5 - 38.2 | 1.8 - 4.5 | - | |
| Alfalfa (Medicago sativa) | 6.1 | 2.1 | 38.9 | 57.1 | |
| Faba Bean (Vicia faba) | 2.5 - 4.8 | 6.1 - 15.4 | 19.8 - 40.7 | 32.15 - 65.17 | |
| Lupin (Lupinus spp.) | 5.0 - 11.0 | 40.0 - 80.0 | 10.0 - 30.0 | 57.23 - 130.38 | |
| Chickpea (Cicer arietinum) | 1.9 - 2.8 | 0.9 - 1.7 | - | - |
ND: Not Detected, tr: trace amount
Table 2: D(+)-Raffinose Content in Various Vegetables and Grains ( g/100g Fresh Weight or as specified)
| Source | Raffinose Content | Reference |
| Brussels Sprouts | Moderate levels | |
| Broccoli | 0.5 - 1.0 g/cup (cooked) | |
| Cabbage | Moderate levels | |
| Asparagus | 0.3 - 0.5 g/cup (cooked) | |
| Whole Wheat | Present, concentrated in bran | |
| Beans (general) | 2.0 - 5.0 g/cup (cooked) | |
| Lentils | 1.0 - 2.0 g/cup (cooked) | |
| Chickpeas | 1.0 - 2.0 g/cup (cooked) | |
| Scallion | 0.78 g/100g FW | |
| Kohlrabi | 0.11 g/100g FW |
Experimental Protocols
The accurate quantification of D(+)-Raffinose and other RFOs from natural sources requires robust extraction and analytical methodologies. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique employed for this purpose.
Extraction of Raffinose Family Oligosaccharides from Plant Seeds
This protocol is a synthesis of methodologies described in the literature for the extraction of soluble sugars, including RFOs, from legume seeds.
Materials:
-
Dried plant seeds
-
Mortar and pestle or a laboratory mill
-
Defatting solvent (e.g., hexane or petroleum ether)
-
Extraction solvent: 40-60% (v/v) aqueous ethanol
-
Centrifuge and centrifuge tubes
-
Water bath or incubator
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator (optional)
Procedure:
-
Sample Preparation: Grind the dried seeds to a fine powder using a mortar and pestle or a laboratory mill.
-
Defatting (for high-lipid seeds like soybeans):
-
Suspend the seed powder in hexane or petroleum ether (1:5 w/v).
-
Stir for 1-2 hours at room temperature.
-
Centrifuge to pellet the defatted meal and discard the supernatant.
-
Repeat the process 2-3 times.
-
Air-dry the defatted meal to remove any residual solvent.
-
-
Extraction:
-
Weigh a known amount of the powdered (or defatted) sample (e.g., 2g) and transfer it to a centrifuge tube.
-
Add the extraction solvent (40-60% aqueous ethanol) at a specific ratio (e.g., 2:25 w/v).
-
Incubate the mixture in a water bath at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 1-2 hours) with occasional vortexing.
-
Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15 minutes to pellet the insoluble material.
-
Carefully collect the supernatant containing the soluble sugars.
-
Repeat the extraction process on the pellet 1-2 more times to ensure complete recovery of oligosaccharides.
-
Pool the supernatants.
-
-
Concentration and Purification (Optional):
-
The pooled supernatant can be concentrated using a rotary evaporator under reduced pressure.
-
The extract can be further purified using solid-phase extraction (SPE) cartridges to remove interfering compounds if necessary.
-
-
Final Preparation:
-
Filter the final extract through a 0.45 µm syringe filter before HPLC analysis.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general HPLC method for the separation and quantification of D(+)-Raffinose and other RFOs.
Instrumentation and Columns:
-
An HPLC system equipped with a refractive index (RI) detector is commonly used for sugar analysis.
-
Amine-based columns (e.g., NH2) or specialized carbohydrate analysis columns are suitable for separating oligosaccharides.
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water is typically used as the mobile phase. The exact ratio can be optimized depending on the column and the specific sugars being analyzed (e.g., 75:25 v/v acetonitrile:water).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: The column is often maintained at a constant temperature (e.g., 30-40°C) to ensure reproducible retention times.
-
Injection Volume: 10-20 µL.
Quantification:
-
Standard Preparation: Prepare a series of standard solutions of D(+)-Raffinose, sucrose, stachyose, and verbascose of known concentrations in the mobile phase.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration for each sugar.
-
Sample Analysis: Inject the prepared sample extract into the HPLC system.
-
Concentration Determination: Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards. Quantify the amount of each sugar in the sample by using the peak area and the corresponding calibration curve.
Biosynthesis of D(+)-Raffinose and Signaling Pathways
D(+)-Raffinose is synthesized in plants through a well-defined metabolic pathway, starting from sucrose. This pathway is crucial for the plant's response to various environmental stresses.
Raffinose Biosynthesis Pathway
The biosynthesis of raffinose and other RFOs begins with the synthesis of galactinol from UDP-galactose and myo-inositol, a reaction catalyzed by the enzyme galactinol synthase. Galactinol then serves as the galactose donor for the subsequent steps. Raffinose synthase transfers a galactose unit from galactinol to a sucrose molecule to form raffinose. Further elongation of the chain with additional galactose units from galactinol by stachyose synthase and other enzymes leads to the formation of higher-order RFOs like stachyose and verbascose.
Experimental Workflow for RFO Analysis
The overall process for analyzing RFOs from natural sources can be summarized in a systematic workflow, from sample collection to data analysis.
References
An In-depth Technical Guide to D(+)-Raffinose Pentahydrate (CAS: 17629-30-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
D(+)-Raffinose pentahydrate, a naturally occurring trisaccharide, is a compound of significant interest across various scientific disciplines, including cryopreservation, microbiology, and pharmaceutical sciences. Composed of galactose, glucose, and fructose units, it is found in a variety of plants such as beans, cabbage, brussels sprouts, broccoli, and whole grains[1]. Due to its unique physicochemical properties, this compound serves as a versatile excipient, a functional prebiotic, and a cryoprotective agent. This technical guide provides a comprehensive overview of its properties, applications, and the underlying scientific principles of its function.
Physicochemical Properties
This compound is a white, odorless, crystalline powder with a sweet taste, approximately 10% that of sucrose[2]. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 17629-30-0 | [3][4][5] |
| Molecular Formula | C₁₈H₃₂O₁₆·5H₂O | |
| Molecular Weight | 594.51 g/mol | |
| Appearance | White crystalline powder | |
| Melting Point | 78-82 °C | |
| Boiling Point | 78-82 °C | |
| Density | 1.465 g/cm³ | |
| Solubility in Water | 143 mg/mL | |
| Synonyms | Melitose, Melitriose, Gossypose |
Applications in Drug Development and Research
Cryopreservation
This compound is utilized as a cryoprotectant for biological samples, aiding in the stabilization of cells during freezing and thawing cycles. Its cryoprotective effects are attributed to its ability to increase the viscosity of the extracellular solution, reduce ice crystal formation, and stabilize cellular membranes.
A key mechanism of its cryoprotective action is through the "vitrification" process, where the cell transitions into a highly viscous, glass-like state. This maintains cellular stability and hydrogen bonding, preventing cellular collapse during freezing.
Experimental Protocol: Cryopreservation of Mammalian Oocytes
This protocol is adapted from a study on the cryopreservation of mouse oocytes and demonstrates the utility of raffinose in combination with dimethylsulfoxide (Me₂SO).
Materials:
-
This compound
-
Dimethylsulfoxide (Me₂SO)
-
HEPES-buffered Hypermedium
-
Galactose
-
Liquid Nitrogen
Procedure:
-
Prepare a 0.1 M solution of this compound in HEPES-buffered Hypermedium for microinjection.
-
Microinject the oocytes with the 0.1 M raffinose solution.
-
Prepare two cryopreservation media:
-
Group 1: 0.3 M raffinose and 0.5 M Me₂SO in HEPES-buffered Hypermedium.
-
Group 2: 0.3 M raffinose and 1.0 M Me₂SO in HEPES-buffered Hypermedium.
-
-
Expose the raffinose-injected oocytes to the cryopreservation medium.
-
Cool the oocytes in straws to -196°C in a controlled-rate freezer.
-
For thawing, warm the straws in a controlled manner to 0°C.
-
Release the thawed oocytes into HEPES-buffered Hypermedium containing 0.1 M galactose.
Quantitative Data: Oocyte Cryopreservation
| Group | Post-thaw Survival Rate (%) | Fertilization Rate (%) | Blastocyst Rate (%) |
| Cryopreservation Group 1 (0.3 M Raffinose + 0.5 M Me₂SO) | 83.9 | 90.0 | 77.8 |
| Cryopreservation Group 2 (0.3 M Raffinose + 1.0 M Me₂SO) | 80.6 | 94.6 | 72.5 |
| Injection Control (Raffinose injected, not frozen) | - | 97.8 | 78.5 |
| Untreated Control | - | 98.8 | 83.6 |
Adapted from Eroglu et al., 2010.
Experimental Workflow: Cell Cryopreservation using Raffinose
Caption: General workflow for cell cryopreservation using raffinose.
Prebiotic Activity
This compound is considered a prebiotic as it is not digested in the upper gastrointestinal tract and is selectively fermented by beneficial gut bacteria, such as Bifidobacterium and Lactobacillus species. This fermentation process leads to the production of short-chain fatty acids (SCFAs), which have numerous health benefits.
Experimental Protocol: In Vitro Fermentation of Raffinose
This protocol provides a general framework for assessing the prebiotic potential of raffinose using human fecal inocula.
Materials:
-
This compound
-
Basal fermentation medium (e.g., containing peptone, yeast extract, salts)
-
Fresh human fecal samples
-
Anaerobic chamber or system
-
pH meter, gas chromatograph (for SCFA analysis), and equipment for microbial population analysis (e.g., qPCR, 16S rRNA sequencing)
Procedure:
-
Prepare a sterile, anaerobic basal fermentation medium.
-
Prepare a stock solution of this compound and add it to the basal medium to the desired final concentration (e.g., 1% w/v). A control group with no added carbohydrate should also be prepared.
-
Collect fresh fecal samples from healthy donors and prepare a fecal slurry (e.g., 10% w/v in phosphate-buffered saline) under anaerobic conditions.
-
Inoculate the fermentation media with the fecal slurry (e.g., 10% v/v).
-
Incubate the cultures anaerobically at 37°C for a specified period (e.g., 24-48 hours).
-
At different time points, collect samples to measure:
-
pH
-
SCFA concentrations (acetate, propionate, butyrate) using gas chromatography.
-
Changes in microbial populations using techniques like qPCR for specific bacterial groups (Bifidobacterium, Lactobacillus) or 16S rRNA gene sequencing for a comprehensive community analysis.
-
Quantitative Data: Prebiotic Effect of Raffinose
A study involving 13 healthy subjects who consumed 2g of raffinose twice a day for 4 weeks showed a significant increase in the fecal bifidobacterial population.
| Time Point | Mean Percentage of Bifidobacteria in Total Bacteria |
| Pre-feeding | ~12.5% |
| 2 weeks of feeding | ~28.7% |
| 4 weeks of feeding | ~37.2% |
Adapted from a study by Takagi et al., 2016.
Signaling Pathway: Raffinose Metabolism in Gut Microbiota
Caption: Metabolic pathway of raffinose in beneficial gut bacteria.
Pharmaceutical Excipient
This compound is used as a stabilizing agent in lyophilized (freeze-dried) pharmaceutical formulations. It helps to protect proteins and other biomolecules from degradation during the freeze-drying process and during storage. Its protective mechanism involves forming a stable, amorphous glass matrix that immobilizes the protein and prevents denaturation.
Experimental Protocol: Lyophilization of a Protein with Raffinose
This protocol outlines a general procedure for using raffinose as a stabilizer in protein lyophilization.
Materials:
-
Purified protein solution
-
This compound
-
Buffer solution appropriate for the protein
-
Lyophilizer
Procedure:
-
Prepare a solution of the protein in the chosen buffer.
-
Prepare a stock solution of this compound in the same buffer.
-
Mix the protein solution with the raffinose solution to achieve the desired final concentrations of both protein and raffinose.
-
Dispense the formulation into vials appropriate for lyophilization.
-
Freeze the samples in the lyophilizer to a temperature below the glass transition temperature of the maximally freeze-concentrated solute (Tg').
-
Apply a vacuum and initiate primary drying to sublimate the ice.
-
After primary drying, increase the shelf temperature for secondary drying to remove residual moisture.
-
Once the cycle is complete, backfill the vials with an inert gas and seal them.
Quantitative Data: Protein Stabilization by Raffinose
A study on the stability of glucose-6-phosphate dehydrogenase (G6PDH) co-lyophilized with different mass ratios of sucrose and raffinose showed that while raffinose did not negatively impact the initial recovery of enzyme activity after freeze-drying, its ability to stabilize the enzyme during storage at 44°C was less effective than sucrose alone. With an increasing fraction of raffinose, the stability of G6PDH decreased.
| Sucrose:Raffinose Mass Ratio | G6PDH Activity Retention after Storage |
| 100:0 | Highest stability |
| As raffinose fraction increases | Decreased stability |
Adapted from a study by Davidson and Sun, 2005.
Safety and Handling
This compound is generally recognized as safe (GRAS) for consumption. Safety data sheets indicate that it is not classified as a hazardous substance. However, standard laboratory safety practices should be followed.
-
Handling: Avoid dust formation and inhalation. Wear appropriate personal protective equipment, including gloves and safety glasses.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
In case of exposure:
-
Inhalation: Move the person into fresh air.
-
Skin contact: Wash off with soap and plenty of water.
-
Eye contact: Flush eyes with water as a precaution.
-
Ingestion: Rinse mouth with water.
-
Conclusion
This compound is a multifaceted carbohydrate with significant applications in research and drug development. Its cryoprotective properties make it a valuable tool for the preservation of biological materials. As a prebiotic, it selectively promotes the growth of beneficial gut bacteria, contributing to gut health. In pharmaceutical formulations, it serves as a stabilizer for lyophilized products. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their work. Further research into its effects on other cellular signaling pathways and its application in a wider range of drug formulations will continue to expand its utility in the scientific community.
References
Synonyms for D(+)-Raffinose such as Melitose or Melitriose.
An In-depth Technical Guide to D(+)-Raffinose: Melitose, Melitriose
For Researchers, Scientists, and Drug Development Professionals
Introduction
D(+)-Raffinose is a non-reducing trisaccharide composed of galactose, glucose, and fructose, making it an α-galactosyl derivative of sucrose.[1][2][3][4] It is systematically named O-α-D-Galactopyranosyl-(1→6)-α-D-glucopyranosyl β-D-fructofuranoside. Widely found throughout the plant kingdom, raffinose and its related compounds, known as the Raffinose Family Oligosaccharides (RFOs), are second only to sucrose in abundance as soluble carbohydrates. Common synonyms for D(+)-Raffinose include Melitose, Melitriose, and Gossypose.
This oligosaccharide plays a crucial role in the physiology of plants, particularly in mediating responses to abiotic stress. In humans and other monogastric animals, it is largely indigestible in the upper gastrointestinal tract but functions as a prebiotic in the colon. Its unique chemical and physical properties have also led to its use in various industrial applications, including pharmaceuticals and cosmetics.
Chemical and Physical Properties
D(+)-Raffinose is typically a white, odorless crystalline powder with a sweet taste approximately 10% that of sucrose. It is stable under normal conditions but is incompatible with strong oxidizing agents. Key quantitative data are summarized in Table 1.
Table 1: Summary of Chemical and Physical Properties of D(+)-Raffinose
| Property | Value | References |
| Synonyms | Melitose, Melitriose, Gossypose | |
| CAS Number | 512-69-6 (anhydrous), 17629-30-0 (pentahydrate) | |
| Molecular Formula | C₁₈H₃₂O₁₆ (anhydrous), C₁₈H₃₂O₁₆·5H₂O (pentahydrate) | |
| Molecular Weight | 504.44 g/mol (anhydrous), 594.51 g/mol (pentahydrate) | |
| Melting Point | 80-81°C (pentahydrate), 118-135°C (anhydrous) | |
| Solubility in Water | 203 g/L | |
| Solubility in DMSO | 100 mg/mL (may require sonication) | |
| Glass Transition Temp. (Tg) | 109°C | |
| Glass Transition Temp. (Tg') | -26°C |
Biological Role and Metabolism
Role in Plants
Raffinose Family Oligosaccharides (RFOs) are integral to plant development and survival. Their primary functions include:
-
Stress Tolerance : Accumulation of RFOs is a well-documented response to abiotic stresses such as cold, drought, and high salinity. They are thought to act as osmoprotectants, stabilizing cellular membranes and proteins. One proposed mechanism involves the hydroxyl groups on RFOs replacing water to maintain hydrophilicity and cellular structure during desiccation.
-
Carbon Storage and Transport : In some plant species, RFOs serve as a significant form of transportable and stored carbon, supplementing the role of sucrose.
-
Seed Vigor and Longevity : RFOs accumulate during the late stages of seed development and are crucial for protecting the embryo from desiccation and maintaining viability during storage.
The biosynthesis of RFOs is a sequential, enzyme-catalyzed process initiated from sucrose. The primary pathway is galactinol-dependent.
-
Galactinol Synthesis : The pathway begins with the synthesis of galactinol from myo-inositol and UDP-galactose, a reaction catalyzed by the key enzyme galactinol synthase (GolS).
-
Raffinose Synthesis : Raffinose synthase (RS) then transfers a galactose moiety from galactinol to a sucrose molecule, forming the trisaccharide raffinose.
-
Higher-Order RFO Synthesis : Subsequent additions of galactose units from galactinol to raffinose are catalyzed by enzymes like stachyose synthase (STS) and verbascose synthase (VS) to produce larger RFOs such as stachyose (a tetrasaccharide) and verbascose (a pentasaccharide).
Caption: Biosynthesis pathway of Raffinose Family Oligosaccharides (RFOs).
The breakdown of RFOs in plants is equally important, releasing sucrose and galactose for energy and metabolic processes. This digestion is primarily carried out by α-galactosidases, which sequentially remove the terminal galactose residues.
Role in Humans and Monogastric Animals
The metabolic fate of raffinose is markedly different in humans and monogastric animals compared to plants.
-
Indigestibility : Humans lack the α-galactosidase (α-GAL) enzyme in the upper gastrointestinal tract necessary to hydrolyze the α-1,6-glycosidic bond in raffinose. Consequently, it passes through the stomach and small intestine undigested.
-
Prebiotic Activity : Upon reaching the large intestine, raffinose is fermented by colonic bacteria that do possess α-GAL. This fermentation promotes the growth of beneficial bacteria such as Bifidobacteria and Lactobacilli, classifying raffinose as a prebiotic.
-
Flatulence : A notable side effect of this microbial fermentation is the production of gases like hydrogen, carbon dioxide, and methane, which can cause flatulence and abdominal discomfort.
Caption: Simplified overview of raffinose metabolism in humans.
Applications in Research and Drug Development
Raffinose's physical and biological properties make it a valuable excipient and research tool.
-
Cryopreservation and Stabilization : It is used as a stabilizing agent and cryoprotectant in freeze-drying (lyophilization) of pharmaceutical formulations, including proteins and other biologics. It helps protect molecules from degradation during freezing and drying by forming a stable amorphous glass and through water replacement.
-
Drug Formulation : In drug development, it can act as a bulking agent and a stabilizer. It has also been investigated for its ability to inhibit biofilm formation by pathogens like Pseudomonas aeruginosa and Streptococcus mutans.
-
Cosmetics : Raffinose is utilized in skin moisturizers and other cosmetic products.
-
Prebiotic Research : As a known prebiotic, it is a standard compound used in studies of gut microbiota and their impact on health.
Experimental Protocols
The quantification of raffinose and other RFOs is critical for quality control in the food industry and for research in plant biology and nutrition. High-Performance Liquid Chromatography (HPLC) is a precise and sensitive technique for this purpose.
Protocol: Extraction and HPLC Quantification of Raffinose from Plant Seeds
This protocol provides a general methodology for the analysis of RFOs from legume seeds.
1. Sample Preparation and Extraction:
-
Grinding : Obtain a homogenous sample by grinding dried seeds into a fine powder (flour).
-
Extraction : Weigh 0.5 g of the ground flour into a centrifuge tube. Add 40 mL of 80% ethanol.
-
Incubation : Blend or vortex the mixture and incubate for 45 minutes at approximately 57°C with stirring.
-
Centrifugation : Centrifuge the homogenate for 30 minutes at 1,500 x g.
-
Filtration : Collect the supernatant and filter it through Whatman #40 filter paper, followed by a 0.45 µm syringe filter before HPLC injection.
2. HPLC Analysis:
-
System : An HPLC system equipped with a Refractive Index Detector (RID) is commonly used for sugar analysis.
-
Column : An amino-based column or a specialized carbohydrate analysis column is suitable. Ion Moderated Partition (IMP-HPLC) on a strong cation exchanger column (e.g., in calcium form) can also be used for individual saccharide determination.
-
Mobile Phase : An isocratic mobile phase of acetonitrile and water (e.g., 70:30 v/v) is often effective. For IMP-HPLC, demineralized water can be used as the mobile phase.
-
Flow Rate : A typical flow rate is 1.0 mL/min.
-
Injection Volume : Inject 2-10 µL of the filtered extract.
3. Quantification:
-
Standard Curve : Prepare a series of standard solutions of pure raffinose, stachyose, and verbascose of known concentrations.
-
Calibration : Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration for each oligosaccharide.
-
Calculation : Determine the concentration of each RFO in the sample extract by comparing its peak area to the standard curve.
Caption: Experimental workflow for raffinose quantification via HPLC.
References
The Role of Raffinose in Plant Stress Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raffinose Family Oligosaccharides (RFOs) are a class of α-galactosyl derivatives of sucrose that are nearly ubiquitous in the plant kingdom.[1] Emerging evidence strongly indicates that RFOs, particularly raffinose, play a pivotal role in the ability of plants to withstand a variety of environmental challenges.[1] This technical guide provides an in-depth exploration of the biological functions of raffinose in plant stress response, with a focus on its roles as an osmoprotectant, an antioxidant, and a signaling molecule. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and potential applications in crop improvement and drug development.
Core Functions of Raffinose in Plant Stress Response
Under abiotic stress conditions such as drought, high salinity, cold, and heat, many plant species accumulate significant amounts of raffinose in their tissues.[1][2][3] This accumulation is a key adaptive strategy and contributes to stress tolerance through several mechanisms:
-
Osmoprotection: Raffinose acts as a compatible solute, helping to maintain cellular turgor and water potential under osmotic stress conditions like drought and high salinity. By increasing the solute concentration within the cell, raffinose helps to prevent water loss and protect cellular structures.
-
Antioxidant Activity and ROS Scavenging: Abiotic stresses often lead to the overproduction of reactive oxygen species (ROS), which can cause significant oxidative damage to cellular components. Raffinose has been shown to function as an effective ROS scavenger, mitigating oxidative damage. Transgenic plants with elevated levels of raffinose exhibit enhanced tolerance to oxidative stress.
-
Membrane and Protein Stabilization: During dehydration and freezing, raffinose is thought to protect cellular membranes and proteins from denaturation. It can replace water molecules, maintaining the hydration sphere around macromolecules and preserving their structure and function.
-
Signaling Molecule: Beyond its protective roles, raffinose is also implicated as a signaling molecule in plant stress responses. Changes in raffinose levels can trigger downstream signaling cascades that lead to the activation of further stress defense mechanisms.
Quantitative Data on Raffinose Accumulation Under Stress
The accumulation of raffinose in response to abiotic stress has been quantified in various plant species. The following tables summarize key findings from the literature, providing a comparative overview of raffinose induction under different stress conditions.
Table 1: Raffinose Accumulation in Arabidopsis thaliana Leaves Under Various Abiotic Stresses
| Stress Condition | Duration | Raffinose Concentration (mg g⁻¹ DW) | Fold Increase | Reference |
| Cold (4°C) | 14 days | 40 | 121 | |
| Water Deficit | 7 days | Not specified | - | |
| High Salinity (150 mM NaCl) | Not specified | Not specified | - | |
| Heat Shock | Not specified | Not specified | - | |
| Methyl Viologen (25 µM) | 3 hours | 3 | 9 |
Table 2: Galactinol and Raffinose Content in Common Bean (Phaseolus vulgaris) Leaves Under Drought Stress
| Stress Condition | Days After Sowing (DAS) | Galactinol Increase (%) | Raffinose Increase | Reference |
| Drought | 22 | 42 | Significant | |
| Drought | 25 | Not specified | Significant |
Table 3: Raffinose Content in Soybean (Glycine max) Plant Introductions (PIs)
| Sugar | Range (mg g⁻¹) | Mean (mg g⁻¹) | Reference |
| Raffinose | 0.1 - 19.9 | 8.3 | |
| Sucrose | 1.6 - 95.4 | - | |
| Total Sugar | 16.4 - 190.1 | 96.4 |
Raffinose Biosynthesis and its Regulation
The biosynthesis of raffinose is a two-step enzymatic process central to its role in stress response.
-
Galactinol Synthesis: The pathway begins with the synthesis of galactinol from myo-inositol and UDP-galactose, a reaction catalyzed by galactinol synthase (GolS) . This is considered a key regulatory point in the pathway.
-
Raffinose Synthesis: Subsequently, raffinose synthase (RafS) catalyzes the transfer of the galactose moiety from galactinol to a sucrose molecule, forming raffinose.
The expression and activity of both GolS and RafS are significantly upregulated in response to various abiotic stresses, leading to the accumulation of raffinose.
Signaling Pathways in Raffinose-Mediated Stress Response
The induction of raffinose biosynthesis is intricately linked with plant stress signaling pathways, particularly the abscisic acid (ABA) pathway.
Caption: Raffinose biosynthesis and its role in abiotic stress tolerance.
Abiotic stress triggers the production of the phytohormone abscisic acid (ABA), which in turn activates a signaling cascade involving various transcription factors. These transcription factors bind to the promoter regions of stress-responsive genes, including GolS and RafS, leading to their increased expression. The resulting accumulation of raffinose then confers stress tolerance through the mechanisms described above.
Experimental Protocols
Quantification of Raffinose by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantification of raffinose in plant tissues. Optimization may be required for specific plant species and tissues.
1. Sample Preparation and Extraction: a. Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. b. Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue lyser. c. Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube. d. Add 1 mL of 80% (v/v) ethanol. e. Vortex thoroughly and incubate at 80°C for 1 hour, with vortexing every 15 minutes. f. Centrifuge at 14,000 x g for 10 minutes. g. Transfer the supernatant to a new tube. h. Repeat the extraction (steps d-g) with the pellet for exhaustive extraction. i. Pool the supernatants and evaporate to dryness using a vacuum concentrator. j. Resuspend the dried extract in a known volume (e.g., 500 µL) of ultrapure water. k. Filter the extract through a 0.22 µm syringe filter before HPLC analysis.
2. HPLC Analysis: a. HPLC System: An HPLC system equipped with a refractive index detector (RID) or an evaporative light-scattering detector (ELSD) is suitable for sugar analysis. b. Column: A carbohydrate analysis column, such as an amino-bonded silica column or a specialized HILIC column (e.g., Amaze TH), should be used. c. Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 75:25, v/v) is commonly used. The exact ratio may need optimization depending on the column and specific sugars to be separated. d. Flow Rate: A typical flow rate is 1.0 mL/min. e. Column Temperature: Maintain the column at a constant temperature, for example, 30°C. f. Injection Volume: Inject 10-20 µL of the filtered sample extract. g. Standard Curve: Prepare a series of raffinose standards of known concentrations in ultrapure water. Run the standards on the HPLC to generate a standard curve of peak area versus concentration. h. Quantification: Quantify the amount of raffinose in the samples by comparing their peak areas to the standard curve.
Caption: Workflow for Raffinose Quantification by HPLC.
Galactinol Synthase (GolS) Activity Assay
This colorimetric assay is based on the indirect determination of UDP produced in the GolS reaction.
1. Enzyme Extraction: a. Homogenize fresh or frozen plant tissue in a cold extraction buffer (e.g., 50 mM HEPES, pH 7.0, containing 1 mM DTT and 1 mM PMSF). b. Centrifuge the homogenate at high speed (e.g., 28,000 x g) for 30 minutes at 4°C. c. Collect the supernatant, which contains the crude enzyme extract.
2. GolS Reaction: a. Prepare a reaction mixture containing:
- 50 mM HEPES buffer (pH 7.5)
- 10 mM MnCl₂
- 10 mM myo-inositol
- 5 mM UDP-galactose
- Enzyme extract b. Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes). c. Stop the reaction by heating at 100°C for 5 minutes.
3. UDP Quantification (Indirectly via Pyrophosphatase and Phosphate Detection): a. Add apyrase to the reaction mixture to hydrolyze the UDP produced to UMP and inorganic phosphate (Pi). b. Quantify the released Pi using a colorimetric method, such as the Fiske-SubbaRow method. c. The amount of Pi released is proportional to the amount of UDP produced, and thus to the GolS activity. d. Express enzyme activity as µmol of product formed per minute per mg of protein.
In Vitro Antioxidant Activity Assay: DPPH Radical Scavenging
This assay measures the ability of raffinose to scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.
1. Reagent Preparation: a. Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. b. Prepare a series of raffinose solutions of different concentrations in methanol or water. c. A known antioxidant, such as ascorbic acid or BHT, should be used as a positive control.
2. Assay Procedure: a. In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to each well/cuvette. b. Add an equal volume of the raffinose solutions (or control/blank) to the DPPH solution. c. Incubate the mixture in the dark at room temperature for 30 minutes. d. Measure the absorbance at 517 nm using a spectrophotometer.
3. Calculation: a. The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the raffinose sample. b. The IC₅₀ value (the concentration of raffinose required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of raffinose.
Conclusion and Future Perspectives
Raffinose plays a crucial and multifaceted role in the adaptation of plants to abiotic stresses. Its functions as an osmoprotectant, antioxidant, and signaling molecule are well-supported by a growing body of evidence. The accumulation of raffinose under stress is a tightly regulated process involving the induction of key biosynthetic enzymes, GolS and RafS, often mediated by the ABA signaling pathway.
For researchers in plant science and crop improvement, understanding the regulation of raffinose metabolism offers promising avenues for developing more stress-tolerant crop varieties through genetic engineering or marker-assisted selection. For professionals in drug development, the antioxidant properties of raffinose and other RFOs may warrant investigation for their potential health benefits.
Future research should focus on further elucidating the intricate signaling networks that govern raffinose metabolism, identifying novel regulatory components, and exploring the specific roles of different RFOs in various stress responses. A deeper understanding of these mechanisms will be critical for harnessing the full potential of raffinose in agriculture and beyond.
References
An In-depth Technical Guide to the Solubility of D(+)-Raffinose Pentahydrate in Water and Ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of D(+)-Raffinose pentahydrate (CAS: 17629-30-0), a non-reducing trisaccharide composed of galactose, glucose, and fructose.[1][2] Understanding its solubility in aqueous and ethanolic solutions is critical for a wide range of applications, including formulation development, cryopreservation, and as a component in cell culture media.[1]
Quantitative Solubility Data
The solubility of this compound is significantly influenced by the solvent system and temperature. The following tables summarize quantitative solubility data from various sources.
There is some variability in the reported solubility of raffinose pentahydrate in pure water, which may be attributed to differences in experimental methods, equilibration times, and the physical form of the solute.
| Temperature | Solubility ( g/100 mL) | Solubility (mg/mL) | Source |
| Not Specified | ~20.3 | 203 | PubChem[3] |
| Not Specified | 14.3 | 143 | ChemicalBook |
| 20 °C | 10.0 | 100 | Sigma-Aldrich |
| Not Specified | 5.0 | 50 | Sigma-Aldrich |
| Not Specified | ~1.0 (in PBS, pH 7.2) | 1 (in PBS, pH 7.2) | Cayman Chemical |
This compound exhibits very low solubility in pure ethanol.
| Temperature | Solubility ( g/100 mL) | Solubility (mg/mL) | Source |
| Not Specified | ~0.01 | 0.1 | Cayman Chemical |
Systematic studies have shown that the solubility of this compound decreases significantly as the mass fraction of ethanol in the solvent increases. Conversely, solubility increases with rising temperature across all tested ethanol concentrations. The following data is derived from mole fraction solubility measurements reported in the Journal of Chemical & Engineering Data.
| Temperature (K) | Temperature (°C) | Ethanol Mass Fraction | Solubility (g / 100g of Solvent) |
| 273.2 | 0.05 | 0.0 | 8.11 |
| 273.2 | 0.05 | 0.2 | 3.54 |
| 273.2 | 0.05 | 0.4 | 1.48 |
| 273.2 | 0.05 | 0.6 | 0.56 |
| 273.2 | 0.05 | 0.8 | 0.18 |
| 283.2 | 10.05 | 0.0 | 11.23 |
| 283.2 | 10.05 | 0.2 | 5.12 |
| 283.2 | 10.05 | 0.4 | 2.21 |
| 283.2 | 10.05 | 0.6 | 0.86 |
| 283.2 | 10.05 | 0.8 | 0.28 |
| 293.2 | 20.05 | 0.0 | 15.39 |
| 293.2 | 20.05 | 0.2 | 7.37 |
| 293.2 | 20.05 | 0.4 | 3.37 |
| 293.2 | 20.05 | 0.6 | 1.34 |
| 293.2 | 20.05 | 0.8 | 0.45 |
| 303.2 | 30.05 | 0.0 | 20.94 |
| 303.2 | 30.05 | 0.2 | 10.51 |
| 303.2 | 30.05 | 0.4 | 5.04 |
| 303.2 | 30.05 | 0.6 | 2.09 |
| 303.2 | 30.05 | 0.8 | 0.71 |
Experimental Protocol for Solubility Determination
The following section details a standard methodology for determining the equilibrium solubility of a saccharide like this compound in a given solvent system, often referred to as the isothermal shake-flask method.
Objective: To determine the concentration of a saturated solution of this compound at a constant temperature.
Materials:
-
This compound (≥98% purity)
-
Solvent (e.g., deionized water, absolute ethanol, or a specific ethanol-water mixture)
-
Isothermal shaker bath or temperature-controlled incubator
-
Analytical balance
-
Vials with airtight caps (e.g., 20 mL scintillation vials)
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).
Methodology:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume or mass of the desired solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Securely cap the vials and place them in an isothermal shaker bath set to the target temperature. Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the minimum time required to achieve a stable concentration.
-
Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the temperature-controlled environment for several hours to let the excess solid settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a tared vial to prevent crystallization or solvent evaporation.
-
Gravimetric Analysis and Dilution: Weigh the collected sample of the saturated solution. Then, quantitatively dilute the sample with the mobile phase to a concentration that falls within the calibrated range of the analytical instrument.
-
Quantitative Analysis: Analyze the diluted samples using a validated HPLC method. A common approach for saccharides involves an amino-based column with an acetonitrile/water mobile phase and detection by RID.
-
Calculation:
-
Prepare a calibration curve using standards of known this compound concentrations.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Back-calculate the original concentration in the saturated solution, accounting for all dilution factors and the density of the solution if converting between mass and volume units. The final solubility is typically expressed in mg/mL or g/100g of solvent.
-
References
An In-depth Technical Guide on the Melting Point of D(+)-Raffinose Pentahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal properties of D(+)-Raffinose pentahydrate, with a specific focus on its melting point and dehydration process. The information is compiled from various scientific sources to ensure accuracy and depth, catering to the needs of researchers and professionals in drug development and related fields.
Thermal Properties of this compound
This compound is a trisaccharide composed of galactose, glucose, and fructose, with five molecules of water of crystallization.[1] Its thermal behavior is characterized by a distinct melting point and a multi-step dehydration process upon heating.
The reported melting point for this compound is in the range of 78-80 °C .[2] Upon slow heating to 100 °C, it loses its water of crystallization. The anhydrous form of raffinose decomposes at a higher temperature, around 118-119 °C.[3]
Thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) reveals a more detailed picture of the dehydration process. DSC thermograms show three endothermic peaks at approximately 56 °C, 73 °C, and 85 °C. These peaks are believed to correspond to the sequential loss of one, two, and another two moles of water, respectively.[4] TGA data confirms a total weight loss of about 15.43%, which is consistent with the loss of all five water molecules.
Quantitative Data Summary
The following table summarizes the key quantitative data related to the thermal properties of this compound.
| Parameter | Value | Technique | Reference |
| Melting Point | 78 - 80 °C | Not Specified | |
| 80 °C | Not Specified | ||
| Decomposition of Anhydrous Form | 118 - 119 °C | Not Specified | |
| Dehydration Events (DSC) | ~56 °C (loss of 1 H₂O) | DSC | |
| ~73 °C (loss of 2 H₂O) | DSC | ||
| ~85 °C (loss of 2 H₂O) | DSC | ||
| Total Weight Loss (TGA) | ~15.43% | TGA |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for reproducing and interpreting the thermal analysis data.
This is a common and straightforward method for determining the melting point of a crystalline solid.
Protocol:
-
Sample Preparation: A small amount of dry, powdered this compound is loaded into a capillary tube to a height of 2-3 mm. The sample should be well-packed to ensure uniform heating.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a controlled rate. Initially, a faster heating rate can be used to approach the expected melting point.
-
Observation: As the temperature approaches the melting point, the heating rate is slowed down to about 1-2 °C per minute. The temperature at which the first droplet of liquid appears is recorded as the start of the melting range, and the temperature at which the entire solid has turned into a liquid is the end of the range.
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful technique for studying thermal transitions like melting and dehydration.
Protocol:
-
Sample Preparation: A small, accurately weighed amount of this compound is placed in an aluminum pan. The pan is then hermetically sealed.
-
Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.
-
Temperature Program: The temperature of the cell is increased at a constant rate (e.g., 10 °C/min).
-
Data Acquisition: The instrument records the differential heat flow between the sample and the reference. Endothermic events, such as the loss of water and melting, are observed as peaks in the DSC thermogram.
TGA measures the change in mass of a sample as a function of temperature or time. It is used to quantify the loss of volatiles, such as water of crystallization.
Protocol:
-
Sample Preparation: A small, accurately weighed amount of this compound is placed in a tared TGA pan.
-
Instrument Setup: The pan is placed on the TGA balance within the furnace.
-
Temperature Program: The sample is heated at a controlled rate under a specific atmosphere (e.g., nitrogen).
-
Data Acquisition: The instrument records the mass of the sample as the temperature increases. The resulting TGA curve shows the percentage of weight loss at different temperatures, corresponding to the dehydration events.
Visualizations
Caption: Workflow for determining the melting point of this compound.
Caption: Thermal decomposition pathway of this compound.
References
An In-depth Technical Guide to the Optical Rotation of D(+)-Raffinose Pentahydrate Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the optical rotation of D(+)-Raffinose pentahydrate solutions. It is designed to be a valuable resource for professionals in research, science, and drug development who utilize polarimetry for the analysis and characterization of this important trisaccharide. This document details the fundamental principles of optical rotation, presents quantitative data, outlines experimental protocols, and provides visual representations of key concepts and workflows.
Core Principles of Optical Rotation
Optical rotation is a fundamental property of chiral molecules, such as this compound, to rotate the plane of plane-polarized light. The extent and direction of this rotation are characteristic of the substance and are influenced by several factors including concentration, temperature, the wavelength of the light source, and the path length of the sample cell. The standardized measure of this property is the specific rotation, denoted as ([α]).
The specific rotation is calculated using the Biot's law formula:
[ [α]^T_λ = (100 × α) / (l × c) ]
Where:
-
([α]^T_λ) is the specific rotation at a given temperature (T) and wavelength (λ).
-
is the observed angle of rotation in degrees.α -
is the path length of the polarimeter cell in decimeters (dm).l -
is the concentration of the solution in grams per 100 mL ( g/100 mL).c
D(+)-Raffinose is dextrorotatory, meaning it rotates the plane of polarized light to the right (clockwise), which is indicated by a positive (+) sign for its specific rotation.
Quantitative Data on Optical Rotation
The specific rotation of this compound is a key parameter for its identification and quality control. The established value under standard conditions provides a benchmark for experimental measurements.
Table 1: Standard Specific Rotation of this compound
| Parameter | Value | Conditions |
| Specific Rotation ([α]^{20}_D) | +105° ± 2° | c = 10 in H₂O, T = 20°C, λ = 589 nm (Sodium D-line) |
Source: Sigma-Aldrich
Dependence on Concentration
For most sugar solutions, there is a linear relationship between the observed angle of rotation and the concentration of the solution.[1] This means that as the concentration of the this compound solution increases, the observed rotation will increase proportionally, assuming the path length, temperature, and wavelength are held constant. While the specific rotation is theoretically independent of concentration, in practice, slight variations can be observed at very high or very low concentrations due to intermolecular interactions.
Table 2: Illustrative Observed Rotation at Various Concentrations of this compound
| Concentration ( g/100 mL) | Calculated Observed Rotation (α)° |
| 1 | +1.05 |
| 2 | +2.10 |
| 5 | +5.25 |
| 10 | +10.50 |
| 15 | +15.75 |
| 20 | +21.00 |
Note: The values in this table are calculated based on a specific rotation of +105° and a path length of 1 dm, assuming a strictly linear relationship.
Dependence on Temperature
Dependence on Wavelength
The magnitude of optical rotation is dependent on the wavelength of the light used for the measurement. This phenomenon is known as optical rotatory dispersion (ORD).[4] Generally, the specific rotation of sugars increases as the wavelength of light decreases. The relationship between specific rotation and wavelength can often be described by the Drude equation. Therefore, it is standard practice to use a monochromatic light source, most commonly the sodium D-line at 589 nm, for determining specific rotation to ensure comparability of results.
Experimental Protocol for Polarimetry
This section outlines a detailed methodology for the accurate determination of the optical rotation of a this compound solution.
Objective: To measure the specific rotation of a this compound solution.
Materials:
-
This compound (high purity)
-
Distilled or deionized water
-
Analytical balance
-
Volumetric flasks (various sizes, e.g., 10 mL, 25 mL, 50 mL, 100 mL)
-
Beakers
-
Pipettes
-
Polarimeter
-
Polarimeter cell (e.g., 1 dm or 2 dm)
-
Thermometer
-
Sodium lamp or other monochromatic light source
Procedure:
-
Instrument Calibration:
-
Turn on the polarimeter and the light source, allowing them to warm up and stabilize according to the manufacturer's instructions.
-
Fill the polarimeter cell with the solvent (distilled or deionized water) and ensure there are no air bubbles.
-
Place the solvent-filled cell in the polarimeter and take a blank reading. This reading should be zeroed or recorded as the solvent blank.
-
-
Preparation of this compound Solution:
-
Accurately weigh a precise amount of this compound using an analytical balance. For a 10% solution, this would be 10.00 g.
-
Quantitatively transfer the weighed solid into a 100 mL volumetric flask.
-
Add a portion of the solvent (e.g., 50-70 mL of distilled water) to the flask and gently swirl to dissolve the solid completely.
-
Once dissolved, carefully add more solvent to bring the volume to the calibration mark on the neck of the flask.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Record the exact concentration of the solution in g/100 mL.
-
-
Measurement of Optical Rotation:
-
Rinse the polarimeter cell with a small amount of the prepared raffinose solution.
-
Carefully fill the cell with the raffinose solution, again ensuring no air bubbles are present.
-
Place the filled cell into the sample chamber of the polarimeter.
-
Measure the temperature of the solution and record it.
-
Observe the optical rotation through the eyepiece or on the digital display of the polarimeter.
-
Take multiple readings (e.g., 3-5) and calculate the average observed rotation (α).
-
-
Calculation of Specific Rotation:
-
If a solvent blank was recorded, subtract this value from the average observed rotation of the sample.
-
Use the Biot's law formula to calculate the specific rotation: ([α]^T_λ = (100 × α) / (l × c)).
-
Report the specific rotation along with the temperature and wavelength at which the measurement was taken (e.g., ([α]^{20}_D)).
-
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step process for determining the optical rotation of a this compound solution.
Caption: Experimental workflow for polarimetry.
Relationship between Concentration and Optical Rotation
This diagram illustrates the direct linear relationship between the concentration of an optically active substance and its observed angle of rotation.
Caption: Concentration vs. Optical Rotation.
References
- 1. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 2. Polarimeter Data book-Angle Rotation and Temperature | ATAGO CO.,LTD. [atago.net]
- 3. polarization - Effect of temperature on optical rotation of sugar solution - Physics Stack Exchange [physics.stackexchange.com]
- 4. files.core.ac.uk [files.core.ac.uk]
An In-depth Technical Guide to D-Raffinose Pentahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pentahydrate form of D-Raffinose, a naturally occurring trisaccharide composed of galactose, glucose, and fructose.[1] This document collates critical data on its physicochemical properties, detailed experimental protocols for its analysis, and visual representations of its role in biological pathways and experimental workflows.
Physicochemical Properties
D-Raffinose pentahydrate is a white crystalline powder with a variety of applications, notably as a cryoprotectant, a carbon source in microbiology, and a component in cell culture media.[1][2] Its key physical and chemical characteristics are summarized below.
| Property | Value | References |
| Synonyms | O-α-D-Galactopyranosyl-(1→6)-α-D-glucopyranosyl β-D-fructofuranoside pentahydrate, Melitose, Melitriose | |
| Molecular Formula | C₁₈H₃₂O₁₆ · 5H₂O | |
| Molecular Weight | 594.51 g/mol | |
| CAS Number | 17629-30-0 | |
| Appearance | White crystalline powder | |
| Melting Point | 78-80 °C | |
| Solubility | Water: 0.1 g/mL (clear, colorless solution), 50 mg/mL. Soluble in methanol, pyridine; slightly soluble in alcohol. | |
| Optical Activity | [α]20/D +105° ± 2° (c = 10% in H₂O) | |
| Purity (by HPLC) | ≥98.0% to ≥99.0% depending on the grade |
Structural and Spectroscopic Data
The crystal structure of D-Raffinose pentahydrate has been determined using X-ray diffraction, revealing a complex network of hydrogen bonds. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are crucial for its identification and structural elucidation.
| Spectroscopic Data | Key Features | References |
| ¹H NMR | Complex spectrum with multiple peaks corresponding to the protons of the three sugar moieties. A water signal is also present. | |
| ¹³C NMR | Shows 18 distinct carbon signals for the trisaccharide backbone. | |
| FTIR | The 'fingerprint' region for carbohydrates is between 950 and 1200 cm⁻¹. A peak around 1651 cm⁻¹ corresponds to the scissoring vibration of the water of crystallization. | |
| Crystal Structure | The crystal structure is characterized by infinite chains of hydrogen bonds, with water molecules linking these chains to form a three-dimensional network. |
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques used to characterize D-Raffinose pentahydrate.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a standard method for determining the purity of D-Raffinose pentahydrate. A mixed-mode chromatography approach can be employed for the simultaneous analysis of sugars, amino acids, and carboxylic acids.
Instrumentation:
-
HPLC system with a Corona Charged Aerosol Detector (CAD) or a Refractive Index Detector (RID).
-
Column: Amaze HD (4.6x150 mm, 3 µm, 100Å) or a similar HILIC mixed-mode column.
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Ammonium Acetate (AmAc), analytical grade.
-
D-Raffinose pentahydrate standard.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile/Water/Ammonium Acetate with the pH adjusted to 4.
-
Standard and Sample Preparation:
-
Prepare a stock solution of D-Raffinose pentahydrate standard at a concentration of 1 mg/mL in the mobile phase.
-
Prepare the sample solution at a similar concentration.
-
-
Chromatographic Conditions:
-
Separation Mode: HILIC
-
Flow rate: 1 mL/min
-
Injection volume: 2 µL
-
Column Temperature: 30 °C
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the D-Raffinose pentahydrate is determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.
Thermal Analysis (DSC/TGA) for Dehydration Profiling
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal behavior of D-Raffinose pentahydrate, particularly its dehydration process.
Instrumentation:
-
Simultaneous Thermal Analyzer (STA) or separate DSC and TGA instruments.
-
Aluminum or KBr pellets for sample preparation.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of D-Raffinose pentahydrate into a standard aluminum pan or press it into a KBr pellet.
-
TGA/DSC Program:
-
Temperature Range: 25 °C to 200 °C.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 50 mL/min.
-
-
Data Analysis:
-
TGA: The TGA curve will show a weight loss corresponding to the loss of the five water molecules. The total weight loss should be approximately 15.14%.
-
DSC: The DSC thermogram will display endothermic peaks corresponding to the stepwise removal of water molecules. For D-Raffinose pentahydrate, endothermic events are typically observed around 56 °C, 73 °C, and 85 °C, which may correspond to the loss of one, two, and two moles of water, respectively.
-
Karl Fischer Titration for Water Content Determination
Karl Fischer titration is a specific and accurate method for determining the water content of D-Raffinose pentahydrate.
Instrumentation:
-
Karl Fischer titrator (volumetric or coulometric).
Reagents:
-
Karl Fischer reagent (e.g., Hydranal™-Composite 5).
-
Anhydrous methanol.
-
Sodium tartrate dihydrate (for standardization).
Procedure:
-
Standardization of Karl Fischer Reagent:
-
Accurately weigh about 150-350 mg of sodium tartrate dihydrate and transfer it to the titration vessel containing anhydrous methanol.
-
Titrate with the Karl Fischer reagent to the electrometric endpoint.
-
Calculate the water equivalence factor (F) of the reagent in mg H₂O/mL.
-
-
Sample Analysis:
-
Accurately weigh a suitable amount of D-Raffinose pentahydrate (containing 10-50 mg of water) and quickly transfer it to the titration vessel.
-
Stir to dissolve and titrate with the standardized Karl Fischer reagent to the endpoint.
-
-
Calculation:
-
Calculate the percentage of water in the sample using the volume of titrant consumed, the water equivalence factor, and the sample weight.
-
Signaling Pathways and Experimental Workflows
D-Raffinose pentahydrate is involved in various biological processes and is a key component in several experimental procedures. The following diagrams, created using the DOT language for Graphviz, illustrate some of these roles.
Signaling Pathway of D-Raffinose in Biofilm Inhibition
D-Raffinose has been shown to inhibit biofilm formation in certain bacteria by modulating intracellular signaling pathways.
Caption: D-Raffinose signaling in biofilm inhibition.
Influence of D-Raffinose on N-Glycosylation in Cell Culture
Supplementation of cell culture media with D-Raffinose can enhance the formation of high-mannose N-glycans on recombinant proteins.
References
Methodological & Application
Application Notes and Protocols for Using Raffinose as a Cryoprotectant for Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryopreservation is a critical process for the long-term storage of viable cells, ensuring the reproducibility of experiments and the preservation of valuable cell lines. The formation of intracellular ice crystals and the damaging effects of high solute concentrations during freezing are major challenges to cell survival. Cryoprotectants are essential to mitigate this damage. Raffinose, a non-reducing trisaccharide, has emerged as an effective cryoprotective agent. It offers protection by stabilizing cellular membranes, preventing ice crystal formation, and mitigating osmotic stress during the freezing and thawing process.
These application notes provide a comprehensive protocol for utilizing raffinose as a cryoprotectant for mammalian cells, including detailed methodologies for media preparation, cryopreservation, and post-thaw viability assessment.
Mechanism of Action
Raffinose is a non-permeating cryoprotectant, meaning it does not readily cross the cell membrane. Its protective effects are primarily exerted extracellularly through several mechanisms:
-
Osmotic Dehydration: By increasing the extracellular solute concentration, raffinose draws water out of the cells before freezing. This intracellular dehydration reduces the amount of water available to form damaging ice crystals within the cell.
-
Membrane Stabilization: Raffinose interacts with the polar head groups of phospholipids in the cell membrane, stabilizing the lipid bilayer and preventing phase transitions that can lead to membrane rupture during temperature changes.
-
Vitrification: At high concentrations, raffinose can contribute to the vitrification of the extracellular solution, a process where the liquid solidifies into a glass-like state without the formation of damaging ice crystals.
-
Lowering the Freezing Point: The presence of raffinose in the extracellular medium lowers its freezing point, reducing the likelihood of ice formation at any given temperature.
Data Presentation: Raffinose in Cryopreservation
The following tables summarize quantitative data from studies that have utilized raffinose as a cryoprotectant for various cell types.
| Cell Type | Raffinose Concentration | Other Cryoprotectants | Post-Thaw Outcome | Reference |
| Mouse Oocytes | 0.1 M (intracellular) + 0.3 M (extracellular) | 0.5 M or 1.0 M DMSO | Survival rates: 80.6% - 83.9% | [1][2] |
| Mouse Sperm | 7.5% (w/v) | 6% Glycerol | 36% +/- 9% recovery of intact cells | [3][4] |
| Ram Semen | 50 mM | Tris-based extender | Highest motility and progressive motility | [5] |
| Ram Semen | 75 mM | Tris-based extender | Lower percentage of abnormal sperm | |
| Ram Semen | 100 mM | Tris-based extender | Lower percentage of abnormal sperm |
Note: The optimal concentration of raffinose may vary depending on the cell type and the other components of the cryopreservation medium. The concentrations listed above serve as a starting point for protocol optimization.
Experimental Protocols
Protocol 1: Preparation of Raffinose-Containing Cryopreservation Medium
This protocol describes the preparation of a basal cryopreservation medium containing raffinose. This medium can be used alone or in combination with other cryoprotectants like dimethyl sulfoxide (DMSO).
Materials:
-
D-(+)-Raffinose pentahydrate (Cell culture grade)
-
Basal cell culture medium (e.g., DMEM, EMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
0.22 µm sterile filter
Procedure:
-
Prepare a Raffinose Stock Solution (e.g., 20% w/v):
-
Weigh the appropriate amount of D-(+)-Raffinose pentahydrate.
-
Dissolve the raffinose in a known volume of basal cell culture medium without serum or supplements.
-
Gently warm the solution (up to 37°C) and mix until the raffinose is completely dissolved.
-
Sterilize the raffinose stock solution by passing it through a 0.22 µm filter.
-
Store the sterile stock solution at 4°C for up to one month.
-
-
Prepare the Final Cryopreservation Medium:
-
Option A: Raffinose with Serum (Recommended starting point)
-
To prepare 10 mL of cryopreservation medium with 10% raffinose and 20% FBS:
-
In a sterile 15 mL conical tube, combine:
-
7.0 mL of basal cell culture medium
-
2.0 mL of heat-inactivated FBS
-
1.0 mL of 20% sterile raffinose stock solution (to give a final concentration of 2%)
-
Note: This is a starting point. The final raffinose concentration may need to be optimized (e.g., between 2% and 10% w/v).
-
-
-
Option B: Raffinose with Serum and DMSO (For more sensitive cells)
-
To prepare 10 mL of cryopreservation medium with 7.5% raffinose, 10% DMSO, and 20% FBS:
-
In a sterile 15 mL conical tube, combine:
-
6.25 mL of basal cell culture medium
-
2.0 mL of heat-inactivated FBS
-
0.75 mL of 20% sterile raffinose stock solution
-
1.0 mL of DMSO
-
-
Important: Add DMSO slowly while gently mixing. The addition of DMSO is an exothermic reaction. Prepare this medium fresh before use and keep it at 4°C.
-
-
Protocol 2: Cryopreservation of Adherent Mammalian Cells with Raffinose
This protocol provides a general procedure for cryopreserving adherent mammalian cell lines (e.g., HEK293, HeLa, Fibroblasts).
Materials:
-
Healthy, sub-confluent culture of adherent cells
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Trypsin-EDTA solution
-
Complete cell culture medium
-
Raffinose-containing cryopreservation medium (from Protocol 1)
-
Sterile cryogenic vials
-
Controlled-rate freezing container (e.g., Mr. Frosty)
-
-80°C freezer
-
Liquid nitrogen storage dewar
Procedure:
-
Cell Preparation:
-
Ensure cells are in the logarithmic growth phase and exhibit high viability (>90%).
-
Aspirate the culture medium from the flask.
-
Wash the cell monolayer once with PBS.
-
Add a minimal volume of pre-warmed Trypsin-EDTA to cover the cell monolayer and incubate at 37°C until cells detach (typically 2-5 minutes).
-
Neutralize the trypsin by adding 4-5 volumes of complete cell culture medium.
-
Transfer the cell suspension to a sterile conical tube.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Carefully aspirate the supernatant, leaving the cell pellet.
-
-
Freezing Procedure:
-
Gently resuspend the cell pellet in cold (4°C) raffinose-containing cryopreservation medium to a final concentration of 1 x 10⁶ to 5 x 10⁶ viable cells/mL.
-
Aliquot 1 mL of the cell suspension into each labeled cryogenic vial.
-
Place the cryogenic vials into a controlled-rate freezing container.
-
Place the freezing container in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.
-
The next day, transfer the vials to the vapor phase of a liquid nitrogen dewar for long-term storage.
-
Protocol 3: Thawing and Recovery of Cryopreserved Cells
Materials:
-
Cryopreserved cells
-
37°C water bath
-
70% ethanol
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tube (15 mL)
-
Cell culture flask or plate
Procedure:
-
Thawing:
-
Remove the cryogenic vial from the liquid nitrogen dewar.
-
Immediately place the vial in a 37°C water bath, ensuring the cap remains above the water level.
-
Gently agitate the vial until only a small ice crystal remains (typically 1-2 minutes).
-
Wipe the outside of the vial with 70% ethanol before opening in a laminar flow hood.
-
-
Cell Recovery:
-
Using a sterile pipette, slowly transfer the thawed cell suspension into a 15 mL conical tube containing at least 9 mL of pre-warmed complete cell culture medium. Add the cells dropwise while gently swirling the tube to minimize osmotic shock.
-
Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells and remove the cryoprotectant.
-
Aspirate the supernatant and gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete cell culture medium.
-
Transfer the cell suspension to a new culture flask at the desired seeding density.
-
Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂).
-
Change the culture medium after 24 hours to remove any remaining dead cells and residual cryoprotectant.
-
Protocol 4: Post-Thaw Cell Viability Assessment
It is crucial to assess cell viability and recovery at multiple time points post-thaw (e.g., immediately after thawing, 24 hours, and 48 hours) to get a complete picture of the cryopreservation success.
1. Membrane Integrity Assessment (Trypan Blue Exclusion Assay):
-
Principle: Live cells with intact membranes exclude the trypan blue dye, while dead cells with compromised membranes take it up and appear blue.
-
Procedure:
-
Take a small aliquot of your cell suspension.
-
Mix the cell suspension with an equal volume of 0.4% trypan blue solution (e.g., 10 µL of cells + 10 µL of trypan blue).
-
Incubate for 1-2 minutes at room temperature.
-
Load a hemocytometer and count the number of live (unstained) and dead (blue) cells under a microscope.
-
Calculate the percentage of viable cells: (Number of live cells / Total number of cells) x 100.
-
2. Metabolic Activity Assessment (MTT Assay):
-
Principle: This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by mitochondrial succinate dehydrogenase in living cells. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Plate the thawed cells in a 96-well plate at a suitable density and allow them to attach and recover for a designated period (e.g., 24 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Compare the absorbance of treated cells to a control group of non-cryopreserved cells to determine relative viability.
-
3. Adhesion and Morphology Assessment:
-
Principle: Healthy adherent cells should attach to the culture vessel and display their characteristic morphology.
-
Procedure:
-
At 24 and 48 hours post-thaw, visually inspect the cells using an inverted microscope.
-
Observe the degree of cell attachment to the culture surface.
-
Assess the cell morphology for any signs of stress, such as rounding, blebbing, or detachment.
-
Visualizations
Caption: Experimental workflow for cryopreservation using raffinose.
Caption: Mechanism of action of raffinose as a cryoprotectant.
References
- 1. Cryopreservation of Mammalian Oocytes by Using Sugars: Intra- and extracellular raffinose with small amounts of dimethylsulfoxide yields high cryosurvival, fertilization, and development rates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of glycerol, other polyols, trehalose, and raffinose to provide a defined cryoprotectant medium for mouse sperm cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of glycerol, other polyols, trehalose, and raffinose to provide a defined cryoprotectant medium for mouse sperm cryopreservation. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application of Raffinose Pentahydrate in Cryopreservation of Mammalian Oocytes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cryopreservation of mammalian oocytes is a critical technology in reproductive medicine, conservation biology, and drug development. A key challenge in this process is mitigating cellular damage caused by ice crystal formation and osmotic stress. Raffinose pentahydrate, a non-reducing trisaccharide, serves as a non-permeating cryoprotectant that helps to dehydrate the oocyte osmotically before freezing, thereby reducing the formation of intracellular ice. Its presence in the extracellular medium also helps to stabilize cell membranes and proteins during the freezing and thawing processes. This document provides detailed application notes and experimental protocols for the use of raffinose pentahydrate in the cryopreservation of mammalian oocytes, with a focus on established methods in murine models that can serve as a basis for adaptation to other species.
Mechanism of Action
Raffinose, as a non-permeating cryoprotectant, does not readily cross the oocyte's plasma membrane. Its primary cryoprotective effects are exerted extracellularly. The proposed mechanism involves several key processes:
-
Osmotic Dehydration: By increasing the osmolarity of the extracellular solution, raffinose creates an osmotic gradient that draws water out of the oocyte. This pre-freezing dehydration is crucial for minimizing the amount of intracellular water available to form damaging ice crystals.
-
Vitrification Promotion: The dehydration of the cytoplasm, combined with the presence of permeating cryoprotectants, increases the viscosity of the intracellular milieu, making it more likely to solidify into a glass-like amorphous state (vitrification) rather than crystallizing upon rapid cooling.
-
Membrane Stabilization: Sugars like raffinose are thought to interact with the polar head groups of phospholipids in the cell membrane, replacing water molecules and helping to maintain the integrity of the lipid bilayer at low temperatures.
-
Protein Protection: Raffinose can also help to stabilize proteins by forming a protective hydration shell, preventing denaturation during freezing and thawing.
The following diagram illustrates the logical relationship of raffinose's mechanism of action in oocyte cryopreservation.
Application Note: Preparation of D(+)-Raffinose Pentahydrate Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
D(+)-Raffinose is a naturally occurring trisaccharide composed of galactose, glucose, and fructose.[1][2] It is widely utilized in various biological research and pharmaceutical applications. Its roles include serving as a carbon source in microbiological and cell culture media, acting as a component in cryoprotectant solutions, and exhibiting biofilm-inhibitory activity.[3] In cell culture, raffinose supplementation has been shown to enhance the formation of high mannose N-glycans on recombinant proteins. Proper preparation of D(+)-Raffinose pentahydrate stock solutions is crucial for ensuring experimental accuracy and reproducibility. This document provides a detailed protocol for the preparation, storage, and handling of these solutions.
Physicochemical Properties and Solubility
This compound is a white to off-white crystalline powder. Key properties are summarized in the table below.
| Property | Value | Citations |
| Molecular Formula | C₁₈H₃₂O₁₆ · 5H₂O | |
| Molecular Weight | 594.51 g/mol | |
| Appearance | White to off-white powder/crystalline solid | |
| Melting Point | 78-80 °C |
The solubility of this compound varies significantly depending on the solvent. It is crucial to select an appropriate solvent based on the intended experimental application.
| Solvent | Solubility | Citations |
| Water | 50 - 100 mg/mL | |
| DMSO | ≥ 100 mg/mL (168.21 mM) | |
| PBS (pH 7.2) | ~1 mg/mL | |
| Dimethyl Formamide (DMF) | ~15 mg/mL | |
| Ethanol | ~0.1 mg/mL |
Note: Hygroscopic DMSO can significantly impact solubility; it is recommended to use newly opened DMSO.
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps to prepare a stock solution of this compound. The example calculation is for a 100 mM stock solution in water.
3.1. Materials
-
This compound powder (CAS: 17629-30-0)
-
Solvent of choice (e.g., sterile, nuclease-free water, DMSO)
-
Analytical balance
-
Sterile conical tubes or flasks
-
Vortex mixer or magnetic stirrer
-
Sterile 0.22 µm syringe filter (for cell culture applications)
-
Sterile, amber, or opaque storage tubes
3.2. Calculation
To determine the mass of this compound required, use the following formula:
Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )
Example for 10 mL of a 100 mM (0.1 M) stock solution: Mass (g) = 0.1 mol/L x 0.010 L x 594.51 g/mol = 0.5945 g
The table below provides pre-calculated mass values for common stock concentrations.
| Desired Concentration | Volume | Mass of this compound (MW = 594.51) |
| 1 mM | 10 mL | 5.95 mg |
| 10 mM | 10 mL | 59.45 mg |
| 100 mM | 10 mL | 594.5 mg |
| 1 M | 10 mL | 5.945 g |
3.3. Step-by-Step Procedure
-
Preparation: Bring the this compound powder container to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the calculated mass of the powder using an analytical balance and place it into a sterile conical tube or flask.
-
Dissolution: Add approximately 80% of the final required volume of the chosen solvent to the vessel containing the powder.
-
Mixing: Cap the vessel and mix thoroughly using a vortex mixer or magnetic stirrer until the powder is completely dissolved. The solution should be clear and colorless. Gentle warming may be used to aid dissolution in aqueous solutions, but stability should be considered.
-
Volume Adjustment: Once fully dissolved, add the solvent to reach the final desired volume and mix again to ensure homogeneity.
-
Sterilization (Optional): For applications requiring sterility, such as cell culture, pass the solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Dispense the stock solution into sterile, single-use aliquots to prevent degradation from repeated freeze-thaw cycles. Store the aliquots as recommended in the table below.
Storage and Stability
Proper storage is critical to maintain the integrity of both the solid compound and the prepared stock solutions.
| Form | Storage Temperature | Stability Period | Citations |
| Powder | Room Temperature (10-30°C) | Stable | |
| -20°C | 3 years | ||
| 4°C | 2 years | ||
| Stock Solution in Solvent | -80°C | 6 months | |
| -20°C | 1 month | ||
| Aqueous Solution | 2-8°C | Not recommended for more than one day |
Workflow Diagram
The following diagram illustrates the general workflow for preparing a this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
References
Application Notes and Protocols: D(+)-Raffinose Pentahydrate as a Stabilizer in Pharmaceutical Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
D(+)-Raffinose pentahydrate, a non-reducing trisaccharide composed of galactose, glucose, and fructose, serves as a versatile excipient in pharmaceutical formulations.[1] Its ability to form a stable amorphous glass and act as a lyoprotectant and cryoprotectant makes it a valuable tool for stabilizing a wide range of biologics, including proteins, antibodies, and vaccines, as well as in the formulation of amorphous solid dispersions (ASDs) for poorly soluble small molecules. These application notes provide a comprehensive overview of the use of this compound as a stabilizer, including its mechanism of action, quantitative data from stability studies, and detailed experimental protocols.
Mechanism of Action
The stabilizing effect of sugars like raffinose is primarily attributed to two key mechanisms:
-
Vitrification: During processes like freeze-drying, raffinose forms a highly viscous, amorphous glass matrix. This glassy state entraps the active pharmaceutical ingredient (API), restricting molecular mobility and thereby preventing degradation pathways such as aggregation and denaturation.
-
Water Replacement Hypothesis: In the dehydrated state, raffinose molecules can form hydrogen bonds with the protein, acting as a surrogate for the water molecules that form the natural hydration shell of the protein in an aqueous environment. This helps to maintain the native conformation of the protein.
-
Preferential Exclusion: In aqueous solutions, sugars are preferentially excluded from the protein surface. This thermodynamic effect leads to a more compact, and thus more stable, protein structure.
The combination of these mechanisms makes this compound an effective stabilizer in both liquid and solid-state formulations.
Applications in Pharmaceutical Formulations
Protein and Enzyme Stabilization
This compound is widely used to stabilize proteins and enzymes, particularly during lyophilization and subsequent storage.
| Protein | Formulation Composition | Stress Condition | Stability Metric | Result | Reference |
| Glucose-6-Phosphate Dehydrogenase (G6PDH) | Co-lyophilized with varying sucrose/raffinose mass ratios | Storage at 44°C | G6PDH Activity Retention | Formulations with a higher fraction of raffinose showed decreased stability compared to sucrose alone.[2][3] | [2][3] |
| Lactate Dehydrogenase (LDH) | Freeze-dried with raffinose | Annealing at -10°C during freeze-drying | LDH Activity Recovery | Crystallization of raffinose during annealing led to a significant reduction in LDH activity recovery. |
This protocol describes the preparation and evaluation of a lyophilized protein formulation using this compound as a stabilizer.
Materials:
-
Protein of interest (e.g., Lactate Dehydrogenase, LDH)
-
This compound
-
Buffer solution (e.g., 10 mM sodium phosphate, pH 7.4)
-
Deionized water
-
Freeze-dryer
-
Analytical equipment for protein characterization (e.g., UV-Vis spectrophotometer, Size Exclusion Chromatography (SEC) system, Differential Scanning Calorimeter (DSC))
Procedure:
-
Formulation Preparation:
-
Prepare a stock solution of the protein of interest in the chosen buffer.
-
Prepare a stock solution of this compound in the same buffer.
-
Mix the protein and raffinose solutions to achieve the desired final concentrations (e.g., 1 mg/mL protein and 5% w/v raffinose).
-
Filter the final formulation through a 0.22 µm sterile filter.
-
-
Lyophilization:
-
Dispense the formulation into lyophilization vials.
-
Partially insert stoppers into the vials.
-
Load the vials into a pre-cooled freeze-dryer.
-
Freezing Step: Cool the shelves to -40°C at a rate of 1°C/min and hold for 2 hours.
-
Primary Drying: Apply a vacuum (e.g., 100 mTorr) and raise the shelf temperature to -25°C. Hold until all ice has sublimated.
-
Secondary Drying: Gradually increase the shelf temperature to 25°C and hold for at least 6 hours to remove residual moisture.
-
At the end of the cycle, fully stopper the vials under vacuum or nitrogen and seal.
-
-
Stability Assessment:
-
Initial Analysis (T=0): Reconstitute a subset of lyophilized cakes with deionized water.
-
Visually inspect the cake appearance and reconstitution time.
-
Measure protein concentration using a UV-Vis spectrophotometer.
-
Assess protein aggregation using Size Exclusion Chromatography (SEC).
-
Determine the protein's thermal stability (Tm) using Differential Scanning Calorimetry (DSC).
-
Measure the residual moisture content of the lyophilized cake.
-
-
Accelerated Stability Study: Store the remaining vials at elevated temperatures (e.g., 25°C, 40°C) for a defined period (e.g., 1, 3, 6 months).
-
At each time point, perform the same analyses as in the initial assessment to monitor changes in protein stability.
-
Caption: Workflow for evaluating protein stability in a lyophilized formulation.
Monoclonal Antibody (MAb) Stabilization
High-concentration monoclonal antibody formulations are prone to aggregation and viscosity issues. Raffinose can be employed to mitigate these challenges, particularly in lyophilized MAb products.
| MAb Type | Formulation Composition | Stress Condition | Stability Metric | Result | Reference |
| IgG1 | Lyophilized with sucrose and mannitol | Storage at 4°C, 40°C, 55°C for 3 months | Aggregation (by SEC) | While sucrose was the primary stabilizer, the bulking agent also impacted stability. | |
| Generic IgG1 | Lyophilized formulation | Shaking stress | Subvisible particle formation | Shaking of lyophilized cakes led to increased subvisible particles upon reconstitution. |
This protocol outlines an accelerated stability study for a lyophilized monoclonal antibody formulation containing this compound.
Materials:
-
Monoclonal antibody (MAb)
-
This compound
-
Buffer (e.g., 20 mM Histidine, pH 6.0)
-
Surfactant (e.g., 0.02% Polysorbate 80)
-
Lyophilization vials and stoppers
-
Stability chambers
-
SEC-HPLC system with a suitable column for MAb aggregate analysis
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Formulation and Lyophilization: Prepare and lyophilize the MAb formulation containing raffinose as described in the protein stabilization protocol.
-
Accelerated Stability Study Setup:
-
Place vials of the lyophilized MAb at various temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).
-
Include a control group stored at the intended long-term storage condition (e.g., 2-8°C).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 1, 2, 3, 6 months), withdraw vials from each storage condition.
-
Reconstitute the lyophilized product with sterile water for injection.
-
Size Exclusion Chromatography (SEC): Analyze the reconstituted MAb solution to quantify the percentage of high molecular weight species (aggregates) and fragments.
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic radius and polydispersity index to assess the presence of aggregates.
-
Visual Inspection: Observe for any changes in color, clarity, or presence of visible particles.
-
Caption: Key factors influencing the stability of monoclonal antibody formulations.
Vaccine Stabilization
The stability of vaccines, particularly live-attenuated and viral vector vaccines, is critical for maintaining their potency. Raffinose, often in combination with other sugars, can be used to stabilize vaccines during freeze-drying and storage.
| Vaccine Type | Stabilizer Composition | Storage Condition | Stability Metric | Result | Reference |
| Peste-Des-Petits Ruminants Virus (PPRV) | Lactalbumin hydrolysate-sucrose with gelatin hydrolysate | 36 ± 1°C | Estimated Shelf-life | 15.82 days | |
| Sheep Pox Virus (SPV) | Lactalbumin hydrolysate-sucrose with gelatin hydrolysate | 36 ± 1°C | Estimated Shelf-life | 21.55 days | |
| Goat Pox Virus (GPV) | Lactalbumin hydrolysate-sucrose with gelatin hydrolysate and sodium glutamate | 36 ± 1°C | Estimated Shelf-life | 13.32 days | |
| Influenza Vaccine | Sucrose and Soy Peptone | 4-24°C | Vaccine Potency | High stability observed. |
This protocol provides a general framework for the lyophilization and stability assessment of a viral vaccine using raffinose as a stabilizer.
Materials:
-
Bulk viral vaccine
-
Stabilizer solution containing this compound (e.g., in combination with sucrose, amino acids, and/or polymers)
-
Lyophilization vials and stoppers
-
Freeze-dryer
-
Potency assay specific to the vaccine (e.g., TCID50 for live viruses, HA assay for influenza)
Procedure:
-
Formulation: Mix the bulk vaccine with the stabilizer solution to the desired final concentration.
-
Lyophilization:
-
Fill the formulation into vials.
-
Perform a conservative lyophilization cycle, ensuring the product temperature remains below the collapse temperature (Tc) or glass transition temperature of the maximally freeze-concentrated solute (Tg').
-
-
Stability Study:
-
Store the lyophilized vaccine at various temperatures (e.g., 2-8°C, 25°C, 37°C).
-
At predetermined time points, reconstitute the vaccine and perform the specific potency assay to determine the loss of infectivity or antigenicity over time.
-
Analyze the data to determine the vaccine's shelf-life under different storage conditions.
-
Signaling pathways are not directly relevant to the stabilizing action of an excipient like raffinose.
Amorphous Solid Dispersions (ASDs)
Raffinose can be used as a hydrophilic carrier to form amorphous solid dispersions of poorly water-soluble drugs, thereby enhancing their dissolution rate and bioavailability.
| Drug | Polymer/Carrier | Drug:Carrier Ratio | Dissolution Enhancement | Reference |
| Itraconazole | HPMC 2910 | Varies | ~610-fold increase in equilibrium solubility | |
| Itraconazole | Porous Calcium Silicate | 1:2 | Faster dissolution compared to physical mixture | |
| Sucrose (as model) | Raffinose | 95:5 | Raffinose slowed the crystallization of amorphous sucrose |
This protocol describes the preparation of an amorphous solid dispersion using the solvent evaporation method.
Materials:
-
Poorly soluble drug (e.g., Itraconazole)
-
This compound
-
A common solvent in which both the drug and raffinose are soluble (e.g., a mixture of dichloromethane and ethanol)
-
Rotary evaporator
-
Vacuum oven
-
Dissolution testing apparatus
-
PXRD and DSC instruments
Procedure:
-
Preparation of the Solid Dispersion:
-
Dissolve the drug and raffinose in the common solvent at the desired ratio.
-
Evaporate the solvent using a rotary evaporator under reduced pressure.
-
Dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Mill the dried solid to obtain a uniform powder.
-
-
Characterization of the ASD:
-
Powder X-ray Diffraction (PXRD): Analyze the ASD to confirm the absence of crystalline drug, indicated by the lack of sharp diffraction peaks.
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the ASD. A single Tg indicates a homogenous dispersion.
-
-
Dissolution Testing:
-
Perform in vitro dissolution studies on the ASD powder in a relevant dissolution medium (e.g., simulated gastric fluid).
-
Compare the dissolution profile of the ASD to that of the pure crystalline drug to evaluate the extent of dissolution enhancement.
-
Caption: Workflow for the preparation and evaluation of an amorphous solid dispersion.
Conclusion
This compound is a valuable excipient for enhancing the stability of a variety of pharmaceutical formulations. Its effectiveness as a lyoprotectant and cryoprotectant for biologics, and as a carrier for amorphous solid dispersions, is well-documented. The selection of the optimal concentration and formulation strategy, however, is crucial and must be determined empirically for each specific application. The protocols and data presented in these notes provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their formulation development efforts.
References
Application Notes and Protocols: D-Raffinose Pentahydrate for Biofilm Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biofilm formation is a critical virulence factor for a wide range of pathogenic bacteria, contributing to persistent infections and increased resistance to antimicrobial agents. The development of novel anti-biofilm strategies is a key focus in drug development. D-Raffinose pentahydrate, a naturally occurring trisaccharide composed of galactose, glucose, and fructose, has emerged as a promising agent for the inhibition of biofilm formation in several clinically relevant bacterial species.[1][2] These application notes provide a comprehensive overview of the use of D-Raffinose pentahydrate as a biofilm inhibitor, including its mechanisms of action, quantitative data on its efficacy, and detailed protocols for in vitro evaluation.
Mechanism of Action
The inhibitory effect of D-Raffinose pentahydrate on biofilm formation is species-specific, targeting different molecular pathways.
-
In Streptococcus mutans , a primary causative agent of dental caries, raffinose interferes with the activity of glucosyltransferases (GTFs), particularly GtfC.[1][3] By binding to GtfC, raffinose competitively inhibits the synthesis of glucans from sucrose. Glucans are essential extracellular polysaccharides that mediate the adherence of S. mutans to tooth surfaces and the formation of a stable biofilm matrix. This interference leads to reduced bacterial adhesion and a significant decrease in biofilm formation.
-
In Pseudomonas aeruginosa , an opportunistic pathogen known for causing chronic infections, raffinose targets the lectin LecA and modulates intracellular signaling. LecA is a galactose-binding protein involved in cell-cell adhesion and biofilm development. Raffinose, containing a galactose moiety, competes for the same binding site on LecA. Furthermore, raffinose treatment leads to a reduction in the cellular concentration of the secondary messenger cyclic diguanylate (c-di-GMP) by enhancing the activity of a specific phosphodiesterase. Lower levels of c-di-GMP are associated with reduced biofilm formation and increased motility.
It is important to note that under specific conditions, such as low sucrose concentrations, raffinose has been observed to induce biofilm formation in S. mutans by increasing the production of extracellular DNA and fructan. This highlights the context-dependent activity of raffinose.
Quantitative Data on Biofilm Inhibition
The efficacy of D-Raffinose pentahydrate in inhibiting biofilm formation has been quantified in several studies. The following tables summarize the key findings.
Table 1: Effect of D-Raffinose Pentahydrate on Streptococcus mutans Biofilm Formation
| Bacterial Strain | Raffinose Concentration (µM) | Inhibition of Biofilm Formation (%) | Key Findings |
| S. mutans KCOM 1136 | 100 | 12-25 | Inhibition of biofilm formation under static conditions. |
| S. mutans KCOM 1136 | 1,000 | >50 | Significant reduction in biofilm formation. |
| S. mutans | 1,000 | 44 | Dramatic decrease in biofilm formation under static conditions. |
| S. mutans | 1,000 | 54-64 (volume & thickness) | Decrease in biofilm volume and thickness under flow conditions. |
Table 2: Effect of D-Raffinose Pentahydrate on GTF-Related Gene Expression in S. mutans
| Gene | Raffinose Concentration (µM) | Repression of Gene Expression (%) |
| gtfB | 1,000 | 69 |
| gtfC | 1,000 | 74 |
| gtfD | 1,000 | 38 |
| Data from S. mutans biofilm cells treated with 1,000 µM raffinose compared to untreated control. |
Table 3: Effect of D-Raffinose Pentahydrate on Pseudomonas aeruginosa Biofilm Formation
| Bacterial Strain | Raffinose Concentration (µM) | Inhibition of Biofilm Formation (%) | Key Findings |
| P. aeruginosa PA14 | 10 | 43 | Comparable inhibition to the known biofilm inhibitor furanone C-30. |
| P. aeruginosa | 10 | - | Reduction in biofilm thickness from 35.2 µm to 8.4 µm and volume from 10.5 µm³/µm² to 4.8 µm³/µm². |
Table 4: Effect of D-Raffinose Pentahydrate on Co-culture Biofilms
| Bacterial Strains | Raffinose Concentration (µM) | Inhibition of Biofilm Formation (%) |
| P. aeruginosa & S. aureus | 0 - 1,000 | 25 - 52 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-biofilm activity of D-Raffinose pentahydrate.
Protocol 1: Static Biofilm Inhibition Assay (Crystal Violet Method)
This protocol is a high-throughput method to quantify the effect of D-Raffinose pentahydrate on the initial stages of biofilm formation.
Materials:
-
96-well flat-bottom polystyrene microtiter plates
-
Bacterial strain of interest (e.g., S. mutans, P. aeruginosa)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) for S. aureus, Brain Heart Infusion (BHI) for S. mutans)
-
D-(+)-Raffinose pentahydrate stock solution (sterile-filtered)
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid in water or 70% ethanol
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Prepare an overnight culture of the test bacterium in the appropriate growth medium at 37°C.
-
Plate Setup: In the wells of a 96-well plate, add 10 µL of the D-Raffinose pentahydrate stock solution at 10x the final desired concentration. For negative controls, add 10 µL of sterile water or the solvent used for the stock solution.
-
Inoculation: Adjust the overnight bacterial culture to a final OD₆₀₀ of 0.01 in fresh medium. Add 90 µL of this bacterial suspension to each well.
-
Incubation: Cover the plate and incubate at 37°C for 24-48 hours under static conditions.
-
Washing: Gently discard the medium from the wells. Wash the wells three times with 200 µL of PBS to remove planktonic cells.
-
Staining: Add 100 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Discard the crystal violet solution and wash the wells three times with PBS.
-
Solubilization: Air-dry the plate. Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 70% ethanol to each well.
-
Quantification: Measure the absorbance at a wavelength between 550 and 595 nm using a microplate reader.
Protocol 2: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
This protocol allows for the three-dimensional visualization and structural analysis of biofilms treated with D-Raffinose pentahydrate.
Materials:
-
Glass-bottom dishes or chamber slides
-
Bacterial strain of interest
-
Appropriate growth medium
-
D-(+)-Raffinose pentahydrate
-
Fluorescent stains (e.g., SYTO 9 and propidium iodide for live/dead staining, or specific stains for extracellular matrix components like Concanavalin A for carbohydrates)
-
Confocal laser scanning microscope
Procedure:
-
Biofilm Growth: Grow biofilms on glass-bottom dishes in the presence or absence of the desired concentration of D-Raffinose pentahydrate as described in Protocol 1 (steps 1-4, adapted for the dish format).
-
Washing: After incubation, gently remove the medium and wash the biofilms twice with PBS.
-
Staining: Stain the biofilms with the chosen fluorescent dyes according to the manufacturer's instructions. For example, use a mixture of SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red).
-
Visualization: Visualize the biofilms using a confocal laser scanning microscope. Acquire z-stack images to reconstruct the 3D architecture.
-
Image Analysis: Analyze the images using appropriate software (e.g., COMSTAT) to quantify parameters such as biofilm thickness, volume, and surface coverage.
Protocol 3: Reverse Transcription-Quantitative PCR (RT-qPCR) for Gene Expression Analysis
This protocol is used to determine the effect of D-Raffinose pentahydrate on the expression of genes involved in biofilm formation.
Materials:
-
Bacterial biofilms grown with and without D-Raffinose pentahydrate
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., gtfB, gtfC, gtfD for S. mutans) and a reference gene
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Grow biofilms as previously described. Harvest the cells from the biofilm and extract total RNA using a suitable RNA extraction kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Analyze the relative gene expression data using the 2-ΔΔCT method, normalizing the expression of the target genes to the expression of a reference gene.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the proposed mechanisms of action and a general experimental workflow.
Caption: Mechanism of biofilm inhibition by D-Raffinose in S. mutans.
Caption: Mechanism of biofilm inhibition by D-Raffinose in P. aeruginosa.
Caption: General workflow for evaluating D-Raffinose anti-biofilm activity.
References
- 1. Raffinose Inhibits Streptococcus mutans Biofilm Formation by Targeting Glucosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Raffinose, a plant galactoside, inhibits Pseudomonas aeruginosa biofilm formation via binding to LecA and decreasing cellular cyclic diguanylate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Raffinose Inhibits Streptococcus mutans Biofilm Formation by Targeting Glucosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental protocol for studying phase transitions of raffinose during freeze-drying.
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed experimental protocol for investigating the phase transitions of raffinose during freeze-drying. Understanding these transitions is critical for developing stable lyophilized formulations, particularly for biopharmaceuticals where raffinose is often used as a cryo- and lyoprotectant. The protocols outlined below utilize key analytical techniques: Differential Scanning Calorimetry (DSC), Freeze-Drying Microscopy (FDM), and X-ray Powder Diffraction (XRPD) to characterize the thermal properties and solid-state of raffinose formulations.
Key Thermal and Physical Properties of Raffinose
A thorough understanding of the glass transition temperature of the maximally freeze-concentrated solute (Tg'), the collapse temperature (Tc), and the glass transition temperature of the amorphous solid (Tg) is essential for designing robust freeze-drying cycles. Raffinose, a non-reducing trisaccharide, is known to form a stable amorphous phase, which is crucial for protecting sensitive biological materials. However, under certain processing conditions, it can crystallize, potentially compromising the stability of the final product.[1][2]
The following table summarizes key quantitative data for raffinose relevant to freeze-drying.
| Parameter | Description | Typical Value | Citation |
| Tg' | Glass transition temperature of the maximally freeze-concentrated amorphous phase. Primary drying must be conducted below this temperature to avoid viscous flow. | -26 °C | [3] |
| Tc | Collapse temperature. The temperature at which the freeze-dried cake loses its structure. It is typically a few degrees higher than Tg'. | > -26 °C | [4][5] |
| Tg | Glass transition temperature of the final, dry amorphous product. Important for determining storage stability. | 109 °C | |
| Crystallization | Annealing frozen raffinose solutions (e.g., at -10°C) can induce crystallization into raffinose pentahydrate. This crystalline form dehydrates to an amorphous phase during primary drying. | - |
Experimental Workflow for Characterizing Raffinose Phase Transitions
The following diagram illustrates the logical workflow for a comprehensive study of raffinose phase transitions during freeze-drying.
Caption: Experimental workflow for raffinose phase transition analysis.
Detailed Experimental Protocols
Differential Scanning Calorimetry (DSC) for Tg' Determination
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For frozen solutions, it is a primary tool for determining the glass transition of the maximally freeze-concentrated solute (Tg').
Protocol:
-
Sample Preparation: Prepare a 10-20% (w/v) aqueous solution of raffinose.
-
Encapsulation: Accurately weigh 10-20 mg of the raffinose solution into a hermetically sealed aluminum DSC pan. An empty, sealed pan will be used as a reference.
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Cool the sample to -70°C at a controlled rate (e.g., 5-10°C/min).
-
Hold isothermally at -70°C for 5 minutes to ensure complete freezing.
-
Optional Annealing Step: To investigate the potential for crystallization, heat the sample to an annealing temperature (e.g., -10°C), hold for a specified time (e.g., 30-120 minutes), and then cool back down to -70°C.
-
Heat the sample from -70°C to 25°C at a controlled rate (e.g., 2-5°C/min).
-
-
Data Analysis: The Tg' is identified as a step-change in the reversing heat flow signal. The midpoint of this transition is typically reported as the Tg'.
Freeze-Drying Microscopy (FDM) for Tc Determination
FDM allows for the direct visual observation of a formulation as it is freeze-dried on a microscope stage. This is the most direct method for determining the collapse temperature (Tc).
Protocol:
-
Sample Preparation: Place a small droplet (2-5 µL) of the raffinose solution onto a glass coverslip. Place a second, smaller coverslip on top of the droplet.
-
Microscope Setup: Place the sample onto the cold stage of the freeze-drying microscope.
-
Freezing: Cool the stage to a temperature well below the expected Tg' (e.g., -50°C) at a controlled rate (e.g., 1°C/min).
-
Vacuum Application: Once the sample is frozen, apply a vacuum to the sample chamber (e.g., 0.1 mbar).
-
Primary Drying Simulation:
-
Heat the stage to a temperature below the expected Tc (e.g., -40°C) at a rate of 5°C/min to establish a sublimation front.
-
Once a distinct sublimation front is visible, begin to slowly heat the stage at a controlled rate (e.g., 1°C/min).
-
-
Data Analysis: Continuously observe the sublimation front. The collapse temperature (Tc) is identified as the onset temperature at which the solid structure of the dried layer begins to flow and lose its integrity.
X-Ray Powder Diffraction (XRPD) for Solid-State Characterization
XRPD is a powerful technique for identifying the solid-state form of a material, distinguishing between amorphous and crystalline states. It can be used to analyze the final lyophilized product or, with specialized equipment, to monitor phase transitions in-situ during the freeze-drying process.
Protocol for Analysis of the Lyophilized Cake:
-
Sample Preparation: Gently grind the freeze-dried raffinose cake into a fine powder.
-
Sample Mounting: Mount the powder onto a sample holder.
-
Data Acquisition:
-
Scan the sample over a relevant 2θ range (e.g., 5-40°).
-
Use appropriate step sizes and scan speeds to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
An amorphous solid will produce a broad, diffuse halo in the diffraction pattern.
-
A crystalline solid will produce a series of sharp, well-defined Bragg peaks. The positions and intensities of these peaks are characteristic of a specific crystalline form (e.g., raffinose pentahydrate).
-
Protocol for In-Situ Freeze-Drying XRPD:
-
Sample Preparation: Place the aqueous raffinose solution in a specialized sample cell for in-situ analysis. This cell allows for temperature control and the application of a vacuum.
-
Freeze-Drying Cycle Simulation: Program the sample stage to mimic the freezing, annealing (if desired), and primary drying steps of a freeze-drying cycle.
-
Data Acquisition: Collect XRPD patterns at regular intervals throughout the simulated freeze-drying process.
-
Data Analysis: Analyze the sequence of diffraction patterns to identify the formation and disappearance of crystalline phases (ice, raffinose pentahydrate) and the presence of an amorphous halo.
Phase Behavior of Raffinose During Freeze-Drying
The following diagram illustrates the potential phase transitions of raffinose during the freeze-drying process, highlighting the impact of an annealing step.
Caption: Phase transitions of raffinose during freeze-drying.
By following these detailed protocols, researchers can effectively characterize the phase behavior of raffinose in their specific formulations, leading to the development of more stable and robust lyophilized products.
References
- 1. researchgate.net [researchgate.net]
- 2. Raffinose crystallization during freeze-drying and its impact on recovery of protein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Frontiers | Detection of Collapse and Crystallization of Saccharide, Protein, and Mannitol Formulations by Optical Fibers in Lyophilization [frontiersin.org]
Application Note: Utilizing D-Raffinose Pentahydrate in Cell Culture for Bifidobacteria and Lactobacilli
Audience: Researchers, scientists, and drug development professionals.
Introduction D-Raffinose pentahydrate is a non-digestible trisaccharide composed of galactose, glucose, and fructose units[1][2][3][4]. Due to the absence of α-galactosidase enzymes in the human upper gastrointestinal tract, raffinose passes to the lower gut where it can be selectively fermented by beneficial microorganisms. This characteristic makes it a potent prebiotic, promoting the growth of probiotic bacteria such as Bifidobacteria and Lactobacilli. In a cell culture context, D-raffinose pentahydrate serves as a valuable carbon source for studying the metabolic capabilities of these probiotic strains, developing synbiotic formulations, and for the selective cultivation of bacteria that possess the necessary enzymatic machinery for its degradation. This document provides detailed protocols and data for the application of D-raffinose pentahydrate in the culture of Bifidobacteria and Lactobacilli.
Metabolic Pathways of Raffinose Utilization
Probiotic bacteria primarily utilize two distinct enzymatic pathways to metabolize raffinose. The specific pathway is generally strain-dependent and involves either intracellular or extracellular degradation.
-
α-Galactosidase Pathway (Intracellular): This is the more common pathway identified in several probiotic lactobacilli and bifidobacteria. Raffinose is transported into the cell by a specific permease (e.g., RafP). Inside the cell, the enzyme α-galactosidase hydrolyzes raffinose into sucrose and galactose. The resulting monosaccharides are then funneled into the central fermentative pathways of the bacterium, such as the "bifid shunt" in Bifidobacterium species.
-
Levansucrase Pathway (Extracellular): Some Lactobacillus species, such as L. reuteri and Fructilactobacillus sanfranciscensis, utilize an extracellular levansucrase enzyme. This enzyme cleaves the bond between the glucose and fructose moieties of raffinose, releasing fructose and the disaccharide melibiose. Melibiose can then be transported into the cell and hydrolyzed by α-galactosidase.
Data on Raffinose Utilization by Probiotic Strains
The ability to ferment raffinose is strain-specific. Several studies have demonstrated that D-raffinose pentahydrate can serve as an effective carbon source, in some cases promoting better or faster growth than glucose.
Table 1: Summary of D-Raffinose Utilization by Selected Bifidobacterium and Lactobacillus Strains
| Species/Strain | Raffinose Utilization | Growth Comparison with Glucose | Key Enzymes Involved | Reference(s) |
|---|---|---|---|---|
| Bifidobacterium breve | Yes | Grew faster on raffinose or a mix | α-Galactosidase | |
| Bifidobacterium animalis | Yes | Grew more slowly on glucose than raffinose | α-Galactosidase | |
| Bifidobacterium lactis HNO19™ | Yes | Fermented raffinose, stachyose, and verbascose | α-Galactosidase | |
| Ligilactobacillus salivarius Ren | Yes | Higher growth rate on raffinose (0.91 h⁻¹) than glucose (0.83 h⁻¹) | Raffinose permease (RafP), α-Galactosidase (GalA1) | |
| Lactobacillus reuteri | Yes | Fermented raffinose, stachyose, and verbascose | Levansucrase, α-Galactosidase | |
| Lactobacillus plantarum | Yes | Can degrade raffinose to digestible carbohydrates | α-Galactosidase | |
| Lactobacillus fermentum | Yes | Effectively removes raffinose from medium | α-Galactosidase | |
| Lactobacillus acidophilus | Yes | Fermented raffinose effectively | Not specified | |
| Lactobacillus rhamnosus GG | Yes | Metabolized raffinose comparable to glucose | Not specified |
| Lactobacillus casei | Yes | Utilizes raffinose | Not specified | |
Experimental Protocols
Protocol 1: General Workflow for Assessing Probiotic Growth on D-Raffinose
This protocol outlines the primary steps for evaluating the ability of a probiotic strain to utilize D-raffinose pentahydrate as a sole carbon source.
Detailed Methodology for Protocol 1
-
Media Preparation (Modified MRS Broth):
-
Prepare standard de Man, Rogosa and Sharpe (MRS) broth according to the manufacturer's instructions, but omit the glucose .
-
In place of glucose, add D-Raffinose pentahydrate (CAS No. 17629-30-0) to a final concentration of 1-2% (w/v). For comparative studies, prepare separate media with 2% glucose and a no-sugar control.
-
Adjust the pH to the optimal range for the specific strain, typically between 6.0 and 6.5, before sterilization.
-
-
Sterilization:
-
Dispense the prepared media into culture tubes or flasks.
-
Autoclave at 121°C for 15 minutes. Allow the media to cool to room temperature before use.
-
-
Inoculation:
-
Prepare an overnight seed culture of the desired Lactobacillus or Bifidobacterium strain in standard MRS broth.
-
Harvest cells by centrifugation, wash with sterile phosphate-buffered saline (PBS) to remove residual sugars, and resuspend in PBS.
-
Inoculate the raffinose-containing medium with the washed cell suspension to a starting optical density (OD600) of ~0.05 or a 1-2% (v/v) inoculum.
-
-
Incubation:
-
Incubate the cultures at 37°C for 24 to 48 hours.
-
Maintain anaerobic conditions using an anaerobic jar or chamber, which is critical for the growth of most Bifidobacteria and many Lactobacilli.
-
-
Growth Measurement:
-
At regular intervals (e.g., 0, 6, 12, 18, 24, and 48 hours), aseptically remove an aliquot from each culture.
-
Measure the optical density at 600 nm (OD600) using a spectrophotometer.
-
To determine cell viability, perform serial dilutions and plate on MRS agar. Incubate the plates anaerobically at 37°C for 48-72 hours and count the colony-forming units (CFU/mL).
-
Measure the pH of the culture supernatant to assess acid production.
-
Protocol 2: Determining Optimal Raffinose Concentration for Probiotic Viability
This protocol is designed to identify the concentration of D-raffinose pentahydrate that yields the highest cell viability for a specific probiotic strain, a key step in developing synbiotic products.
Table 2: Optimal D-Raffinose Concentrations for Growth of Selected Lactic Acid Bacteria
| Strain | Optimal Concentration (% w/v) | Incubation Time (h) | Key Finding | Reference(s) |
|---|---|---|---|---|
| Lactobacillus acidophilus | 0.3% | 24 | Most sensitive and fast-growing on raffinose-modified MRSB | |
| Lactobacillus bulgaricus | 0.5% | 24 | Optimal viability achieved at this concentration | |
| Streptococcus thermophilus | 0.5% | 24 | Optimal viability achieved at this concentration |
| Lactobacillus fermentum CRL 722 & 251 | 0.5% (5 g/L) | ~20 | Highest α-galactosidase activity (5.0 U/ml) and organic acid yield at pH 5.5 | |
Detailed Methodology for Protocol 2
-
Media Preparation:
-
Prepare a basal MRS medium without any carbon source as described in Protocol 1.
-
Create a sterile, concentrated stock solution of D-Raffinose pentahydrate (e.g., 10% w/v) in distilled water and filter-sterilize it.
-
Aseptically add the raffinose stock solution to the basal MRS medium to achieve a range of final concentrations, for example: 0% (control), 0.1%, 0.3%, 0.5%, 1.0%, and 2.0% (w/v). Ensure the final volume is consistent across all conditions.
-
-
Inoculation and Incubation:
-
Follow the inoculation and incubation steps as detailed in Protocol 1. Inoculate each of the different raffinose concentration media with the prepared probiotic culture.
-
-
Data Collection and Analysis:
-
Measure the final pH and, if desired, analyze the supernatant for short-chain fatty acid (SCFA) production using techniques like HPLC.
-
Plot the cell viability (log CFU/mL) against the raffinose concentration to determine the optimal concentration that produces the maximum number of viable cells.
D-Raffinose pentahydrate is a highly effective and selective carbon source for the in vitro cultivation of various strains of Bifidobacteria and Lactobacilli. Its utilization is dependent on specific metabolic pathways, making it a useful tool for differentiating and characterizing probiotic strains. The provided protocols offer a robust framework for researchers to assess strain-specific growth kinetics and determine optimal prebiotic concentrations, thereby facilitating the development of novel functional foods and synbiotic therapies.
References
Application Notes and Protocols for the Analysis of D(+)-Raffinose Pentahydrate Purity by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-(+)-Raffinose pentahydrate is a trisaccharide composed of galactose, glucose, and fructose. It finds applications in the pharmaceutical and biotechnology industries, notably as a cryoprotectant and a component in cell culture media. Ensuring the purity of D-(+)-Raffinose pentahydrate is critical for its use in these sensitive applications. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the qualitative and quantitative analysis of sugars, offering high specificity, accuracy, and precision.[1] This document provides detailed application notes and protocols for determining the purity of D-(+)-Raffinose pentahydrate using various HPLC methods.
Principle of HPLC for Sugar Analysis
Carbohydrates like raffinose lack significant UV chromophores, making detection by standard UV-Visible detectors challenging.[2] Therefore, HPLC methods for sugar analysis commonly employ detectors such as Refractive Index Detectors (RID), Evaporative Light Scattering Detectors (ELSD), or Pulsed Amperometric Detectors (PAD). The separation of polar sugars can be achieved through different chromatographic modes, including Hydrophilic Interaction Liquid Chromatography (HILIC), Ligand Exchange Chromatography, and Reversed-Phase Chromatography with specialized columns.
Recommended HPLC Methodologies
Several HPLC methods are suitable for the analysis of D-(+)-Raffinose pentahydrate. The choice of method may depend on the available equipment and the specific requirements of the analysis.
Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a robust technique for separating polar compounds like sugars. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile.
Table 1: HILIC Method Parameters
| Parameter | Condition 1 | Condition 2 |
| Column | Amaze TH (Mixed-Mode) | Amaze HD |
| Dimensions | 4.6 x 150 mm, 3 µm, 100Å | 4.6 x 250 mm, 5 µm, 100Å |
| Mobile Phase | Acetonitrile/Water/Ammonium Acetate (pH 4) | Acetonitrile/Water/TFA |
| Detection | Corona CAD | ELSD |
| Flow Rate | 1 mL/min | 1 mL/min |
| Injection Volume | 2 µL | 2 µL |
Source: Adapted from HELIX Chromatography.
Method 2: Ligand Exchange Chromatography
This method utilizes a stationary phase containing metal ions (e.g., Ca2+, Pb2+) that form complexes with the hydroxyl groups of the sugars. Separation is achieved based on the differential strength of these interactions.
Table 2: Ligand Exchange Chromatography Method Parameters
| Parameter | Condition 1 | Condition 2 |
| Column | Nucleosil CHO 682 (Pb) | Zodiac Carb 87N |
| Dimensions | 7.8 x 300 mm | 7.8 x 300 mm, 8 µm |
| Mobile Phase | HPLC-grade Water | DDI Water |
| Detection | Refractive Index (RI) | Refractive Index (RI) |
| Flow Rate | 0.4 mL/min | 0.6 mL/min |
| Column Temperature | 85 °C | 85 °C |
| Injection Volume | 20 µL | Not Specified |
Source: Adapted from various studies.
Method 3: Reversed-Phase HPLC with Polar End-capping
While traditional C18 columns are not ideal for retaining highly polar sugars, modern reversed-phase columns with polar end-capping can provide adequate retention and separation.
Table 3: Reversed-Phase HPLC Method Parameters
| Parameter | Value |
| Column | Synergi™ Hydro-RP C18 with polar endcapping |
| Dimensions | 4.6 x 150 mm, 4 µm |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Detection | Refractive Index (RI) |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 20 µL |
Source: Adapted from a study on oligosaccharides in grape juices and wines.
Quantitative Method Validation Data
The following table summarizes typical method validation parameters for the HPLC analysis of raffinose. These values demonstrate the suitability of the method for quantitative purity assessment.
Table 4: Method Validation Summary for Raffinose Analysis by HPLC-RID
| Parameter | Result |
| Linearity Range | 0.05 - 10 mg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.082 g/L |
| Limit of Quantification (LOQ) | 0.192 g/L |
| Recovery | 98% - 101% |
| Precision (RSD) | < 2.0% |
Source: Data adapted from studies on sugar analysis.
Experimental Protocols
Protocol 1: Standard and Sample Preparation
Objective: To prepare D-(+)-Raffinose pentahydrate standard and sample solutions for HPLC analysis.
Materials:
-
D-(+)-Raffinose pentahydrate reference standard (≥99% purity)
-
D-(+)-Raffinose pentahydrate sample for analysis
-
HPLC-grade water
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Analytical balance
-
Syringe filters (0.22 µm or 0.45 µm)
Procedure:
-
Standard Stock Solution (e.g., 10 mg/mL):
-
Accurately weigh approximately 100 mg of D-(+)-Raffinose pentahydrate reference standard.
-
Quantitatively transfer the standard to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with HPLC-grade water. Mix thoroughly.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with HPLC-grade water to cover the desired concentration range (e.g., 0.1 mg/mL to 5 mg/mL).
-
-
Sample Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 50 mg of the D-(+)-Raffinose pentahydrate sample.
-
Quantitatively transfer the sample to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with HPLC-grade water. Mix thoroughly.
-
-
Filtration:
-
Filter all standard and sample solutions through a 0.22 µm or 0.45 µm syringe filter into HPLC vials before injection.
-
Protocol 2: HPLC System Operation and Data Acquisition
Objective: To set up the HPLC system and acquire chromatograms for the prepared solutions.
Procedure:
-
System Startup and Equilibration:
-
Turn on the HPLC system components (pump, detector, column oven).
-
Set the column temperature as specified in the chosen method (e.g., 85 °C for Ligand Exchange).
-
Purge the pump with the mobile phase.
-
Equilibrate the column with the mobile phase at the specified flow rate (e.g., 0.4 mL/min) until a stable baseline is achieved (typically 30-60 minutes).
-
-
Sequence Setup:
-
Create a sequence in the chromatography data system (CDS) software.
-
Include injections of a blank (mobile phase), the series of working standard solutions, and the sample solutions.
-
It is recommended to inject each sample solution in duplicate or triplicate.
-
-
Data Acquisition:
-
Start the sequence to begin the automated injections and data acquisition.
-
Monitor the system for stable pressure and baseline throughout the run.
-
Protocol 3: Data Analysis and Purity Calculation
Objective: To process the acquired chromatograms and calculate the purity of the D-(+)-Raffinose pentahydrate sample.
Procedure:
-
Peak Integration:
-
Integrate the peaks in the chromatograms for all standard and sample injections.
-
Ensure proper baseline setting and peak integration parameters.
-
-
Calibration Curve:
-
Generate a calibration curve by plotting the peak area of the raffinose peak versus the concentration of the working standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999 for good linearity.
-
-
Concentration Determination:
-
Use the calibration curve equation to calculate the concentration of raffinose in the sample solutions based on their corresponding peak areas.
-
-
Purity Calculation:
-
Calculate the purity of the D-(+)-Raffinose pentahydrate sample using the following formula:
Purity (%) = (Concentration of Raffinose in sample solution / Initial weighed concentration of sample) x 100
-
-
Impurity Profile:
-
Identify and quantify any impurity peaks present in the sample chromatogram. The percentage of each impurity can be calculated based on the area normalization method, assuming a similar response factor to raffinose.
-
Visualizations
References
Troubleshooting & Optimization
Troubleshooting poor yield in D(+)-Raffinose pentahydrate crystallization.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor yield during the crystallization of D(+)-Raffinose pentahydrate.
Troubleshooting Poor Yield
Low yield in this compound crystallization can stem from a variety of factors, from suboptimal supersaturation to the presence of impurities. This guide provides a systematic approach to identifying and resolving common issues.
FAQs: Quick Solutions
Q1: My this compound is not crystallizing at all. What should I do?
A1: This is likely an issue with achieving adequate supersaturation.
-
Too much solvent: You may have used too much solvent, keeping the raffinose fully dissolved. Try evaporating the solvent slowly in a partially covered beaker to reach the saturation point.
-
Temperature is too high: The solubility of this compound increases with temperature. Ensure your cooling process reaches a sufficiently low temperature to induce crystallization.
-
Incorrect solvent system: While this compound is soluble in water, using an anti-solvent like ethanol can help induce precipitation.
Q2: I'm getting a very low yield of crystals. How can I improve it?
A2: A low yield suggests that a significant amount of raffinose remains in the mother liquor.
-
Suboptimal Temperature Profile: The cooling rate can significantly impact crystal growth and nucleation. A very rapid cooling rate can lead to the formation of many small crystals with a lower overall yield. Experiment with a slower, controlled cooling profile.
-
Insufficient Crystallization Time: Allow sufficient time for the crystals to grow. Extending the crystallization time at a low temperature can improve yield.
-
Check for Impurities: Certain impurities can inhibit crystal growth.
Q3: My product has "oiled out" instead of forming crystals. What does this mean and how can I fix it?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This often happens when the solution is highly supersaturated or when impurities are present that depress the melting point of the solid.
-
Reduce Supersaturation: Re-heat the solution until the oil dissolves, add a small amount of additional solvent, and then cool the solution more slowly.
-
Seeding: Introduce seed crystals into the solution at a temperature just below the saturation point to encourage heterogeneous nucleation on a solid surface.
-
Solvent System Modification: Consider using a different solvent or a mixture of solvents to alter the solubility and promote crystallization over oiling out.
In-Depth Troubleshooting Guides
Optimizing Supersaturation
Achieving and maintaining an optimal level of supersaturation is critical for maximizing yield.
-
Problem: No or very few crystals are forming.
-
Cause: The solution is undersaturated or only slightly supersaturated.
-
Solution:
-
Solvent Evaporation: Slowly evaporate the solvent to increase the concentration of this compound.
-
Cooling Crystallization: Ensure the final cooling temperature is low enough to significantly reduce the solubility.
-
Anti-solvent Addition: If using an aqueous solution, gradually add a miscible anti-solvent like ethanol to decrease the solubility of raffinose. The rate of addition is crucial; adding the anti-solvent too quickly can lead to the formation of amorphous precipitate or small crystals.
-
-
-
Problem: Rapid formation of many small crystals, leading to difficult filtration and potential purity issues.
-
Cause: The solution is too highly supersaturated, leading to rapid nucleation.
-
Solution:
-
Slower Cooling: Employ a slower, more controlled cooling rate to maintain a lower level of supersaturation over a longer period, favoring crystal growth over nucleation.
-
Seeding: Introduce a small amount of finely ground this compound seed crystals when the solution is slightly supersaturated. This provides a template for crystal growth and can help control the crystal size.
-
-
The Role of Solvent Selection
The choice of solvent is fundamental to a successful crystallization.
-
Problem: Poor yield when crystallizing from a single solvent.
-
Cause: High solubility of this compound in the chosen solvent, even at low temperatures.
-
Solution:
-
Anti-solvent Crystallization: Use a binary solvent system. Dissolve the raffinose in a good solvent (e.g., water) and then slowly add an anti-solvent (e.g., ethanol) in which it is less soluble. The solubility of this compound decreases as the ethanol mass fraction increases.[1]
-
-
Impact of Process Parameters
Controlling the physical parameters of the crystallization process is key to achieving a high yield of high-quality crystals.
-
Problem: Inconsistent crystal size and yield between batches.
-
Cause: Variations in cooling rate and agitation.
-
Solution:
-
Controlled Cooling: Implement a programmed cooling profile. A slower cooling rate generally favors the growth of larger crystals and can improve yield.
-
Consistent Agitation: Agitation influences heat and mass transfer, which in turn affects nucleation and crystal growth. While some agitation is necessary to ensure a homogenous solution, excessive agitation can lead to secondary nucleation and the formation of smaller crystals. The optimal agitation speed should be determined empirically for your specific setup.
-
-
Dealing with Impurities
Impurities can significantly hinder crystallization and reduce yield.
-
Problem: Crystallization is inhibited, or the resulting crystals are of poor quality.
-
Cause: The presence of impurities, such as other saccharides (e.g., sucrose, fructose), can interfere with the crystal lattice formation of this compound.[2][3][4][5] Hydrophilic impurities, in particular, can affect the shape and growth rate of sugar crystals.
-
Solution:
-
Purification of Starting Material: If possible, purify the crude this compound before crystallization using techniques like chromatography.
-
Recrystallization: Perform one or more recrystallization steps. While this may lead to some loss of material in each step, the final yield of pure product will likely be higher.
-
-
Data Presentation
Table 1: Solubility of this compound in Water and Ethanol
| Temperature (°C) | Solubility in Water ( g/100g solution) | Solubility in 95% Ethanol ( g/100g solution) |
| 20 | 14.3 | ~0.1 |
| 30 | 22.8 | - |
| 40 | 35.0 | - |
| 50 | 50.0 | - |
Note: Solubility data for water is adapted from various sources. Solubility in ethanol is significantly lower. The solubility in PBS (pH 7.2) is approximately 1 mg/ml. D(+)-Raffinose (hydrate) is also soluble in DMSO (approx. 20 mg/ml) and dimethyl formamide (approx. 15 mg/ml).
Experimental Protocols
Protocol 1: Cooling Crystallization from Aqueous Solution
-
Dissolution: Dissolve the crude this compound in deionized water at an elevated temperature (e.g., 60-70 °C) to create a saturated or slightly undersaturated solution. Use the solubility data in Table 1 as a guide.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly and undisturbed. A programmable water bath or a well-insulated container can be used to control the cooling rate. A suggested starting point is a cooling rate of 5-10 °C per hour.
-
Maturation: Once the solution has reached the final temperature (e.g., 4 °C), allow it to stand for several hours to maximize crystal growth.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a low temperature (e.g., 30-40 °C).
Protocol 2: Anti-solvent Crystallization
-
Dissolution: Dissolve the this compound in a minimal amount of a good solvent, such as water, at room temperature.
-
Anti-solvent Addition: Slowly add an anti-solvent, such as ethanol, to the stirred solution. The addition should be dropwise to avoid localized high supersaturation, which can lead to amorphous precipitation.
-
Crystallization: Continue adding the anti-solvent until the solution becomes cloudy, indicating the onset of crystallization. Then, stop the addition and allow the solution to stir gently for several hours to allow for complete crystallization.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using the anti-solvent or a mixture of the solvent and anti-solvent for washing the crystals.
Protocol 3: Seeding Technique
-
Prepare a Saturated Solution: Prepare a saturated solution of this compound at a specific temperature.
-
Induce Supersaturation: Slightly cool the solution to a temperature where it is just supersaturated.
-
Add Seed Crystals: Add a very small amount of finely ground, high-purity this compound crystals to the solution.
-
Controlled Cooling: Proceed with a slow cooling profile as described in Protocol 1 to promote the growth of the seed crystals.
Mandatory Visualizations
Caption: Troubleshooting workflow for poor this compound crystallization yield.
Caption: General experimental workflow for this compound crystallization.
References
- 1. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Raffinose crystallization during freeze-drying and its impact on recovery of protein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Crystalline Raffinose Dehydration and Rehydration
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the dehydration and rehydration of crystalline raffinose.
Frequently Asked Questions (FAQs)
Q1: What is the stable form of crystalline raffinose under ambient conditions?
A1: Under typical ambient conditions, raffinose crystallizes as a pentahydrate (Raffinose·5H₂O). This form is stable at relative humidities (RH) between approximately 10% and 60% at 30°C.[1][2]
Q2: How many molecules of water are in the crystalline structure of raffinose pentahydrate, and how are they removed during dehydration?
A2: Raffinose pentahydrate contains five molecules of water per molecule of raffinose. The dehydration process occurs in stages. Upon heating, one molecule of water is lost, followed by two more, and then the final two.[2] This stepwise loss is associated with distinct endothermic events that can be observed using thermal analysis techniques like Differential Scanning Calorimetry (DSC).[2]
Q3: What happens to the crystal structure of raffinose upon complete dehydration?
A3: Complete dehydration of crystalline raffinose pentahydrate, particularly at elevated temperatures (e.g., 60°C), leads to the collapse of the crystal lattice, resulting in an amorphous, or non-crystalline, form.[1]
Q4: Is it possible to rehydrate amorphous raffinose back to its crystalline pentahydrate form?
A4: Yes, rehydration is possible. Exposing amorphous raffinose to sufficient humidity can restore the pentahydrate crystal structure. However, the ease and success of rehydration can depend on the extent of the initial dehydration. Partially dehydrated samples tend to rehydrate more readily than those that have been made completely amorphous.
Q5: Why is the dehydration and rehydration behavior of raffinose important in drug development?
A5: Raffinose is often used as an excipient in pharmaceutical formulations, particularly for stabilizing biomolecules like proteins during freeze-drying (lyophilization). Its ability to accommodate a significant amount of water and its dehydration/rehydration behavior can impact the stability, storage, and efficacy of the final drug product. Understanding these properties is crucial for formulation design and ensuring product quality.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete dehydration observed in TGA/DSC. | 1. Heating rate is too fast.2. Sample size is too large.3. Inadequate purge gas flow. | 1. Use a slower heating rate (e.g., 5-10°C/min) to allow for complete water removal at each stage.2. Use a smaller sample size (typically 3-5 mg) to ensure uniform heating.3. Ensure an adequate flow of dry purge gas (e.g., nitrogen) to carry away evolved water vapor. |
| XRD pattern shows a mixture of crystalline and amorphous phases after dehydration. | 1. Dehydration was not carried out for a sufficient duration.2. The dehydration temperature was not high enough for complete amorphization. | 1. Increase the duration of the dehydration process.2. Increase the dehydration temperature. Studies have shown that temperatures of 60°C or higher can induce amorphization. |
| Difficulty in rehydrating amorphous raffinose. | 1. The sample was excessively dehydrated, making renucleation of the crystalline form difficult.2. The relative humidity during the rehydration attempt is too low. | 1. Consider using a partially dehydrated form of raffinose for rehydration studies.2. Increase the relative humidity during the rehydration experiment. A humidity level that reduces the glass transition temperature to below the experimental temperature can facilitate rehydration. |
| FT-IR spectrum shows a persistent broad water peak after dehydration. | 1. The sample has readily reabsorbed moisture from the atmosphere after dehydration.2. The dehydration process was incomplete. | 1. Handle the dehydrated sample in a dry environment (e.g., a glove box) to prevent rehydration before analysis.2. Re-run the dehydration process, ensuring adequate temperature and duration. |
| Variability in quantitative analysis of raffinose content via HPLC. | 1. Incomplete extraction of raffinose from the sample matrix.2. Degradation of raffinose during sample preparation. | 1. Ensure the chosen extraction solvent and method are appropriate for the sample matrix. Heating with water can aid in extraction.2. Avoid harsh conditions (e.g., strong acids or high temperatures for extended periods) during sample preparation that could hydrolyze the trisaccharide. |
Quantitative Data Summary
Table 1: Thermal Analysis Data for Raffinose Pentahydrate Dehydration
| Thermal Event | Endothermic Peak Temperature (°C) | Associated Water Loss (moles) | Reference |
| Dehydration Step 1 | 56 | 1 | |
| Dehydration Step 2 | 73 | 2 | |
| Dehydration Step 3 | 85 | 2 | |
| Total Weight Loss | - | ~15.43% |
Table 2: Key X-ray Diffraction (XRD) Peaks for Crystalline Raffinose Pentahydrate
| Peak Number | Approximate 2θ Angle (°) | Reference |
| 1 | 10.3 | |
| 2 | 13.2 | |
| 3 | 20.7 |
Experimental Protocols
Protocol 1: Preparation of Amorphous Raffinose by Thermal Dehydration
-
Sample Preparation: Place a known quantity of crystalline raffinose pentahydrate in a vacuum oven.
-
Dehydration: Heat the sample to 60°C under vacuum. The duration of heating will depend on the sample size and desired level of amorphization. Monitor the process until a constant weight is achieved for complete dehydration.
-
Verification: Confirm the amorphous nature of the resulting solid using X-ray Powder Diffraction (XRD). The characteristic sharp peaks of the crystalline form should be replaced by a broad, diffuse halo.
Protocol 2: Analysis of Dehydration by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
-
Instrument Setup: Calibrate the TGA/DSC instrument according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh 3-5 mg of crystalline raffinose pentahydrate into an appropriate TGA/DSC pan.
-
Analysis: Heat the sample from ambient temperature to approximately 150°C at a controlled heating rate (e.g., 10°C/min) under a dry nitrogen purge.
-
Data Interpretation: Analyze the resulting TGA curve for weight loss steps corresponding to the loss of water molecules and the DSC curve for endothermic peaks associated with these dehydration events.
Protocol 3: Monitoring Rehydration using FT-IR Spectroscopy
-
Sample Preparation: Prepare a dehydrated (amorphous or partially dehydrated) sample of raffinose.
-
Baseline Spectrum: Acquire an FT-IR spectrum of the dehydrated sample. Note the absence or reduced intensity of the water bending vibration around 1651 cm⁻¹.
-
Rehydration: Place the sample in a controlled humidity environment (e.g., a desiccator with a saturated salt solution to maintain a specific relative humidity).
-
Time-course Analysis: Acquire FT-IR spectra at regular intervals. Monitor the increase in the intensity of the peak at 1651 cm⁻¹ as an indicator of rehydration.
Visualizations
Dehydration and rehydration pathways of crystalline raffinose.
Analytical workflow for studying raffinose dehydration and rehydration.
References
D(+)-Raffinose pentahydrate crystallization problems during lyophilization.
Welcome to the technical support center for D(+)-Raffinose pentahydrate crystallization problems during lyophilization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the freeze-drying of formulations containing this compound.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the lyophilization of this compound formulations.
Problem 1: My final lyophilized cake is collapsed or has a poor appearance.
-
Question: Why did my product collapse, and how can I prevent it?
-
Answer: Product collapse during lyophilization typically occurs when the product temperature exceeds its critical collapse temperature (Tc) during primary drying. For amorphous materials like raffinose, the collapse temperature is closely related to the glass transition temperature of the freeze-concentrate (Tg').[1] Raffinose solutions have a higher collapse temperature than sucrose solutions, but collapse can still occur with an overly aggressive primary drying cycle.[1]
Troubleshooting Steps:
-
Determine the Glass Transition Temperature (Tg'): The Tg' of your formulation is a critical parameter. For a pure raffinose solution, the Tg' is approximately -26°C.[2] The presence of other excipients or the active pharmaceutical ingredient (API) can alter this value. Differential Scanning Calorimetry (DSC) is the standard method for determining Tg'.
-
Optimize Primary Drying: Ensure the product temperature during primary drying is maintained below the Tg'. This may require lowering the shelf temperature or reducing the chamber pressure to increase the rate of sublimation and thus cool the product more effectively.
-
Consider Formulation Changes: The addition of certain excipients can increase the collapse temperature of the formulation.[1]
-
Problem 2: I'm observing crystallization in my product, and it's affecting my API's stability.
-
Question: What causes this compound to crystallize during lyophilization, and why is it a problem?
-
Answer: D(+)-Raffinose can crystallize as the pentahydrate form during the lyophilization process, particularly when an annealing step is included in the cycle.[3] Annealing, which is holding the product at a temperature above its Tg' for a period, can provide the molecular mobility for crystallization to occur. This crystallization can be detrimental as it can lead to phase separation from the API, resulting in a significant loss of protein activity, even if the final lyophilized product appears amorphous. The crystalline pentahydrate can dehydrate during primary drying, yielding an amorphous lyophile, but the damage to the API may have already occurred.
Troubleshooting Steps:
-
Avoid or Modify Annealing: If your cycle includes an annealing step (e.g., holding at -10°C), consider removing it or lowering the annealing temperature to be closer to the Tg' (-26°C), where raffinose is less likely to crystallize.
-
Increase Cooling Rate: A faster cooling rate during the freezing stage can promote the formation of a kinetically stable amorphous phase and reduce the likelihood of crystallization.
-
Add a Crystallization Inhibitor: Consider adding a small amount of another sugar, like sucrose, which raffinose has been shown to inhibit from crystallizing. However, this will also lower the overall collapse temperature of the formulation.
-
Problem 3: My protein activity is low after reconstitution, even though the cake looks good.
-
Question: My lyophilized cake appears well-formed, but I'm seeing a significant loss of protein activity. What could be the cause?
-
Answer: Even in a visually acceptable lyophile, micro-scale crystallization of raffinose pentahydrate during the freeze-drying process can lead to phase separation and a subsequent loss of protein activity. The crystalline form of raffinose does not provide the same stabilizing effect as the amorphous form. The dehydration of the crystalline pentahydrate during primary drying can result in an amorphous final product, masking the transient crystallization event that caused the damage.
Troubleshooting Steps:
-
Analyze for Crystallinity: Use powder X-ray diffraction (XRD) to analyze samples at different stages of the lyophilization cycle (post-freezing, post-annealing, and post-drying) to determine if and when crystallization is occurring.
-
Re-evaluate the Lyophilization Cycle: As mentioned previously, removing or modifying the annealing step is a primary strategy to prevent crystallization-induced activity loss.
-
Consider Alternative Cryoprotectants: If raffinose crystallization remains an issue, evaluating other amorphous sugars like sucrose or trehalose, or combinations thereof, may be necessary. The stabilizing potential of raffinose has been noted to be inferior to sucrose in some cases.
-
Frequently Asked Questions (FAQs)
Q1: What is the glass transition temperature (Tg') of D(+)-Raffinose? A1: The glass transition temperature of the maximally freeze-concentrated solute (Tg') for D(+)-Raffinose is approximately -26°C.
Q2: Can I use an annealing step with my raffinose formulation? A2: While annealing can be beneficial for some formulations to ensure complete freezing and create larger ice crystals for faster primary drying, it can also induce the crystallization of raffinose pentahydrate. If you are lyophilizing a sensitive biologic, it is recommended to avoid annealing at temperatures significantly above the Tg' (e.g., -10°C) to prevent loss of activity.
Q3: How can I detect the crystallization of raffinose in my lyophilized product? A3: The primary methods for detecting crystallinity are:
-
Powder X-ray Diffraction (XRD): This technique can identify the crystalline structure of raffinose pentahydrate.
-
Differential Scanning Calorimetry (DSC): DSC can detect the thermal events associated with crystallization and melting.
Q4: Does the final appearance of the lyophile guarantee product stability? A4: No. A visually elegant cake does not guarantee the stability of the active ingredient. Raffinose can crystallize and then dehydrate to an amorphous state during drying, which can lead to a loss of protein activity without obvious visual defects in the final product.
Q5: Are there any excipients that can help prevent raffinose crystallization? A5: While raffinose itself can inhibit the crystallization of sucrose, the reverse is less documented. Formulating with a mixture of sugars can sometimes inhibit the crystallization of a single component. However, adding other excipients will require a re-characterization of the formulation's thermal properties (Tg' and Tc). Combining crystalline (e.g., glycine) and amorphous components can also be a strategy to improve cake structure, but the weight ratio is critical to prevent collapse.
Data and Protocols
Physical and Thermal Properties of D(+)-Raffinose
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₂O₁₆ · 5H₂O | |
| Molecular Weight | 594.51 g/mol | |
| Melting Point (mp) | 78-80 °C | |
| Glass Transition Temperature (Tg') | -26°C | |
| Glass Transition Temperature (Tg, anhydrous) | 109°C | |
| Solubility in Water | 0.1 g/mL |
Experimental Protocols
Methodology for Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 10-20 mg of the aqueous raffinose solution into a DSC pan.
-
Sealing: Hermetically seal the pan to prevent moisture loss during the experiment.
-
Thermal Cycle:
-
Equilibrate the sample at 25°C.
-
Cool the sample to -70°C at a controlled rate (e.g., 5°C/min).
-
Hold at -70°C for 5 minutes to ensure complete freezing.
-
Heat the sample to 25°C at a controlled rate (e.g., 5°C/min).
-
-
Data Analysis: The glass transition temperature (Tg') is determined as the midpoint of the change in heat capacity in the thermogram.
Methodology for Powder X-ray Diffraction (XRD)
-
Sample Preparation: Gently crush the lyophilized cake into a fine powder.
-
Sample Mounting: Pack the powder into a sample holder.
-
Data Acquisition:
-
Scan the sample over a 2θ range of 5° to 40°.
-
Use a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
-
Data Analysis: An amorphous solid will show a broad halo, while a crystalline solid will exhibit sharp Bragg peaks. The diffraction pattern can be compared to a reference pattern for crystalline this compound to confirm its presence.
Visualizations
Caption: Workflow of a typical lyophilization cycle including the optional annealing step, a critical point for potential raffinose crystallization.
Caption: Decision tree for troubleshooting common issues in raffinose lyophilization, guiding from problem identification to potential solutions.
References
Optimizing annealing temperature to prevent raffinose crystallization in freeze-drying.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with raffinose in freeze-drying applications. The focus is on optimizing the annealing temperature to prevent the crystallization of raffinose, which can be detrimental to the stability of lyophilized products.
Troubleshooting Guides
Issue: Product collapse or puffing during primary drying.
-
Question: My product, containing raffinose, is collapsing during primary drying. What could be the cause and how can I fix it?
-
Answer: Product collapse during primary drying typically occurs when the product temperature exceeds its critical collapse temperature (Tc).[1][2] With raffinose-containing formulations, this can be due to several factors. If raffinose crystallizes during the freezing or annealing steps, the remaining amorphous phase may have a lower collapse temperature.[3][4] Additionally, an improperly designed annealing step can lead to a heterogeneous ice crystal structure, causing some parts of the product to dry faster and reach higher temperatures than others.
-
Troubleshooting Steps:
-
Determine the glass transition temperature (Tg') and collapse temperature (Tc): Use Differential Scanning Calorimetry (DSC) to determine the Tg' and Freeze-Drying Microscopy (FDM) to identify the Tc of your formulation.[5] The primary drying product temperature must be kept below Tc.
-
Evaluate the annealing temperature: If you are using an annealing step, ensure the temperature is appropriate. For amorphous formulations intended to remain amorphous, annealing should generally be conducted below the Tg'. Annealing at temperatures around -10°C has been shown to induce raffinose crystallization as a pentahydrate.
-
Analyze for crystallinity: Use X-ray powder diffraction (XRD) to check for any crystalline raffinose in your lyophilized product. If crystallinity is detected, the annealing step is likely the cause.
-
-
-
Issue: Decreased protein activity or stability post-lyophilization.
-
Question: I'm observing a loss of protein activity after freeze-drying with a raffinose-containing formulation, even though the cake appears well-formed. What could be the reason?
-
Answer: Loss of protein activity in a visually acceptable lyophile can be due to micro-level phase separation and crystallization of excipients, which is not always visible. Raffinose crystallization during annealing can lead to phase separation from the protein, resulting in reduced recovery of protein activity, even if the final product is amorphous. The crystallization of raffinose pentahydrate during annealing can dehydrate to an amorphous phase during primary drying, masking the initial crystallization event.
-
Troubleshooting Steps:
-
Re-evaluate the need for annealing: If the primary goal is to maintain an amorphous state and protect a sensitive biologic, an annealing step may be detrimental with raffinose. Consider a freeze-drying cycle without an annealing step.
-
Characterize the frozen state: Use DSC to analyze the thermal behavior of your formulation during freezing and warming. This can help identify crystallization events.
-
Compare annealed vs. unannealed cycles: Run a comparative study with and without an annealing step and measure protein activity and long-term stability for both.
-
-
-
Frequently Asked Questions (FAQs)
-
Question: What is the purpose of annealing in freeze-drying?
-
Answer: Annealing is a thermal treatment step after freezing and before primary drying. Its purposes can include:
-
Inducing complete crystallization of bulking agents like mannitol or glycine.
-
Promoting the growth of larger ice crystals (Ostwald ripening), which can reduce primary drying time by creating larger pores in the dried cake.
-
Creating a more homogeneous batch by reducing vial-to-vial variations in ice crystal structure.
-
-
-
Question: At what temperature does raffinose typically crystallize during freeze-drying?
-
Answer: Studies have shown that raffinose can crystallize as a pentahydrate when annealed at a shelf temperature of approximately -10°C.
-
-
Question: What is the glass transition temperature (Tg') of raffinose?
-
Answer: The glass transition temperature of the maximally freeze-concentrated solute (Tg') for raffinose is approximately -26°C.
-
-
Question: How can I determine the optimal annealing temperature for my formulation?
-
Answer: The optimal annealing temperature depends on the desired final state of your product.
-
For formulations intended to be amorphous: If annealing is performed, it should be at a temperature below the Tg' to avoid crystallization. However, for raffinose-containing protein formulations where an amorphous state is desired, avoiding annealing may be the best approach to prevent crystallization and subsequent protein destabilization.
-
For formulations with a crystallizing bulking agent: The annealing temperature should be between the Tg' and the eutectic melting temperature of the crystallizing component. A common recommendation for annealing is in the range of -15°C to -10°C for 3-5 hours.
-
-
-
Question: Can raffinose be used to prevent the crystallization of other excipients?
-
Answer: Yes, some research suggests that raffinose can inhibit or slow down the crystallization of other sugars, such as sucrose, in an amorphous solid state.
-
Quantitative Data Summary
| Parameter | Value | Analytical Method | Reference |
| Raffinose Glass Transition (Tg') | ~ -26°C | Differential Scanning Calorimetry (DSC) | |
| Raffinose Crystallization Temperature (Annealing) | ~ -10°C | X-ray Powder Diffractometry (XRD), DSC | |
| Typical Annealing Temperature Range | -15°C to -10°C | Not Applicable | |
| Typical Annealing Duration | 3 to 5 hours | Not Applicable |
Experimental Protocols
Protocol 1: Determination of Glass Transition Temperature (Tg') using Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 10-20 mg of the liquid formulation into a DSC pan. Seal the pan hermetically.
-
DSC Program:
-
Equilibrate the sample at 20°C.
-
Ramp down the temperature to -70°C at a controlled rate (e.g., 5°C/min).
-
Hold at -70°C for 10 minutes to ensure complete freezing.
-
Ramp up the temperature to 20°C at a controlled rate (e.g., 5°C/min).
-
-
Data Analysis: The Tg' is identified as the midpoint of the change in the heat flow curve during the warming phase.
Protocol 2: Determination of Collapse Temperature (Tc) using Freeze-Drying Microscopy (FDM)
-
Sample Preparation: Place a small volume (approximately 2 µL) of the formulation between two cover slips on the FDM stage.
-
FDM Program:
-
Rapidly cool the sample to a low temperature (e.g., -50°C) to freeze it.
-
Apply a vacuum to the sample chamber to simulate primary drying conditions.
-
Slowly increase the stage temperature at a controlled rate (e.g., 1°C/min).
-
-
Data Analysis: Visually monitor the sample through the microscope. The collapse temperature (Tc) is the temperature at which the structure of the freeze-dried cake begins to lose its integrity and flow.
Visualizations
Caption: Troubleshooting workflow for product collapse issues.
Caption: Workflow for thermal characterization of formulations.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. scientificproducts.com [scientificproducts.com]
- 3. researchgate.net [researchgate.net]
- 4. Raffinose crystallization during freeze-drying and its impact on recovery of protein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of different analytical methods in freeze-drying [manufacturingchemist.com]
Technical Support Center: Optimizing Protein Activity Recovery with Raffinose in Freeze-Drying
Welcome to our technical support center for scientists, researchers, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve protein activity recovery when using raffinose as an excipient in your freeze-drying protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my protein losing significant activity after freeze-drying with raffinose, even though the final product appears to be a good cake?
A1: A primary cause for activity loss is the crystallization of raffinose during the freeze-drying cycle, particularly during an annealing step.[1][2] Even if the final lyophile is amorphous, transient crystallization of raffinose (as raffinose pentahydrate) can occur.[1][2] This leads to phase separation, where the protein is excluded from the protective amorphous sugar matrix, exposing it to stresses that cause denaturation and aggregation.[1]
Q2: I've heard that a higher glass transition temperature (Tg) is always better for protein stability. Raffinose increases the Tg of my formulation, but my protein is still unstable. Why?
A2: While a high Tg is generally desirable for the storage stability of a lyophilized product, it is not the sole predictor of protein stability, especially during the freeze-drying process itself and subsequent storage. Studies have shown that formulations with sucrose can offer better protection for proteins like Glucose-6-phosphate dehydrogenase (G6PDH) during storage, even with a lower Tg compared to raffinose-containing formulations. The stabilizing potential of raffinose via water replacement may be inferior to that of sucrose.
Q3: What is the optimal concentration of raffinose to use in my formulation?
A3: The optimal concentration of raffinose is protein-dependent and should be determined empirically. However, studies have investigated various concentrations, often in the range of 5% to 14% (w/v). It's crucial to consider the protein-to-sugar ratio. It is often more effective to use raffinose in combination with other disaccharides like sucrose. The mass ratio of sucrose to raffinose can significantly affect the stability of the freeze-dried protein during storage.
Q4: Should I include an annealing step in my freeze-drying cycle when using raffinose?
A4: Annealing, which involves holding the product at a temperature above its glass transition temperature (Tg') for a period, can promote the crystallization of bulking agents and lead to larger ice crystals for more efficient primary drying. However, when using raffinose, annealing at temperatures around -10°C can induce its crystallization as a pentahydrate, which is detrimental to protein stability. Therefore, it is generally recommended to avoid annealing steps that could induce raffinose crystallization, unless you have specifically optimized the process and confirmed the absence of such crystallization.
Q5: Can I mix raffinose with other excipients? If so, which ones are recommended?
A5: Yes, mixing raffinose with other excipients is a common and often beneficial practice.
-
Sugars: Combining raffinose with sucrose can improve storage stability.
-
Amino Acids: Amino acids like glycine, arginine, and histidine can help maintain protein conformation and stability.
-
Surfactants: Non-ionic surfactants like Tween 80 can be included at low concentrations (e.g., 0.05% w/v) to reduce protein aggregation and protect against surface-induced denaturation.
-
Buffers: The choice of buffer is critical as it can influence pH shifts during freezing. Potassium phosphate buffers are often preferred over sodium phosphate buffers as they are less prone to crystallization.
Troubleshooting Guides
Issue 1: Significant Loss of Protein Activity Post-Reconstitution
| Potential Cause | Troubleshooting Steps |
| Raffinose Crystallization | 1. Avoid Annealing: Omit any annealing steps in your freeze-drying cycle, as this is a primary trigger for raffinose crystallization. 2. Optimize Cooling Rate: Investigate different cooling rates. Rapid cooling generally favors the formation of a stable amorphous phase. 3. Characterize the Formulation: Use Differential Scanning Calorimetry (DSC) to identify the glass transition temperature (Tg') and any crystallization events. Employ X-Ray Powder Diffraction (XRD) to analyze the physical state (amorphous vs. crystalline) of the final product and in-process samples if possible. |
| Phase Separation | 1. Formulation Modification: Consider reducing the raffinose concentration or replacing a portion of it with sucrose, which has shown better stabilizing effects in some cases. 2. Incorporate Co-solvents: In some instances, small amounts of co-solvents may alter the freezing behavior, but this must be carefully evaluated for its impact on protein stability. |
| Inadequate Lyoprotection | 1. Adjust Protein-to-Sugar Ratio: Increase the concentration of the amorphous sugar matrix relative to the protein concentration to ensure proper vitrification and encapsulation of the protein molecules. 2. Add Other Lyoprotectants: Introduce other sugars like sucrose or trehalose to the formulation. |
Issue 2: Poor Cake Appearance (e.g., Collapse, Meltback)
| Potential Cause | Troubleshooting Steps |
| Primary Drying Temperature Too High | 1. Determine Collapse Temperature (Tc): Use freeze-drying microscopy to determine the collapse temperature of your formulation. The product temperature during primary drying must be kept below Tc. 2. Adjust Shelf Temperature: Lower the shelf temperature during primary drying to ensure the product temperature remains below the critical collapse temperature. |
| Formulation Lacks Structural Integrity | 1. Add a Bulking Agent: Incorporate a crystallizing bulking agent like mannitol. Note that the interaction between mannitol and raffinose must be evaluated to ensure it doesn't negatively impact protein stability. |
Quantitative Data Summary
Table 1: Impact of Sucrose/Raffinose Mass Ratio on G6PDH Activity Recovery
| Sucrose:Raffinose Mass Ratio | G6PDH Activity Recovery After Freeze-Drying | G6PDH Activity Recovery After 81 Days Storage at >Tg |
| 100:0 | ~80% | High |
| (Increasing Raffinose) | ~80% | Decreasing |
| 0:100 | ~80% | ~50% |
| Data synthesized from studies on Glucose-6-phosphate dehydrogenase (G6PDH). |
Table 2: Thermal Properties of Common Excipients
| Excipient | Glass Transition Temperature of Frozen Solution (Tg') | Glass Transition Temperature of Anhydrous Amorphous Solid (Tg) |
| Raffinose | -26°C | 109°C |
| Sucrose | -32°C | 77°C |
| Trehalose | -30°C | 117°C |
| Note: These values can vary depending on the measurement conditions and the presence of other solutes. |
Experimental Protocols
Protocol 1: Determination of Protein Activity
This is a general protocol for determining the activity of an enzyme like Lactate Dehydrogenase (LDH) spectrophotometrically. The specific substrates and wavelengths will vary depending on the protein of interest.
-
Reconstitution: Reconstitute the lyophilized protein in a suitable buffer to its original concentration.
-
Assay Mixture Preparation: Prepare an assay mixture containing the necessary buffer, substrate (e.g., pyruvate for LDH), and co-enzyme (e.g., NADH for LDH).
-
Initiation of Reaction: Add a specific volume of the reconstituted protein solution to the assay mixture to initiate the enzymatic reaction.
-
Spectrophotometric Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 340 nm for the oxidation of NADH) over time using a spectrophotometer.
-
Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance, the molar extinction coefficient of the substrate/product, and the protein concentration.
Protocol 2: Thermal Analysis using Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh a small amount of the protein solution (typically 10-20 mg) into an aluminum DSC pan.
-
Freezing Scan: Cool the sample to a low temperature (e.g., -70°C) at a controlled rate (e.g., 5°C/min).
-
Heating Scan: Heat the sample at a controlled rate (e.g., 5°C/min) to a temperature above the expected thermal transitions.
-
Data Analysis: Analyze the resulting thermogram to determine the glass transition temperature of the maximally freeze-concentrated solute (Tg'). Exothermic peaks may indicate crystallization events, while endothermic peaks can represent melting.
Protocol 3: Analysis of Physical State by X-Ray Powder Diffraction (XRD)
-
Sample Preparation: Gently grind the lyophilized cake into a fine powder.
-
Sample Mounting: Mount the powder on a sample holder.
-
Data Acquisition: Collect the diffraction pattern over a range of 2θ angles.
-
Data Analysis: A sharp, peaked pattern is indicative of a crystalline or partially crystalline material. A broad halo with no distinct peaks indicates an amorphous material.
Visualizations
Caption: Freeze-drying workflow and the impact of raffinose state on protein activity.
Caption: Troubleshooting logic for low protein activity with raffinose.
References
Proper storage and handling conditions for D(+)-Raffinose pentahydrate.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of D(+)-Raffinose pentahydrate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound powder?
A1: this compound powder should be stored in a dry place, with the recommended storage temperature varying slightly by manufacturer, generally between 15–25 °C or at room temperature.[1][2] Some suppliers recommend storage at 10-30°C.[3] For long-term stability (≥4 years), storage at -20°C is also suggested.[4] Always refer to the manufacturer's specific recommendations provided with the product.
Q2: What are the signs of degradation of this compound?
A2: As a white to off-white crystalline powder, any change in color or appearance could indicate degradation or contamination.[2] this compound is a stable compound under recommended storage conditions, but it is sensitive to moisture and incompatible with strong oxidizing agents. Exposure to moisture can lead to dehydration of the pentahydrate form, which may alter its physical properties.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, this compound can be dissolved in various solvents. It is soluble in water (H₂O) at a concentration of 0.1 g/mL, resulting in a clear, colorless solution. For cell culture applications, a solubility of 50 mg/mL in water has been noted. It is also soluble in organic solvents like dimethyl sulfoxide (DMSO) at ≥ 100 mg/mL and dimethylformamide (DMF) at approximately 15 mg/mL. When preparing aqueous solutions, it is recommended to use them fresh and not store them for more than one day to avoid potential microbial growth or degradation. For long-term storage of stock solutions in solvents, it is advised to aliquot and store at -80°C for up to a year.
Q4: Is this compound hazardous?
A4: this compound is not classified as a hazardous substance or mixture. However, it is important to follow standard laboratory safety practices. Avoid breathing dust and contact with skin and eyes. In case of contact, rinse the affected area with water. It is incompatible with strong oxidizing agents.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results Using this compound
| Potential Cause | Troubleshooting Step | Success Indicator |
| Improper storage of powder | Verify that the this compound powder is stored in a tightly sealed container in a dry environment at the recommended temperature (see FAQ 1). | Consistent and reproducible experimental outcomes. |
| Degradation of stock solution | Prepare fresh stock solutions before each experiment, especially aqueous solutions. If using frozen stock solutions, avoid repeated freeze-thaw cycles by aliquoting. | Reduced variability in experimental results. |
| Incorrect concentration | Double-check all calculations for the preparation of the stock solution and working solutions. Use a calibrated balance for weighing the powder. | Experimental results align with expected outcomes based on the intended concentration. |
| Contamination | Ensure sterile techniques are used when preparing and handling solutions to prevent microbial contamination, which can degrade the raffinose. | No unexpected microbial growth in cultures or solutions. |
Issue 2: Low Cell Viability After Cryopreservation with Raffinose
| Potential Cause | Troubleshooting Step | Success Indicator |
| Suboptimal cryoprotectant concentration | Optimize the concentration of raffinose and any co-cryoprotectants (e.g., glycerol, DMSO). The optimal concentration can be cell-type dependent. | Increased post-thaw cell viability and function. |
| Incorrect cooling or warming rate | Ensure a controlled and optimal cooling rate is used to prevent intracellular ice crystal formation. Similarly, use a rapid warming protocol to avoid devitrification. | Improved recovery and viability of cryopreserved cells. |
| Inadequate equilibration time | Allow sufficient time for the cells to equilibrate with the cryoprotectant solution to ensure proper dehydration and CPA permeation. | Higher survival rates of cells after thawing. |
Issue 3: Poor Yeast Growth with Raffinose as the Sole Carbon Source
| Potential Cause | Troubleshooting Step | Success Indicator |
| Yeast strain lacks necessary enzymes | Confirm that the Saccharomyces cerevisiae strain being used possesses the necessary enzymes, such as α-galactosidase and invertase, to metabolize raffinose. | The yeast strain exhibits robust growth on raffinose-containing medium. |
| Presence of glucose repression | If trace amounts of glucose are present in the medium, it may repress the utilization of raffinose. Ensure the medium is free of glucose or that the glucose concentration is depleted before expecting raffinose metabolism. | Initiation of yeast growth after the diauxic shift from glucose to raffinose. |
| Suboptimal culture conditions | Optimize other medium components, pH, and temperature to support yeast growth on a non-fermentable carbon source. | Improved growth rate and final cell density of the yeast culture. |
Data Presentation
Table 1: Storage and Stability of this compound
| Parameter | Recommendation | Source(s) |
| Storage Temperature (Powder) | 15–25 °C or Room Temperature | |
| 10–30 °C | ||
| -20 °C (Long-term) | ||
| Storage Conditions | Store in a dry place in a tightly sealed container. | |
| Incompatibilities | Strong oxidizing agents. | |
| Stability | Stable under recommended storage conditions. | |
| Aqueous Solution Storage | Prepare fresh; do not store for more than one day. | |
| Solvent Stock Solution Storage | Aliquot and store at -80°C for up to 1 year. |
Table 2: Solubility of this compound
| Solvent | Solubility | Source(s) |
| Water (H₂O) | 0.1 g/mL (clear, colorless solution) | |
| Water (H₂O) for cell culture | 50 mg/mL | |
| Dimethyl sulfoxide (DMSO) | ≥ 100 mg/mL | |
| Dimethylformamide (DMF) | ~15 mg/mL | |
| Ethanol | ~0.1 mg/mL | |
| PBS (pH 7.2) | ~1 mg/mL |
Experimental Protocols & Workflows
Protocol: Preparation of a Sterile 10% (w/v) this compound Aqueous Solution
-
Weighing: Accurately weigh 10 g of this compound powder using a calibrated analytical balance.
-
Dissolution: Transfer the powder to a sterile beaker and add 80 mL of high-purity water (e.g., Milli-Q or WFI). Stir with a sterile magnetic stir bar until the powder is completely dissolved.
-
Volume Adjustment: Transfer the solution to a 100 mL sterile graduated cylinder or volumetric flask. Add high-purity water to bring the final volume to 100 mL.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile storage bottle.
-
Storage: Store the sterile solution at 2-8°C. It is recommended to use the solution within one day. For longer storage, consider preparing the solution in a cryopreservation medium and storing it at -20°C or -80°C.
References
- 1. Troubleshooting a cryopreservation system (Chapter 10) - Troubleshooting and Problem-Solving in the IVF Laboratory [cambridge.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Improved approach for the cryopreservation of mouse sperm by combining monothioglycerol and l-glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscience.com [chemscience.com]
Technical Support Center: D(+)-Raffinose Pentahydrate for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the dissolution and use of D(+)-Raffinose pentahydrate for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound for in vivo studies?
A1: The recommended solvent for in vivo applications is sterile water for injection or a sterile, physiologically compatible buffer such as phosphate-buffered saline (PBS), pH 7.2.[1][2] this compound is highly soluble in aqueous solutions.
Q2: What is the solubility of this compound in water?
A2: this compound has a high solubility in water, with values reported up to 100 mg/mL (0.1 g/mL), resulting in a clear, colorless solution.[2]
Q3: How should I sterilize my this compound solution?
A3: The preferred method for sterilizing raffinose solutions is sterile filtration, typically using a 0.22 µm filter. This method is recommended for sugar solutions to avoid degradation that can occur with heat sterilization methods like autoclaving, such as the Maillard reaction.
Q4: How stable are this compound solutions?
A4: As a powder, this compound is stable for years when stored at -20°C.[1] Aqueous solutions are best prepared fresh for in vivo experiments. Some sources do not recommend storing aqueous solutions for more than one day.[1] If storage is necessary, it is recommended to store aliquots at -20°C for up to one month or -80°C for up to six months to minimize freeze-thaw cycles.
Q5: What are the common administration routes for this compound in animal studies?
A5: Common administration routes for this compound in animal studies include intraperitoneal (i.p.) injection, oral gavage (p.o.), and intravenous (i.v.) infusion.
Troubleshooting Guides
Issue 1: Slow or Incomplete Dissolution
-
Problem: The this compound powder is dissolving very slowly or not completely, especially at higher concentrations.
-
Solution:
-
Increase Temperature: Gently warming the solvent (e.g., to 37°C) can increase the dissolution rate. High temperatures can increase the solubility and diffusion of carbohydrates in the solvent.
-
Agitation: Use a magnetic stirrer or vortex mixer to provide consistent agitation, which will speed up the dissolution process.
-
Incremental Addition: Add the powder to the solvent in small portions while continuously stirring. This prevents clumping and allows each portion to dissolve before adding the next.
-
Sonication: In some cases, brief sonication can help to break up aggregates and enhance dissolution.
-
Issue 2: Precipitation Observed in the Solution
-
Problem: After dissolving, a precipitate forms in the solution, either immediately or after a period of time.
-
Solution:
-
Check Concentration: You may have exceeded the solubility limit at the current temperature. Refer to the solubility data to ensure you are within the appropriate concentration range. A study noted precipitation of a 16.7% raffinose solution.
-
pH Adjustment: While D(+)-Raffinose is soluble over a range of pHs, ensure the pH of your final solution is compatible with your experimental model. A neutral pH is generally recommended for in vivo studies.
-
Solvent Purity: Ensure you are using high-purity, sterile water or buffer, as impurities can sometimes lead to precipitation.
-
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | 100 mg/mL | |
| Water | 50 mg/mL | |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~1 mg/mL | |
| DMSO | ≥ 100 mg/mL | |
| Ethanol | ~0.1 mg/mL | |
| Dimethylformamide | ~15 mg/mL |
Table 2: Example In Vivo Administration Parameters
| Animal Model | Administration Route | Concentration/Dosage | Study Context | Reference |
| Rats | Intraperitoneal (i.p.) | 4.5% solution (345 mOsm/kg) | Peritoneal dialysis model | |
| Brown Norway Rats | Oral gavage (p.o.) | 50 ppm, daily for 3 weeks | Airway eosinophilia model | |
| Brown Norway Rats | Intraperitoneal (i.p.) | 0.5% solution, 0.1 mL, daily | Airway eosinophilia model | |
| Dogs and Rats | Intravenous (i.v.) | Not specified | Pharmacokinetic study | |
| Chicken Embryos | Intra-amniotic | 5% and 10% solutions | Prebiotic effects study |
Experimental Protocols
Protocol 1: Preparation of a Sterile this compound Solution for Injection
-
Calculate Required Mass: Determine the mass of this compound needed to achieve the desired concentration in your final volume.
-
Weighing: Accurately weigh the calculated amount of this compound powder in a sterile container.
-
Dissolution: Under sterile conditions (e.g., in a laminar flow hood), add the desired volume of sterile water for injection or sterile PBS to the powder.
-
Mixing: Gently swirl or use a sterile magnetic stir bar to mix the solution until the powder is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.
-
Final sterile container: Filter the solution into a final sterile, sealed vial or container.
-
Labeling and Storage: Label the container with the compound name, concentration, date of preparation, and storage conditions. For immediate use, keep at room temperature. For short-term storage, refrigerate at 2-8°C. For longer-term storage, aliquot and freeze at -20°C or -80°C.
Protocol 2: Administration by Oral Gavage in Rodents
-
Solution Preparation: Prepare the this compound solution at the desired concentration in sterile water or PBS as described in Protocol 1.
-
Animal Handling: Gently but firmly restrain the animal.
-
Gavage Needle Insertion: Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib). Gently insert the needle into the esophagus.
-
Administration: Slowly administer the calculated volume of the raffinose solution.
-
Monitoring: After administration, monitor the animal for any signs of distress.
Visualizations
Caption: Experimental workflow for preparing and administering this compound.
Caption: Troubleshooting guide for slow or incomplete dissolution of this compound.
References
Optimizing D(+)-Raffinose pentahydrate concentration for cell cryopreservation.
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of D(+)-Raffinose pentahydrate in cell cryopreservation protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in cell cryopreservation?
A1: D(+)-Raffinose is a non-permeating trisaccharide that acts as an extracellular cryoprotectant.[1] Its primary functions are to dehydrate cells by creating an osmotic gradient before freezing and to stabilize cell membranes during the freezing and thawing process.[2] This helps to minimize the formation of damaging intracellular ice crystals.
Q2: Can D(+)-Raffinose be used as the sole cryoprotectant?
A2: While raffinose provides significant protection, it is most effective when used in combination with a permeating cryoprotectant, such as dimethyl sulfoxide (DMSO) or glycerol.[3][4] This combination leverages both extracellular and intracellular protective mechanisms to enhance cell viability post-thaw.
Q3: What are the typical concentrations of D(+)-Raffinose used for cryopreservation?
A3: The optimal concentration of raffinose can vary significantly depending on the cell type and the other cryoprotectants in the solution. Concentrations ranging from 50 mM to 0.3 M (and in some cases, percentages like 18%) have been reported in successful protocols.[3] It is crucial to empirically determine the optimal concentration for your specific cell line and application.
Q4: Is D(+)-Raffinose toxic to cells?
A4: Raffinose is generally considered to have low toxicity. Its use can help reduce the required concentration of more toxic permeating cryoprotectants like DMSO, thereby minimizing overall cryoprotectant-induced cytotoxicity.
Q5: How does raffinose compare to other sugars like sucrose and trehalose for cryopreservation?
A5: Raffinose, sucrose, and trehalose are all effective extracellular cryoprotectants. Some studies suggest that trehalose may offer superior membrane protection in certain cell types compared to raffinose. However, the choice of sugar can be cell-type dependent, and optimization is recommended.
Experimental Protocols
Protocol 1: General Optimization of Raffinose Concentration for Adherent Cell Cryopreservation
This protocol provides a framework for determining the optimal this compound concentration for the cryopreservation of adherent cells.
Materials:
-
Healthy, sub-confluent culture of adherent cells
-
Complete growth medium
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA solution
-
Fetal Bovine Serum (FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cryovials
-
Controlled-rate freezing container (e.g., Mr. Frosty)
-
-80°C freezer
-
Liquid nitrogen storage tank
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Viability stain (e.g., Trypan Blue)
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Aspirate the growth medium and wash the cells once with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete growth medium containing FBS.
-
Centrifuge the cell suspension and resuspend the pellet in a small volume of complete growth medium.
-
Perform a cell count and viability assessment.
-
-
Cryopreservation Medium Preparation:
-
Prepare a basal freezing medium consisting of complete growth medium with 10% (v/v) DMSO.
-
Prepare a stock solution of this compound in complete growth medium.
-
Create a series of freezing media with varying final concentrations of raffinose (e.g., 50 mM, 75 mM, 100 mM) by adding the appropriate volume of the raffinose stock solution to the basal freezing medium.
-
-
Freezing:
-
Adjust the cell suspension to a final concentration of 1-5 x 10^6 cells/mL in each of the prepared cryopreservation media.
-
Aliquot 1 mL of the cell suspension into each cryovial.
-
Place the cryovials into a controlled-rate freezing container.
-
Place the container in a -80°C freezer overnight to achieve a cooling rate of approximately -1°C/minute.
-
-
Storage:
-
Transfer the cryovials to a liquid nitrogen tank for long-term storage (vapor phase is recommended).
-
-
Thawing and Viability Assessment:
-
After at least 24 hours, rapidly thaw a vial from each condition in a 37°C water bath.
-
Transfer the contents to a centrifuge tube containing pre-warmed complete growth medium.
-
Centrifuge to pellet the cells and remove the cryopreservation medium.
-
Resuspend the cells in fresh, pre-warmed complete growth medium.
-
Perform a cell count and viability assessment using Trypan Blue.
-
Plate the cells and assess attachment and proliferation over 24-48 hours.
-
Visual Workflow for Raffinose Concentration Optimization
Caption: Workflow for optimizing this compound concentration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low cell viability post-thaw | 1. Suboptimal raffinose concentration. 2. Inadequate concentration of permeating cryoprotectant (e.g., DMSO). 3. Incorrect cooling rate. 4. Cells were not in an optimal growth phase before freezing. 5. Thawing process was too slow. | 1. Perform a concentration optimization experiment (see Protocol 1). 2. Ensure the concentration of the permeating cryoprotectant is appropriate for the cell type. 3. Use a controlled-rate freezing container to ensure a -1°C/minute cooling rate. 4. Harvest cells during the logarithmic growth phase (70-80% confluency). 5. Thaw vials rapidly in a 37°C water bath until a small ice crystal remains. |
| Cell clumping after thawing | 1. High cell density in the cryovial. 2. Presence of DNA from dead cells. 3. Incomplete removal of cryopreservation medium. | 1. Reduce the cell concentration to 1-5 x 10^6 cells/mL. 2. Add a small amount of DNase I to the post-thaw cell suspension. 3. Ensure cells are properly washed after thawing to remove residual cryoprotectants. |
| Poor cell attachment or proliferation post-thaw | 1. Cryopreservation-induced cellular stress or apoptosis. 2. Sub-lethal damage to cell membranes or organelles. 3. Toxicity from the cryopreservation medium. | 1. Optimize the entire cryopreservation protocol, including raffinose and DMSO concentrations. 2. Allow cells a longer recovery period post-thaw before passaging. 3. Ensure rapid dilution and removal of the cryopreservation medium after thawing. |
| Inconsistent results between vials | 1. Inconsistent cell counts or viability in the initial suspension. 2. Uneven cooling rates among vials. 3. Variations in thawing procedure. | 1. Ensure the cell suspension is homogenous before aliquoting. 2. Use a reliable controlled-rate freezing system and ensure it is not overloaded. 3. Standardize the thawing protocol for all vials. |
Quantitative Data Summary
The following tables summarize findings from various studies on the use of this compound in cryopreservation.
Table 1: Cryopreservation of Mouse Oocytes with Raffinose and DMSO
| Group | Intracellular Raffinose | Extracellular Raffinose | DMSO | Post-Thaw Survival Rate (%) | Fertilization Rate (%) | Blastocyst Rate (%) |
| Cryopreservation 1 | 0.1 M | 0.3 M | 0.5 M | 83.9 | 90.0 | 77.8 |
| Cryopreservation 2 | 0.1 M | 0.3 M | 1.0 M | 80.6 | 94.6 | 72.5 |
| Injection Control | 0.1 M | - | - | - | 97.8 | 78.5 |
| Untreated Control | - | - | - | - | 98.8 | 83.6 |
Table 2: Cryopreservation of Ram Semen with Different Raffinose Concentrations
| Raffinose Concentration | Alive Sperms (%) | Motility (%) | Progressive Motility (%) | Abnormal Sperm (%) |
| 0 mM (Control) | 70.76 ± 0.88 | 41.18 ± 1.38 | 35.41 ± 1.38 | 9.78 ± 0.32 |
| 50 mM | - | 52.84 ± 1.33 | 45.98 ± 1.33 | - |
| 75 mM | 75.47 ± 0.83 | - | - | 8.93 ± 0.31 |
| 100 mM | - | - | - | 8.58 ± 0.32 |
Table 3: Cryopreservation of Mouse Spermatozoa with Raffinose and Glycerol
| Raffinose Concentration | Glycerol Concentration | Sperm Motility (%) | Fertilizing Ability (%) |
| 18% | 0% | 43 | 22.4 |
| 18% | 1.75% | - | 35.5 |
Signaling Pathways and Logical Relationships
Logical Diagram: Role of Extracellular Raffinose in Cryopreservation
Caption: Mechanism of action for extracellular raffinose in cryopreservation.
References
- 1. Raffinose - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Cryopreservation of mammalian oocytes by using sugars: Intra- and extracellular raffinose with small amounts of dimethylsulfoxide yields high cryosurvival, fertilization, and development rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cryopreservation of mouse spermatozoa in the presence of raffinose and glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing raffinose pentahydrate moisture sensitivity and stability.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the moisture sensitivity and stability of raffinose pentahydrate.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and properties of raffinose pentahydrate.
Q1: What is raffinose pentahydrate and why is its moisture sensitivity a concern?
A1: Raffinose pentahydrate is a naturally occurring trisaccharide composed of galactose, glucose, and fructose, with five molecules of water of hydration.[1][2] Its moisture sensitivity is a critical concern because changes in water content can lead to physical and chemical instability.[3] Issues such as caking, clumping, and conversion between crystalline and amorphous forms can impact its performance, especially in pharmaceutical formulations where it is used as a stabilizer and cryoprotectant.[1][4]
Q2: What are the ideal storage conditions for raffinose pentahydrate?
A2: To maintain its stability, raffinose pentahydrate should be stored at room temperature in a dry place, protected from direct sunlight and moisture. It is crucial to keep the container tightly closed to prevent moisture absorption from the atmosphere.
Q3: How does relative humidity (RH) affect the stability of crystalline raffinose pentahydrate?
A3: Crystalline raffinose pentahydrate is stable over a specific range of relative humidity. Studies have shown that it shows no loss of water when stored at relative humidities between 10% and 60% at 30°C for up to 3 months. However, at RH below 10%, it can begin to lose water molecules, and at high humidity, it can absorb excess moisture, leading to physical changes.
Q4: What is the difference between the crystalline and amorphous forms of raffinose?
A4: The crystalline form of raffinose pentahydrate has a highly ordered, three-dimensional structure that includes five water molecules. The amorphous form lacks this long-range order and can be produced by processes like freeze-drying or dehydration of the crystalline form. The amorphous form is generally less stable and more hygroscopic than the crystalline form, making it more susceptible to caking and recrystallization.
Q5: Why does amorphous raffinose pentahydrate form during freeze-drying?
A5: During the primary drying stage of freeze-drying, the crystalline pentahydrate can dehydrate to yield an amorphous lyophile. While raffinose is often used to protect biological materials during freeze-drying, its own physical state can change, which can in turn impact the stability of the final product.
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with raffinose pentahydrate.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Caking or Clumping of Powder | 1. High ambient humidity: Exposure to air with high moisture content. 2. Improper storage: Container not tightly sealed, allowing moisture ingress. 3. Temperature fluctuations: Can lead to moisture migration within the powder. 4. Presence of fine particles: Finer particles have a larger surface area and can increase water sorption. | 1. Control the environment: Work in a low-humidity environment, such as a glove box or a room with a dehumidifier. 2. Ensure proper storage: Store in a tightly sealed container with a desiccant. 3. Maintain stable temperature: Store at a constant room temperature. 4. Use anti-caking agents: For some applications, the addition of a small amount of an anti-caking agent might be considered, though this may not be suitable for all experimental needs. 5. Sieve the powder: Gently pass the powder through a sieve to break up clumps before use. |
| Change in Physical Appearance (e.g., from crystalline powder to a sticky or hard mass) | 1. Deliquescence: Absorption of a large amount of atmospheric moisture above a critical relative humidity, leading to the formation of a saturated solution. 2. Amorphous conversion: Dehydration at low humidity or high temperature can lead to an amorphous form, which is more prone to becoming sticky upon moisture absorption. | 1. Strict humidity control: Maintain the relative humidity well below the deliquescence point of raffinose pentahydrate. 2. Avoid high temperatures: Do not expose the material to high temperatures during storage or handling to prevent dehydration and amorphization. 3. Characterize the material: Use techniques like XRD or DSC to check for the presence of amorphous content. |
| Inconsistent Results in Lyophilization | 1. Crystallization of raffinose during annealing: Annealing frozen raffinose solutions at temperatures around -10°C can cause it to crystallize as the pentahydrate, which can negatively impact protein stability. 2. Phase separation: Separation of the active pharmaceutical ingredient (API) from the amorphous raffinose during freeze-drying can reduce the stability of the API. 3. Inappropriate cryoprotectant concentration: The ratio of raffinose to the active ingredient can affect the stability of the final product. | 1. Optimize the annealing step: Carefully control the temperature and duration of the annealing step to avoid crystallization of raffinose. In some cases, avoiding annealing altogether may be preferable. 2. Ensure proper formulation: Develop a formulation that promotes a homogenous mixture of the API and excipients in the frozen state. 3. Optimize formulation ratios: Experiment with different weight ratios of raffinose to the active ingredient to find the optimal concentration for stability. |
| Difficulty in Determining Water Content | 1. Incorrect analytical method: Using a non-specific method for water content can lead to inaccurate results. 2. Improper sample handling: Exposure of the sample to ambient moisture during preparation for analysis. | 1. Use a specific method: Employ Karl Fischer titration for accurate determination of water content, as it is specific to water. 2. Handle samples carefully: Prepare samples for analysis in a controlled low-humidity environment (e.g., a glove box) to prevent moisture uptake. |
Section 3: Data Presentation
Table 1: Stability of Crystalline Raffinose Pentahydrate at 30°C
| Relative Humidity (RH) | Observation after 3 Months | Reference |
| < 10% | Loss of one water molecule | |
| 10% - 60% | No loss of water |
Table 2: Dehydration of Raffinose Pentahydrate upon Heating
| Temperature | Water Molecules Lost | Resulting Form | Reference |
| 30°C in vacuum (24h) | Two | Crystalline (no structural change) | |
| 60°C | Remaining three | Amorphous |
Section 4: Experimental Protocols
Protocol for Water Content Determination by Karl Fischer Titration
This protocol provides a general guideline for determining the water content of raffinose pentahydrate using volumetric Karl Fischer titration.
Materials:
-
Karl Fischer titrator (volumetric)
-
Karl Fischer reagent (e.g., Composit 5)
-
Anhydrous methanol
-
Water standard (e.g., sodium tartrate dihydrate)
-
Airtight sample handling equipment (e.g., syringe, weighing boat)
-
Raffinose pentahydrate sample
Procedure:
-
Titrator Preparation:
-
Fill the burette with the Karl Fischer reagent.
-
Add anhydrous methanol to the titration vessel.
-
Neutralize the methanol by titrating with the Karl Fischer reagent until the endpoint is stable. This removes any residual water in the solvent.
-
-
Standardization of the Karl Fischer Reagent:
-
Accurately weigh a suitable amount of water standard (e.g., 30-50 mg of sodium tartrate dihydrate).
-
Quickly transfer the standard to the titration vessel.
-
Titrate with the Karl Fischer reagent to the endpoint.
-
Calculate the titer (F) of the Karl Fischer reagent in mg H₂O/mL.
-
-
Sample Analysis:
-
Accurately weigh a suitable amount of the raffinose pentahydrate sample (to contain an expected 10-50 mg of water).
-
Quickly transfer the sample to the titration vessel.
-
Allow the sample to dissolve or disperse completely with stirring.
-
Titrate with the standardized Karl Fischer reagent to the endpoint.
-
Record the volume of titrant consumed (V).
-
-
Calculation:
-
Calculate the percentage of water in the sample using the following formula:
-
Protocol for a General Lyophilization Cycle using Raffinose Pentahydrate as a Cryoprotectant
This protocol outlines a basic lyophilization cycle for a model protein solution. The parameters should be optimized for each specific formulation.
Materials:
-
Lyophilizer (freeze-dryer)
-
Formulation containing the active pharmaceutical ingredient (API) and raffinose pentahydrate in a suitable buffer.
Procedure:
-
Freezing:
-
Fill vials with the formulated solution.
-
Load the vials onto the lyophilizer shelves.
-
Cool the shelves to a temperature well below the eutectic or glass transition temperature of the formulation (e.g., -40°C to -50°C). The cooling rate should be controlled to ensure uniform ice crystal formation.
-
-
Primary Drying (Sublimation):
-
Once the product is completely frozen, apply a vacuum to the chamber (e.g., 100-200 mTorr).
-
Increase the shelf temperature to a point that is below the critical collapse temperature of the formulation (e.g., -10°C to -25°C). This temperature should be carefully determined through characterization techniques like freeze-dry microscopy.
-
Hold at this temperature until all the ice has sublimated. This can be monitored by pressure and temperature sensors in the lyophilizer.
-
-
Secondary Drying (Desorption):
-
After primary drying is complete, gradually increase the shelf temperature to a higher temperature (e.g., 20°C to 30°C) while maintaining the vacuum.
-
Hold at this temperature for several hours to remove any residual bound water.
-
-
Stoppering and Sealing:
-
Once secondary drying is complete, backfill the chamber with an inert gas (e.g., nitrogen) to atmospheric pressure.
-
Stopper the vials under the inert atmosphere.
-
Remove the vials from the lyophilizer and seal them with aluminum caps.
-
Section 5: Visualizations
Caption: Workflow for analyzing the moisture content and physical state of raffinose pentahydrate.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Assessment of defects and amorphous structure produced in raffinose pentahydrate upon dehydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
Validation & Comparative
A Comparative Guide to Raffinose and Trehalose for Cryoprotective Efficacy
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate cryoprotectant is a critical factor in the successful cryopreservation of biological materials. Both raffinose and trehalose, naturally occurring non-reducing sugars, have demonstrated significant cryoprotective properties. This guide provides an objective comparison of their efficacy, supported by experimental data, detailed protocols, and an examination of their underlying mechanisms of action.
Quantitative Comparison of Cryoprotective Efficacy
The following tables summarize the performance of raffinose and trehalose in cryopreserving various cell types, as reported in peer-reviewed studies.
Table 1: Direct Comparison of Raffinose and Trehalose
| Cell Type | Cryoprotectant Concentration | Key Metric | Raffinose Result | Trehalose Result | Reference |
| Mouse Spermatozoa | 7.5% in combination with 6% glycerol | Recovery of intact cells | 36 ± 9% | 48 ± 6% (p < 0.01) | [1] |
| Ram Spermatozoa | 100 mM | Post-thaw motility | Slightly less effective | Slightly more effective |
Table 2: Efficacy of Raffinose and Trehalose in Various Cell Types (often with co-cryoprotectants)
| Cell Type | Cryoprotectant & Concentration | Key Metric | Result | Reference |
| Mouse Oocytes | 0.1 M intracellular raffinose + 0.3 M extracellular raffinose + 0.5 M DMSO | Post-thaw survival rate | 83.9% | - |
| Mouse Oocytes | 0.1 M intracellular raffinose + 0.3 M extracellular raffinose + 1.0 M DMSO | Post-thaw survival rate | 80.6% | - |
| Human Hematopoietic Stem Cells | 0.5 M Trehalose + 5% DMSO | Post-thaw viability | 91.8 ± 2.8% | - |
| Human Hepatocytes | 200 mM Trehalose + 10% DMSO | Post-thaw viability | 63% (vs. 47% with DMSO alone) | - |
| Human Adipose-derived Stem Cells | 250 mM Trehalose alone | Post-thaw viability | 11% (vs. 75% with 5% DMSO) | - |
| Murine Spermatogonial Stem Cells | 50 mM Trehalose + 10% DMSO | Post-thaw viability (after 1 week) | - | 90% (vs. 76% with DMSO alone) |
| Human T Lymphocytes | 0.2 M Trehalose + 4% HSA | Relative post-thaw viability | - | 92.4% |
Mechanisms of Cryoprotection
Both raffinose and trehalose are non-penetrating cryoprotectants that primarily exert their protective effects extracellularly, although intracellular delivery can enhance their efficacy. Their mechanisms of action are multifaceted and are summarized below.
The Water Replacement and Vitrification Hypotheses
The primary cryoprotective mechanisms attributed to both raffinose and trehalose are the water replacement hypothesis and the vitrification hypothesis .
-
Water Replacement: During dehydration caused by freezing, water molecules are removed from the hydration shell of cellular components like membranes and proteins. Raffinose and trehalose, with their numerous hydroxyl groups, can form hydrogen bonds with these biomolecules, effectively replacing the lost water. This interaction helps to maintain the native structure and function of proteins and the integrity of cellular membranes, preventing fusion and phase transitions that can be lethal to the cell.
-
Vitrification: Both sugars increase the glass transition temperature (Tg) of the cryopreservation solution. This promotes the formation of a glassy, amorphous solid state (vitrification) upon cooling, rather than the formation of damaging ice crystals. This vitrified state immobilizes the cellular components, protecting them from mechanical damage.
Signaling Pathways in Stress Response
Recent research has begun to elucidate the role of these sugars in modulating cellular stress response pathways, which can contribute to their cryoprotective effects.
Raffinose and the Cold Acclimation Pathway: In plants, exposure to cold stress triggers a signaling cascade involving the ICE-CBF/DREB pathway . This leads to the upregulation of genes responsible for synthesizing cryoprotective compounds, including raffinose. This suggests that raffinose is an integral part of the natural cellular defense mechanism against cold-induced damage.
Trehalose and the Integrated Stress Response (ISR): The Integrated Stress Response is a central pathway activated by various cellular stresses, including those encountered during cryopreservation. A key event in this pathway is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a general shutdown of protein synthesis. Studies have shown that trehalose can attenuate this response by promoting the dephosphorylation of p-eIF2α. This facilitates a more rapid recovery of translation and may contribute to improved cell survival post-thaw.
Experimental Protocols
The following are generalized protocols for the cryopreservation of spermatozoa using raffinose and trehalose, based on methodologies described in the literature.
Cryopreservation of Mouse Spermatozoa with Raffinose-Based Cryoprotectant
Materials:
-
Cryoprotective Agent (CPA): 18% (w/v) raffinose and 3% (w/v) skim milk in purified water.
-
Sperm collection medium.
-
Cryovials or straws.
-
Liquid nitrogen (LN2) and storage dewar.
-
Controlled-rate freezer or a styrofoam box for vapor phase freezing.
Protocol:
-
CPA Preparation: Dissolve raffinose in heated purified water (50-60°C). Once dissolved, add skim milk and stir until fully dissolved. Centrifuge the solution to remove any precipitates and collect the supernatant.
-
Sperm Collection: Euthanize male mice and dissect the cauda epididymides. Place the epididymides in the sperm collection medium and make several incisions to allow sperm to swim out.
-
Sperm Incubation: Incubate the sperm suspension for a designated period (e.g., 10-15 minutes) at 37°C to allow for capacitation.
-
Dilution with CPA: Gradually add the raffinose-based CPA to the sperm suspension, gently mixing after each addition. The final ratio of sperm suspension to CPA will depend on the specific protocol.
-
Loading into Cryovials/Straws: Aliquot the sperm-CPA mixture into pre-labeled cryovials or straws.
-
Freezing:
-
Vapor Phase Freezing: Place the cryovials/straws in the vapor phase of a liquid nitrogen dewar for a specified time (e.g., 10 minutes).
-
Controlled-Rate Freezing: Use a programmable freezer to cool the samples at a controlled rate (e.g., -20°C/min to -80°C).
-
-
Storage: Plunge the cryovials/straws into liquid nitrogen for long-term storage.
-
Thawing: To thaw, quickly transfer the cryovial/straw from liquid nitrogen to a 37°C water bath for a short period (e.g., 10-15 seconds).
Cryopreservation of Human Spermatozoa with Trehalose-Based Cryoprotectant
Materials:
-
Freezing Medium: A base medium containing salts, buffers, and a penetrating cryoprotectant (e.g., 15% glycerol), supplemented with trehalose (e.g., 50-100 mM).
-
Semen collection containers.
-
Cryovials or straws.
-
Liquid nitrogen (LN2) and storage dewar.
Protocol:
-
Semen Collection and Liquefaction: Collect semen samples and allow them to liquefy at 37°C for 30 minutes.
-
Sperm Preparation: Perform a sperm wash or density gradient centrifugation to isolate motile sperm.
-
Dilution with Freezing Medium: Slowly add the trehalose-containing freezing medium to the prepared sperm pellet, mixing gently.
-
Equilibration: Incubate the sperm-medium mixture at room temperature for a short period (e.g., 10 minutes) to allow for equilibration.
-
Loading into Cryovials/Straws: Load the mixture into cryovials or straws.
-
Freezing: Place the cryovials/straws in liquid nitrogen vapor for a specified time (e.g., 20 minutes) before plunging them into liquid nitrogen.
-
Storage: Store the samples in liquid nitrogen.
-
Thawing: Thaw the samples rapidly in a 37°C water bath.
Conclusion
Both raffinose and trehalose are effective cryoprotectants, with their efficacy often being cell-type dependent. Direct comparative studies, particularly in spermatozoa, suggest that trehalose may offer a slight advantage in terms of post-thaw viability. However, both sugars demonstrate significant protective effects, often superior to or synergistic with traditional cryoprotectants like DMSO.
The choice between raffinose and trehalose may ultimately depend on the specific application, cell type, and the desired post-thaw outcome. Further research is warranted to directly compare these sugars across a broader range of cell types and to fully elucidate their roles in modulating cellular stress responses during cryopreservation.
References
D(+)-Raffinose Pentahydrate vs. Sucrose: A Comparative Guide to Crystallization Inhibition
For researchers, scientists, and drug development professionals, the stability of amorphous active pharmaceutical ingredients (APIs) is a critical factor in formulation development. Crystallization of an amorphous API can significantly impact its solubility, dissolution rate, and bioavailability. This guide provides an objective comparison of two common saccharides, D(+)-Raffinose pentahydrate and sucrose, and their roles as crystallization inhibitors.
While direct comparative studies on the efficacy of this compound and sucrose in inhibiting the crystallization of a specific third-party API are not extensively available in current literature, a comprehensive understanding of their performance can be gleaned from their effects on amorphous systems and their individual physicochemical properties. This guide synthesizes available data to provide a comparative analysis for formulation scientists.
Executive Summary
This compound has demonstrated notable efficacy in inhibiting the crystallization of amorphous sucrose, a well-documented model for understanding its inhibitory mechanism. The structural similarity of its sucrose moiety allows it to interfere with the crystal growth of sucrose. Sucrose, a widely used excipient in pharmaceutical formulations, also acts as a stabilizer for amorphous drugs, primarily by increasing the glass transition temperature (Tg) and reducing molecular mobility. The choice between these two sugars will depend on the specific API, the desired formulation properties, and the anticipated storage conditions.
Physicochemical Properties
A comparison of the fundamental properties of this compound and sucrose is essential for understanding their potential impact on formulation stability.
| Property | This compound | Sucrose |
| Molecular Formula | C₁₈H₃₂O₁₆ · 5H₂O | C₁₂H₂₂O₁₁[1][2] |
| Molecular Weight | 594.51 g/mol | 342.30 g/mol [1] |
| Structure | Trisaccharide (Galactose-Glucose-Fructose) | Disaccharide (Glucose-Fructose) |
| Melting Point | 78-80 °C | 186 °C |
| Solubility in Water | 0.1 g/mL | 203.9 g/100mL at 20°C |
| Crystal Structure | Monoclinic | Monoclinic |
Mechanism of Crystallization Inhibition
The primary mechanism by which this compound inhibits sucrose crystallization is through steric hindrance. The sucrose portion of the raffinose molecule attaches to the growing surface of a sucrose crystal. This attachment disrupts the regular packing of sucrose molecules, thereby slowing down crystal growth on that particular face. This often leads to a change in crystal habit, with the formation of finer, needle-like crystals instead of the typical blocky sucrose crystals.
Sucrose, when used as a stabilizer for an amorphous API, primarily functions by increasing the glass transition temperature (Tg) of the amorphous solid dispersion. This elevation in Tg reduces the molecular mobility of the API molecules, thereby hindering their ability to align into a crystalline lattice. Additionally, the formation of hydrogen bonds between sucrose and the API can further stabilize the amorphous state.
Quantitative Data on Crystallization Inhibition
This compound Inhibiting Sucrose Crystallization
Studies on amorphous sucrose systems, such as cotton candy, have provided quantitative insights into the inhibitory effects of raffinose.
| System | Storage Conditions | Observation | Reference |
| 100% Amorphous Sucrose | Room Temperature, 33% RH | Crystallized within 3 days | |
| 95% Sucrose, 5% Raffinose | Room Temperature, 33% RH | Did not crystallize after 37 days | |
| 100% Amorphous Sucrose | Room Temperature, 54% RH | Fully crystallized after 46 hours | |
| 75% Sucrose, 25% Trehalose | Room Temperature, 54% RH | Remained amorphous after 46 hours |
These results highlight that even a small amount of raffinose can significantly delay the crystallization of amorphous sucrose. It is noteworthy that another sugar, trehalose, also demonstrates a strong inhibitory effect.
Sucrose as a Crystallization Inhibitor for APIs
Sucrose is a common excipient used to stabilize amorphous formulations of various drugs. Its effectiveness is often attributed to its ability to form a rigid glass with a high Tg, which restricts the mobility of the drug molecules. The stabilizing effect is dependent on the drug-to-sucrose ratio and the storage conditions, particularly temperature and humidity. While specific quantitative data is highly dependent on the API, the general principle is that the addition of sucrose to an amorphous drug system increases its physical stability and prevents or delays crystallization.
Experimental Protocols
The evaluation of crystallization inhibitors typically involves the preparation of an amorphous solid dispersion of the API with the inhibitor, followed by storage under accelerated stability conditions and characterization of the solid state over time.
Preparation of Amorphous Solid Dispersions
A common method for preparing amorphous solid dispersions in a laboratory setting is by co-dissolving the API and the sugar (raffinose or sucrose) in a suitable solvent, followed by rapid solvent evaporation under vacuum (e.g., using a rotary evaporator or freeze-dryer). The resulting solid is then collected and stored under controlled temperature and humidity conditions.
Characterization Techniques
-
X-Ray Powder Diffraction (XRPD): This is the primary technique used to determine the physical form of the solid. The absence of sharp Bragg peaks and the presence of a broad halo indicate an amorphous state. The appearance of sharp peaks over time signifies crystallization.
-
Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg) of the amorphous solid dispersion. A higher Tg generally correlates with better physical stability. Recrystallization events can also be observed as exothermic peaks during a temperature ramp.
-
Polarized Light Microscopy (PLM): PLM can be used to visually inspect for the presence of crystalline material. Crystalline regions will appear bright against a dark background under cross-polarized light.
Conclusion
Both this compound and sucrose can serve as effective crystallization inhibitors for amorphous systems. This compound has a well-documented mechanism for inhibiting sucrose crystallization through steric hindrance, suggesting its potential utility for APIs with structural similarities to sucrose or where this specific interaction can be leveraged. Sucrose is a versatile and widely used stabilizer that enhances the physical stability of amorphous APIs primarily by increasing the glass transition temperature and reducing molecular mobility.
The selection of the appropriate inhibitor requires careful consideration of the physicochemical properties of the API, the desired characteristics of the final dosage form, and the manufacturing process. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these sugars as potential crystallization inhibitors in pharmaceutical development. Further head-to-head studies on a range of APIs are needed to provide a more definitive comparison of their performance.
References
Validation of raffinose's biofilm-inhibitory activity against Pseudomonas aeruginosa.
A comprehensive comparison of the biofilm-inhibitory activity of raffinose against established alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Pseudomonas aeruginosa poses a significant threat in clinical and industrial settings due to its remarkable ability to form robust biofilms, which confer resistance to conventional antibiotics and disinfectants. The search for novel anti-biofilm agents is a critical area of research. This guide provides a detailed comparison of the biofilm-inhibitory activity of raffinose, a naturally occurring trisaccharide, with other known inhibitors: furanone C-30, tobramycin, and gallium.
Comparative Analysis of Biofilm Inhibition
The following table summarizes the quantitative data on the biofilm-inhibitory effects of raffinose and its comparators against P. aeruginosa.
| Compound | Concentration | Biofilm Inhibition (%) | Key Mechanism of Action | Reference |
| Raffinose | 10 µM | ~50% | Binds to LecA, reduces c-di-GMP | [1] |
| 100 µM | ~75% | Binds to LecA, reduces c-di-GMP | [2] | |
| Furanone C-30 | 2.5 µg/mL | Significant inhibition (dose-dependent) | Quorum sensing inhibition | [3][4] |
| 5 µg/mL | Stronger inhibition (dose-dependent) | Quorum sensing inhibition | [3] | |
| 256 µg/mL | 100% | Quorum sensing inhibition | ||
| 512 µg/mL | 100% | Quorum sensing inhibition | ||
| Tobramycin | Sub-MIC levels (e.g., 0.8 µg/mL) | Can enhance biofilm formation | Inhibition of protein synthesis | |
| 1 µg/mL | No effect on biofilm CFU, but reduces cytotoxicity | Inhibition of protein synthesis | ||
| Gallium Nitrate | 0.08 µM | ~50% | Disrupts iron metabolism | |
| 37 µM (in combination with 3 mM nitrite) | >80% | Disrupts iron metabolism |
Mechanism of Action: A Visual Representation
Raffinose exerts its anti-biofilm activity through a distinct mechanism involving the lectin LecA and the secondary messenger cyclic dimeric guanosine monophosphate (c-di-GMP). The following diagram illustrates this signaling pathway.
Caption: Raffinose inhibits biofilm formation by binding to LecA, which in turn activates phosphodiesterase activity, leading to a reduction in cellular c-di-GMP levels.
Experimental Workflow for Validation
The validation of biofilm-inhibitory compounds requires a standardized workflow. The following diagram outlines the key experimental stages.
Caption: A typical workflow for validating biofilm inhibitors involves initial screening, quantification of biofilm mass, detailed imaging, and investigation of the mechanism of action.
Detailed Experimental Protocols
Minimum Biofilm Inhibitory Concentration (MBIC) Assay
This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a biofilm.
Materials:
-
P. aeruginosa strain (e.g., PAO1)
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
96-well flat-bottom microtiter plates
-
Test compounds (Raffinose, Furanone C-30, Tobramycin, Gallium Nitrate)
-
Resazurin solution (e.g., 4 µg/mL)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Inoculum Preparation: Grow P. aeruginosa overnight in TSB. Dilute the culture in fresh TSB with 1% glucose to a final concentration of 1 x 10^6 CFU/mL.
-
Compound Preparation: Prepare serial dilutions of the test compounds in TSB with 1% glucose.
-
Plate Setup: Add 100 µL of the bacterial suspension and 100 µL of the compound dilution to each well of a 96-well plate. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 24 hours without agitation.
-
Biofilm Staining:
-
Carefully remove the planktonic cells by washing the wells twice with 200 µL of PBS.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.
-
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. The MBIC is the lowest concentration that shows a significant reduction in biofilm formation compared to the positive control.
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM allows for the three-dimensional visualization of biofilm architecture.
Materials:
-
P. aeruginosa strain expressing a fluorescent protein (e.g., GFP)
-
Flow cell system or chambered coverglass
-
Growth medium
-
Test compounds
-
Fluorescent dyes for staining (e.g., SYTO 9 for live cells, propidium iodide for dead cells)
Procedure:
-
Biofilm Growth: Grow the fluorescently labeled P. aeruginosa in a flow cell or chambered coverglass in the presence or absence of the test compound for a specified period (e.g., 24-48 hours).
-
Staining (Optional): If not using a fluorescently tagged strain, stain the biofilm with appropriate fluorescent dyes.
-
Imaging: Acquire z-stack images of the biofilm using a confocal laser scanning microscope.
-
Image Analysis: Analyze the 3D reconstructions of the biofilms using software such as COMSTAT to quantify parameters like biomass, average thickness, and surface coverage.
Quantification of Cyclic di-GMP (c-di-GMP)
This protocol is used to measure the intracellular levels of the second messenger c-di-GMP.
Materials:
-
P. aeruginosa cultures (planktonic or biofilm)
-
Extraction buffer (e.g., acetonitrile/methanol/water)
-
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system
Procedure:
-
Cell Harvesting: Harvest bacterial cells from planktonic cultures by centrifugation or from biofilms by scraping.
-
Extraction: Resuspend the cell pellet in ice-cold extraction buffer. Lyse the cells using methods such as sonication or bead beating.
-
Centrifugation: Centrifuge the lysate to pellet cellular debris.
-
Analysis: Analyze the supernatant for c-di-GMP levels using an HPLC-MS/MS system.
-
Normalization: Normalize the c-di-GMP levels to the total protein concentration of the cell lysate.
Logical Framework for Inhibitor Comparison
The selection of an appropriate biofilm inhibitor depends on various factors, including its mechanism of action, efficacy, and potential for resistance development.
Caption: A logical framework for evaluating and comparing biofilm inhibitors should consider their efficacy, mechanism of action, and potential for further development.
Conclusion
Raffinose demonstrates significant biofilm-inhibitory activity against Pseudomonas aeruginosa at micromolar concentrations. Its mechanism of action, which involves targeting the LecA lectin and reducing c-di-GMP levels, is distinct from many conventional antibiotics and other inhibitors like furanone C-30 and gallium. While furanone C-30 shows high efficacy, its action is focused on quorum sensing. Gallium's disruption of iron metabolism presents another alternative strategy. Tobramycin, a commonly used antibiotic, can paradoxically enhance biofilm formation at sub-inhibitory concentrations, highlighting the need for alternative approaches.
The data and protocols presented in this guide provide a solid foundation for researchers to objectively evaluate and compare the potential of raffinose as a novel anti-biofilm agent. Further studies are warranted to explore its efficacy in more complex biofilm models and its potential for synergistic interactions with other antimicrobial agents.
References
- 1. Raffinose, a plant galactoside, inhibits Pseudomonas aeruginosa biofilm formation via binding to LecA and decreasing cellular cyclic diguanylate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Association of furanone C-30 with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Association of furanone C-30 with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of yeast metabolic response to raffinose and glucose.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparative analysis of the metabolic response of the model organism Saccharomyces cerevisiae to two distinct carbon sources: the preferred monosaccharide glucose and the more complex trisaccharide raffinose. Understanding these differences is crucial for optimizing yeast-based biotechnological processes, from biofuel production to recombinant protein expression, and for fundamental research into eukaryotic cell signaling and metabolic regulation. The information presented is supported by experimental data from transcriptomic, proteomic, and metabolomic studies.
Overview of Metabolic and Signaling Responses
Yeast exhibits a distinct hierarchical preference for carbon sources, with glucose being the most favored. This preference governs a complex network of signaling pathways that dramatically alter gene expression, protein synthesis, and metabolic flux.
Glucose: The Preferred Carbon Source and Repressor
When glucose is available, yeast cells engage in rapid fermentation, even in the presence of oxygen—a phenomenon known as the Crabtree effect. Glucose metabolism is initiated by its transport into the cell and direct entry into the glycolytic pathway. The presence of glucose triggers a global regulatory cascade known as glucose repression , which actively suppresses the genes required for the utilization of alternative carbon sources, respiration, and gluconeogenesis.[1][2] This ensures that the cell dedicates its resources to the most efficient energy-yielding pathway available.
The central signaling pathway governing glucose repression is the Snf1/Mig1 pathway .[3] In high glucose conditions, the Snf1 protein kinase is rendered inactive.[1] This allows the transcriptional repressor Mig1 to remain unphosphorylated, enter the nucleus, and, in conjunction with the Ssn6-Tup1 complex, bind to the promoters of glucose-repressed genes to inhibit their transcription.[1] Another key signaling cascade, the Rgt2/Snf3 pathway, senses extracellular glucose levels to regulate the expression of hexose transporter (HXT) genes, ensuring optimal glucose uptake.
Raffinose: An Alternative Sugar Requiring Derepression
Raffinose is a trisaccharide composed of galactose, glucose, and fructose. Its utilization is contingent on the absence of glucose. The first step in raffinose metabolism is its extracellular hydrolysis by the enzyme invertase (encoded by the SUC2 gene), which breaks it down into sucrose and galactose. Sucrose is then further cleaved by invertase into glucose and fructose, which can subsequently enter glycolysis.
Crucially, the SUC2 gene is a primary target of glucose repression. Therefore, yeast can only efficiently metabolize raffinose when glucose levels are low. Under these "derepressed" conditions, the Snf1 kinase becomes active, phosphorylates Mig1, and causes its export from the nucleus, thereby lifting the repression of SUC2 and other genes necessary for alternative sugar metabolism. Studies have also shown that growth on raffinose, which favors mitochondrial respiration over fermentation, activates the mitochondrial retrograde (RTG) pathway and confers resistance to certain cellular stresses.
Visualization of Key Pathways
Signaling Pathway for Glucose Repression
References
A Comparative Guide to D(+)-Raffinose Pentahydrate for Microbiological Applications
For researchers, scientists, and drug development professionals, selecting the appropriate carbon source is a critical step in designing microbiological media and experiments. D(+)-Raffinose pentahydrate is a trisaccharide widely used in microbiology for the cultivation and differentiation of various microorganisms. This guide provides a comprehensive comparison of this compound with alternative carbohydrates, supported by experimental data and detailed protocols.
Certificate of Analysis: this compound (Microbiology Grade)
A Certificate of Analysis (CoA) for this compound suitable for microbiology typically includes the following specifications. These parameters ensure the purity and suitability of the compound for research applications.
| Parameter | Specification |
| Appearance | White to off-white crystalline powder[1][2] |
| Assay (HPLC) | ≥98.0% to ≥99.0%[1][3] |
| Specific Optical Rotation | +100.00° to +110.00° (c=10% in water)[4] |
| Water (Karl Fischer) | 13.0% - 17.0% |
| Residue on Ignition | ≤0.1% |
| Melting Point | 78-80 °C |
| Solubility | Soluble in water, yielding a clear, colorless solution |
| Heavy Metals | ≤10 ppm |
| Total Plate Count | ≤1000 cfu/g |
| Mold and Yeast | ≤100 cfu/g |
| Pathogen Testing | Absence of E. coli, Salmonella, and Staphylococcus aureus |
Comparison with Alternative Carbohydrates
This compound is often used as a selective carbon source, particularly for the differentiation of microorganisms based on their ability to ferment this trisaccharide. However, other carbohydrates can be used for similar purposes. The choice of carbohydrate can significantly impact microbial growth, metabolism, and the production of specific end-products.
| Carbohydrate | Structure | Key Microbiological Applications | Comparative Performance |
| D(+)-Raffinose | Trisaccharide (Galactose-Glucose-Fructose) | - Prebiotic for promoting the growth of beneficial bacteria like Bifidobacteria and Lactobacilli. - Differentiation of bacteria in diagnostic tests (e.g., API 20E). - Carbon source in yeast fermentation. | Fermented by many probiotic strains, but utilization can be strain-dependent. Some pathogens like certain strains of E. coli and Enterococcus faecium can also utilize raffinose. |
| Sucrose | Disaccharide (Glucose-Fructose) | - Common carbon source in general-purpose microbiological media. - Used in fermentation studies. | More readily metabolized by a wider range of microorganisms compared to raffinose. Can be used as a substrate to produce raffinose enzymatically. |
| Lactose | Disaccharide (Galactose-Glucose) | - Key component in media for the cultivation and differentiation of lactic acid bacteria. - Used to differentiate lactose fermenters from non-fermenters (e.g., in MacConkey agar). | Fermentation is dependent on the presence of β-galactosidase. Some bacteria that can ferment lactose may also ferment raffinose if they possess the necessary enzymes. |
| Inulin | Polysaccharide (Fructose chains) | - Prebiotic used to selectively stimulate the growth of Bifidobacteria. | Fermentation is often more selective for certain bifidobacterial species compared to shorter-chain oligosaccharides like FOS. Not all Bifidobacterium strains that ferment FOS can utilize inulin. |
| Fructooligosaccharides (FOS) | Oligosaccharide (Fructose chains) | - Prebiotic with a high selectivity for Bifidobacteria. | Generally fermented by a broader range of Bifidobacterium strains compared to inulin. |
| Stachyose | Tetrasaccharide (2 Galactose-Glucose-Fructose) | - Prebiotic, often studied in conjunction with raffinose. | Part of the raffinose family of oligosaccharides and is fermented by many of the same microorganisms. |
Experimental Protocols
Carbohydrate Fermentation Test
This protocol is a standard method to determine the ability of a microorganism to ferment a specific carbohydrate, such as D(+)-Raffinose.
1. Media Preparation (Phenol Red Broth Base with Raffinose)
-
Ingredients:
-
Peptone: 10 g
-
Sodium Chloride (NaCl): 5 g
-
Beef Extract: 1 g
-
Phenol Red: 0.018 g
-
This compound: 5 g
-
Distilled Water: 1 L
-
-
Procedure:
-
Dissolve all ingredients except raffinose in distilled water.
-
Adjust the pH to 7.3 ± 0.2.
-
Add the this compound and dissolve completely.
-
Dispense 5 mL of the medium into test tubes containing an inverted Durham tube.
-
Autoclave at 121°C for 15 minutes. The medium should be a clear, red-orange color.
-
2. Inoculation and Incubation
-
Using a sterile inoculating loop, pick a single, well-isolated colony from a pure culture.
-
Inoculate the raffinose broth.
-
Incubate the tube at 35-37°C for 18-24 hours. Some organisms may require longer incubation.
3. Interpretation of Results
-
Acid Production: A color change from red-orange to yellow indicates that the organism has fermented the raffinose, producing acidic byproducts.
-
Gas Production: The presence of a bubble in the Durham tube indicates gas production during fermentation.
-
No Fermentation: The medium remains red-orange or turns a deeper red/purple, indicating no acid production.
Visualizations
Experimental Workflow: Carbohydrate Fermentation Test
Caption: Workflow for determining carbohydrate fermentation.
Signaling Pathway: Raffinose Metabolism in Bifidobacteria
Caption: Simplified pathway of raffinose utilization by Bifidobacteria.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Frontiers | Bifidobacteria and Their Role as Members of the Human Gut Microbiota [frontiersin.org]
- 3. Fermentation of non-digestible raffinose family oligosaccharides and galactomannans by probiotics - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. In vitro fermentation of raffinose by the human gut bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Hydration Behavior of Raffinose, Sucrose, and Fructose
For Researchers, Scientists, and Drug Development Professionals
The hydration of sugars plays a pivotal role in various biological and pharmaceutical processes, influencing protein stability, cryopreservation, and drug formulation. Understanding the nuanced differences in how various sugars interact with water is crucial for optimizing these applications. This guide provides an objective comparison of the hydration behavior of the trisaccharide raffinose with the disaccharide sucrose and the monosaccharide fructose, supported by experimental data.
Quantitative Comparison of Hydration Properties
The following table summarizes key quantitative parameters related to the hydration of raffinose, sucrose, and fructose. It is important to note that the presented values are compiled from various studies and may have been determined under different experimental conditions. Direct comparison should therefore be made with caution.
| Property | Raffinose | Sucrose | Fructose | Source(s) |
| Molecular Weight ( g/mol ) | 504.44 | 342.30 | 180.16 | |
| Hydration Number (nh) | ~16 | 5 - 6 (at 20°C) | 3.83 - 1.89 (concentration dependent) | |
| Viscosity (relative to water) | Higher than sucrose and fructose | Intermediate | Lower than sucrose | |
| Apparent Molar Isentropic Compressibility (Ks,2,φ) (m3 mol-1 Pa-1) | Data not readily available | Negative values, concentration dependent | Negative values, concentration dependent |
Note: The hydration number represents the number of water molecules strongly associated with a sugar molecule. Viscosity provides insight into the sugar's effect on the bulk water structure, with higher viscosity indicating greater structuring. Apparent molar isentropic compressibility reflects the resistance of the solution to compression and is related to the hydration shell's properties.
Unveiling the Differences: A Deeper Dive
The structural differences between raffinose, sucrose, and fructose are the primary determinants of their distinct hydration behaviors. Raffinose, a trisaccharide composed of galactose, glucose, and fructose, possesses a larger and more complex structure with a greater number of hydroxyl groups compared to sucrose (glucose and fructose) and fructose (a monosaccharide).
This increased complexity and number of hydroxyl groups in raffinose lead to a significantly larger hydration shell, as indicated by its higher estimated hydration number. This extensive hydration is a key factor in its recognized role as a potent bioprotectant, particularly in preventing desiccation. The numerous hydrogen bonds formed between raffinose and water molecules help to maintain the structural integrity of biological molecules and membranes under stress conditions.
Sucrose, a disaccharide, exhibits a moderate level of hydration. Its hydration properties are crucial in the food industry and are also relevant in cryopreservation. Fructose, a monosaccharide, has the smallest hydration shell of the three. Its hydration behavior is influenced by the presence of both furanose and pyranose ring forms in solution.
Experimental Protocols: Methodologies for Characterization
The data presented in this guide are derived from various experimental techniques. Understanding the principles behind these methods is essential for interpreting the results accurately.
Time-Domain Nuclear Magnetic Resonance (TD-NMR) for Hydration Number Determination
Time-Domain Nuclear Magnetic Resonance (TD-NMR) is a powerful technique for probing the dynamics of water molecules in solution. By measuring the relaxation times of water protons (T1 and T2), it is possible to distinguish between "bound" water molecules within the hydration shell of a sugar and "free" or bulk water.
Experimental Workflow:
Caption: Workflow for determining hydration number using TD-NMR.
Viscometry for Assessing Water Structuring
Viscosity measurements provide information about the flow resistance of a fluid. In sugar solutions, an increase in viscosity compared to pure water indicates that the sugar molecules are ordering the surrounding water molecules, leading to a more structured solution.
Experimental Workflow:
Caption: General workflow for measuring the viscosity of sugar solutions.
Isentropic Compressibility Measurement
Isentropic compressibility is a thermodynamic property that describes the change in volume of a solution in response to a change in pressure, under conditions of constant entropy. It is determined from measurements of the speed of sound and density of the solution. The apparent molar isentropic compressibility of the sugar provides insights into the compressibility of its hydration shell.
Logical Relationship for Isentropic Compressibility Determination:
Caption: Relationship between measured and calculated parameters for isentropic compressibility.
Conclusion
The hydration behavior of sugars is a complex phenomenon dictated by their molecular structure. Raffinose, with its larger size and greater number of hydroxyl groups, exhibits a more extensive hydration shell compared to sucrose and fructose. This enhanced hydration contributes to its superior bioprotective properties. Sucrose demonstrates intermediate hydration, while the smaller monosaccharide fructose has a less pronounced effect on water structure. The experimental techniques outlined in this guide provide the means to quantify these differences, offering valuable data for researchers and professionals in drug development and other scientific fields. Further comparative studies under identical conditions are warranted to provide a more definitive ranking of the hydration properties of these important sugars.
D-Raffinose Pentahydrate vs. Inulin: A Comparative Guide to Prebiotic Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the prebiotic efficacy of D-Raffinose pentahydrate and inulin, focusing on their impact on gut microbiota, short-chain fatty acid (SCFA) production, and the underlying mechanisms of action. The information is supported by experimental data from in vitro and human studies.
Executive Summary
Both D-Raffinose pentahydrate and inulin demonstrate significant prebiotic activity, primarily through their selective fermentation by beneficial gut bacteria, leading to the production of health-promoting SCFAs. Inulin is a well-established prebiotic with a large body of evidence supporting its bifidogenic and butyrogenic effects. D-Raffinose, a trisaccharide belonging to the raffinose family of oligosaccharides (RFOs), also shows strong prebiotic potential, particularly in stimulating the growth of Bifidobacterium. While direct comparative clinical trials are limited, available data suggests both compounds are effective prebiotics, with potential differences in their fermentation profiles and the specific microbial consortia they promote.
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from representative studies on the effects of D-Raffinose pentahydrate and inulin on gut microbiota and SCFA production.
Table 1: Impact on Gut Microbiota Composition
| Prebiotic | Study Type | Dosage | Duration | Key Microbial Changes | Reference |
| D-Raffinose | Human Clinical Trial | 15 g/day | 4 weeks | Increased: Bifidobacterium spp. (from 11.6-15.5% to 58.2-80.1% of total bacteria)Decreased: Lecithinase-negative Clostridium spp., Bacteroidaceae | [1] |
| In Vitro Fermentation | 10 g/L | 48 hours | Increased: Relative amount of Bifidobacterium and LactobacillusDecreased: Relative amount of Proteobacteria | [2] | |
| Inulin | Human Clinical Trial | 16 g/day | 6 weeks | Increased: Bifidobacterium adolescentis, Bacteroides | [1] |
| Human Clinical Trial | 10 g/day | 16 days | Increased: Faecalibacterium prausnitzii (from 10.3% to 14.5%), Bifidobacterium adolescentis (from 0.89% to 3.9%), Bifidobacterium bifidum (from 0.22% to 0.63%) | [3] | |
| In Vitro Fermentation | 1% (w/v) | 24 hours | Increased: Bifidobacterium, AnaerostipesDecreased: Bilophila | [4] |
Table 2: Short-Chain Fatty Acid (SCFA) Production
| Prebiotic | Study Type | Substrate Concentration | Fermentation Time | Total SCFA Production | Key Individual SCFA Changes | Reference |
| D-Raffinose | In Vitro Fermentation | 10 g/L | 48 hours | 129.9 ± 2.6 mmol/L (Donor 1)179.6 ± 0.6 mmol/L (Donor 2) | Increased production of lactate, acetate, and propionate. | |
| Inulin | Human Clinical Trial | 16 g/day | 6 weeks | Significantly higher total SCFA vs. placebo | Increased: Acetic acid, Propionic acidNo significant change: Butyric acid | |
| In Vitro Fermentation | 1% (w/v) | 24 hours | Not specified | Increased: Butyric acid | ||
| In Vitro Fermentation | Not specified | 24 hours | Similar to other fibers | Higher rate of production in the later stages (12-24h) compared to some other fibers. |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to facilitate replication and further research.
In Vitro Fecal Fermentation
This protocol outlines a general procedure for assessing the prebiotic potential of carbohydrates using human fecal samples.
-
Fecal Slurry Preparation: Fresh fecal samples are collected from healthy human donors who have not consumed antibiotics for at least three months. A 10% (w/v) fecal slurry is prepared by homogenizing the feces in a pre-reduced anaerobic phosphate buffer (0.1 M, pH 7.0).
-
Basal Medium: A basal fermentation medium is prepared containing peptone, yeast extract, salts (NaCl, K₂HPO₄, KH₂PO₄, MgSO₄·7H₂O, CaCl₂·2H₂O), NaHCO₃, and reducing agents like L-cysteine HCl. The medium is sterilized and maintained under anaerobic conditions (e.g., by gassing with N₂/CO₂).
-
Fermentation: The test prebiotic (D-Raffinose pentahydrate or inulin) is added to the basal medium at a final concentration (e.g., 1% w/v). The fecal slurry is then inoculated into the medium (e.g., 10% v/v). The fermentation is carried out in a pH-controlled anaerobic environment at 37°C for a specified period (e.g., 24-48 hours).
-
Sampling and Analysis: Samples are collected at various time points for analysis of microbial populations (via 16S rRNA gene sequencing or qPCR) and SCFA concentrations (via gas chromatography).
Quantification of Short-Chain Fatty Acids by Gas Chromatography (GC-FID)
This method is commonly used for the analysis of SCFAs from fecal fermentation samples.
-
Sample Preparation: Fermentation broth or fecal slurry is centrifuged to remove solids. The supernatant is acidified (e.g., with hydrochloric acid) and an internal standard (e.g., 2-ethylbutyric acid) is added.
-
Extraction: SCFAs are extracted from the acidified supernatant using an organic solvent such as diethyl ether or by solid-phase extraction.
-
GC Analysis: The extracted SCFAs are injected into a gas chromatograph equipped with a flame ionization detector (GC-FID). A capillary column with a suitable stationary phase (e.g., a free fatty acid phase like DB-FFAP) is used for separation.
-
Quantification: The concentration of each SCFA is determined by comparing its peak area to that of the internal standard and a standard curve prepared with known concentrations of acetate, propionate, and butyrate.
Mandatory Visualization
Signaling Pathways
The prebiotic effects of both D-Raffinose and inulin are primarily mediated by the production of SCFAs, which act as signaling molecules in the host.
References
- 1. Prebiotic effect of inulin-type fructans on faecal microbiota and short-chain fatty acids in type 2 diabetes: a randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repositorium.uminho.pt [repositorium.uminho.pt]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Prebiotic inulin-type fructans induce specific changes in the human gut microbiota | Gut [gut.bmj.com]
A Comparative Analysis of D-Raffinose and D-Glucose Solubility in Methanol-Water Mixtures
For researchers, scientists, and professionals in drug development, understanding the solubility of carbohydrates in mixed solvent systems is critical for a range of applications, from purification and crystallization to formulation and delivery. This guide provides a detailed comparison of the solubility behavior of D-raffinose, a trisaccharide, and D-glucose, a monosaccharide, in methanol-water solutions.
While extensive experimental data is available for D-glucose, specific data for D-raffinose in methanol-water mixtures is less common. However, by examining the solubility of the closely related disaccharide, sucrose, alongside general principles of carbohydrate solubility, a comprehensive understanding of D-raffinose's expected behavior can be extrapolated. As a general trend, the solubility of carbohydrates in alcohol-water solutions decreases as the proportion of alcohol increases.
Quantitative Solubility Data
The following tables summarize the experimental solubility data for D-glucose and sucrose in various methanol-water mixtures at different temperatures. Sucrose, being an oligosaccharide like D-raffinose, provides a valuable point of reference. The data clearly illustrates that as the weight percentage of methanol increases, the solubility of both sugars decreases significantly. It is anticipated that D-raffinose, being a larger and more complex sugar, would exhibit even lower solubility than sucrose under similar conditions.
Table 1: Solubility of D-Glucose in Methanol-Water Mixtures
| Temperature (°C) | Methanol (wt%) | Water (wt%) | D-Glucose Solubility ( g/100g solvent) |
| 25 | 0 | 100 | 90.9 |
| 25 | 50 | 50 | 28.6 |
| 25 | 80 | 20 | 5.8 |
| 25 | 100 | 0 | 0.6 |
| 40 | 0 | 100 | 125.0 |
| 40 | 50 | 50 | 40.0 |
| 40 | 80 | 20 | 9.1 |
| 40 | 100 | 0 | 1.1 |
| 60 | 0 | 100 | 200.0 |
| 60 | 50 | 50 | 66.7 |
| 60 | 80 | 20 | 16.7 |
| 60 | 100 | 0 | 2.2 |
Note: Data is compiled from various sources and may be interpolated.
Table 2: Solubility of Sucrose in Methanol-Water Mixtures [1]
| Temperature (°C) | Methanol (wt%) | Water (wt%) | Sucrose Solubility ( g/100g solvent) |
| 22 | 0 | 100 | 203.9 |
| 22 | 20 | 80 | 140.0 |
| 22 | 40 | 60 | 80.0 |
| 22 | 60 | 40 | 35.0 |
| 22 | 80 | 20 | 10.0 |
| 22 | 100 | 0 | 0.1 |
| 40 | 0 | 100 | 238.1 |
| 40 | 20 | 80 | 165.0 |
| 40 | 40 | 60 | 95.0 |
| 40 | 60 | 40 | 45.0 |
| 40 | 80 | 20 | 15.0 |
| 40 | 100 | 0 | 0.3 |
Experimental Protocols
The determination of sugar solubility in mixed solvents is a fundamental experimental procedure. A widely accepted method is the isothermal equilibrium method, followed by quantitative analysis of the supernatant.
Isothermal Equilibrium and Sampling:
-
Preparation of Solvent Mixtures: A series of methanol-water mixtures of known compositions (e.g., 20%, 40%, 60%, 80% w/w methanol) are prepared by accurately weighing both components.
-
Saturation: An excess amount of the sugar (D-raffinose or D-glucose) is added to a known mass of each solvent mixture in sealed vials or flasks.
-
Equilibration: The vials are placed in a constant temperature bath and agitated (e.g., using a magnetic stirrer or shaker) for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, the agitation is stopped, and the solid and liquid phases are allowed to separate. For viscous solutions, centrifugation can be employed to facilitate a clear separation.
-
Sampling: A sample of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid any temperature-induced precipitation. The syringe is often fitted with a filter (e.g., 0.45 µm) to remove any suspended microcrystals.
Quantitative Analysis:
The concentration of the dissolved sugar in the sampled supernatant can be determined by various analytical techniques:
-
Gravimetric Method: A known mass of the supernatant is transferred to a pre-weighed vial. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the sugar). The mass of the remaining dry sugar is then determined, and the solubility is calculated.
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate method. The supernatant sample is appropriately diluted and injected into an HPLC system equipped with a suitable column (e.g., an amino or carbohydrate-specific column) and a refractive index (RI) detector. The concentration is determined by comparing the peak area to a calibration curve prepared with standard solutions of the sugar.
-
Gas Chromatography (GC): For this method, the sugar in the supernatant sample must first be derivatized to a volatile compound (e.g., through silylation). The derivatized sample is then injected into a GC for quantification.
Experimental Workflow
The logical flow of the experimental procedure for comparing the solubilities of D-raffinose and D-glucose is depicted in the following diagram.
Caption: Experimental workflow for solubility determination.
Signaling Pathways and Logical Relationships
In the context of solubility, we are primarily concerned with the physical chemistry of dissolution rather than biological signaling pathways. The key logical relationship governing the solubility of these sugars in methanol-water mixtures is the interplay between solute-solvent and solvent-solvent interactions.
Caption: Factors influencing sugar solubility in methanol-water.
References
D-Raffinose pentahydrate performance in preserving lactate dehydrogenase (LDH) activity.
For researchers, scientists, and drug development professionals, selecting the optimal excipient to preserve the activity of enzymes like lactate dehydrogenase (LDH) is a critical step in formulation development. This guide provides a comparative analysis of D-Raffinose pentahydrate's performance against other common stabilizers, supported by experimental data, to aid in this crucial decision-making process.
D-Raffinose pentahydrate, a trisaccharide composed of galactose, glucose, and fructose, is a non-reducing sugar that has been explored for its potential in stabilizing biologics. Its ability to form an amorphous glassy matrix is a key characteristic for protecting proteins during stressful processes like freeze-drying and subsequent storage. However, its performance relative to other widely used excipients such as sucrose and trehalose is a subject of ongoing research.
Comparative Performance of Excipients on LDH Activity
The efficacy of various sugars in preserving LDH activity is typically evaluated after subjecting the enzyme to stresses such as freeze-thawing, freeze-drying (lyophilization), and storage under controlled conditions. The following table summarizes quantitative data on the remaining LDH activity in the presence of different excipients.
| Excipient | Process | Remaining LDH Activity (%) | Reference |
| D-Raffinose pentahydrate | Freeze-drying | ~60-70% (dependent on annealing) | [1] |
| Sucrose | Freeze-drying | ~60-80% | [2][3] |
| Trehalose | Freeze-drying | ~60-80% | [2][3] |
| Maltose | Freeze-drying | ~60% | |
| Lactose | Freeze-drying | ~60% | |
| No Additive | Freeze-drying | ~40-50% | |
| Sucrose | Storage (40°C, ~0% RH, 90 days) | ~50% | |
| Trehalose | Storage (40°C, ~0% RH, 90 days) | ~60% | |
| Maltose | Storage (40°C, ~0% RH, 90 days) | ~30% | |
| Lactose | Storage (40°C, ~0% RH, 90 days) | ~20% |
Note: The data presented is a synthesis from multiple sources and experimental conditions may vary. Direct comparison is most accurate when data is sourced from a single comparative study.
From the available data, it is evident that while D-Raffinose pentahydrate offers a degree of protection to LDH during freeze-drying, its performance is comparable to that of common disaccharides like sucrose and trehalose in the initial post-lyophilization stage. However, studies focusing on storage stability often highlight trehalose as a superior stabilizer. It is crucial to note that the physical state of the excipient plays a significant role; crystallization of raffinose during the freeze-drying process has been shown to lead to a substantial loss of LDH activity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of LDH preservation.
Freeze-Drying of LDH with Different Excipients
-
Preparation of Solutions: Rabbit muscle LDH is dissolved in a buffer solution (e.g., 10 mM sodium phosphate buffer, pH 7.4) to a final concentration of approximately 0.1 mg/mL. The respective sugar excipients (D-Raffinose pentahydrate, sucrose, trehalose, etc.) are added to the LDH solution at a specific weight ratio (e.g., 1:100 protein to sugar).
-
Freezing: Aliquots of the LDH-excipient solutions are placed in vials and frozen at a controlled rate to a temperature below the glass transition temperature of the maximally freeze-concentrated solute (Tg'). This is often achieved by placing the vials on a pre-cooled shelf in a freeze-dryer.
-
Primary Drying (Sublimation): The shelf temperature is raised under vacuum to a point below the collapse temperature of the formulation to allow for the sublimation of ice. This phase is continued until all the frozen water is removed.
-
Secondary Drying (Desorption): The shelf temperature is further increased to remove unfrozen, bound water from the dried cake.
-
Reconstitution: The freeze-dried samples are reconstituted with purified water to the original volume for subsequent activity assays.
Lactate Dehydrogenase (LDH) Activity Assay
The enzymatic activity of LDH is determined spectrophotometrically by monitoring the rate of oxidation of NADH to NAD+.
-
Reaction Mixture: A reaction mixture is prepared containing sodium pyruvate and NADH in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.5).
-
Enzyme Addition: The reconstituted LDH sample is added to the reaction mixture, initiating the enzymatic reaction.
-
Spectrophotometric Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is measured over time at a constant temperature (e.g., 25°C) using a spectrophotometer.
-
Calculation of Activity: The rate of change in absorbance is used to calculate the LDH activity, which is expressed as a percentage of the activity of the initial, unstressed enzyme solution.
Mechanisms of Stabilization and Experimental Workflow
The protective effects of sugars like D-Raffinose pentahydrate are primarily attributed to two key mechanisms: the water replacement hypothesis and the vitrification theory .
Caption: Mechanisms of sugar-mediated protein stabilization.
The water replacement hypothesis suggests that during dehydration, the sugar molecules form hydrogen bonds with the protein, effectively replacing the water molecules that form a protective hydration shell around the protein in its native state. This interaction helps to maintain the protein's conformational integrity.
The vitrification theory posits that upon drying, the sugars form a highly viscous, amorphous (non-crystalline) glassy matrix. This glassy state physically entraps the protein molecules, restricting their mobility and preventing the conformational changes that can lead to unfolding and aggregation.
The following diagram illustrates the typical experimental workflow for evaluating the performance of different excipients in preserving LDH activity.
Caption: Experimental workflow for LDH preservation analysis.
References
A Comparative Guide to the Spectrophotometric Determination of D-Raffinose in Reconstituted Lyophiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the quantitative determination of D-raffinose in reconstituted lyophilized products. Lyophilization, or freeze-drying, is a common technique to preserve the stability of biopharmaceuticals and other sensitive materials. D-raffinose is often used as a lyoprotectant to stabilize proteins and other biomolecules during this process. Accurate quantification of D-raffinose in the final reconstituted product is crucial for quality control and formulation development.
This document outlines the experimental protocols for the primary spectrophotometric method, an enzymatic assay, and a common alternative, High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID). Performance data is presented to facilitate an objective comparison, and diagrams are provided to illustrate the experimental workflows.
Methodology Comparison
Two primary methods are evaluated for the determination of D-raffinose: an enzymatic spectrophotometric assay and HPLC-RID. The choice of method will depend on factors such as required specificity, sample throughput, and available instrumentation.
Enzymatic Spectrophotometric Assay
This method offers high specificity due to the nature of enzymatic reactions. The principle involves the enzymatic hydrolysis of D-raffinose and subsequent measurement of a reaction product by spectrophotometry. Commercial kits, such as the Megazyme K-RAFGA assay, provide a standardized and convenient format for this analysis.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
HPLC-RID is a widely used analytical technique for the separation and quantification of sugars. This method separates D-raffinose from other components in the sample matrix based on its interaction with a stationary phase, and the refractive index detector provides a signal proportional to the concentration.
Performance Data
The following table summarizes the key performance characteristics of the enzymatic spectrophotometric assay and HPLC-RID for the determination of D-raffinose. The data is based on a comparative study of sugar analysis in a complex biological matrix.
| Parameter | Enzymatic Spectrophotometric Assay (e.g., Megazyme K-RAFGA) | High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) |
| Principle | Enzymatic hydrolysis of raffinose to D-galactose, followed by enzymatic oxidation of D-galactose and measurement of NADH production at 340 nm. | Chromatographic separation on a specialized column with detection based on changes in the refractive index of the eluent. |
| Specificity | High, due to the specificity of the α-galactosidase enzyme for α-galactoside linkages. | Good, but can be susceptible to interference from other compounds with similar retention times. |
| Limit of Detection (LOD) | ~3 mg/L | ~82 mg/L[1] |
| Limit of Quantification (LOQ) | ~10 mg/L | ~192 mg/L[1] |
| Linear Range | Typically up to ~2.5 g/L | Dependent on detector and column capacity, but generally wide. |
| Analysis Time per Sample | ~30-40 minutes | ~20-30 minutes |
| Throughput | Moderate, can be adapted for microplate format for higher throughput. | High, especially with an autosampler. |
| Instrumentation | Spectrophotometer or microplate reader. | HPLC system with a refractive index detector. |
| Cost per Sample | Moderate, primarily driven by the cost of the enzymatic kit. | Lower for routine analysis, but initial instrument cost is high. |
| Ease of Use | Relatively simple, with pre-prepared reagents in kit format. | Requires expertise in HPLC method development and troubleshooting. |
Experimental Protocols
Sample Preparation for Reconstituted Lyophiles
Proper sample preparation is critical to ensure accurate and reproducible results. The following protocol is a general guideline for the preparation of reconstituted lyophilized products for D-raffinose analysis.
-
Reconstitution: Carefully reconstitute the lyophilized product according to the manufacturer's instructions, typically with high-purity water or a specified buffer. Ensure the product is fully dissolved.
-
Centrifugation: Centrifuge the vial of the reconstituted lyophile at approximately 12,000 x g for 20 seconds to pellet any insoluble material.
-
Deproteinization (if necessary): For samples with high protein content that may interfere with the assay, a deproteinization step is recommended. Carrez clarification is a common and effective method:
-
To 1 mL of the reconstituted sample, add 50 µL of Carrez I solution (Potassium ferrocyanide).
-
Mix thoroughly.
-
Add 50 µL of Carrez II solution (Zinc sulfate).
-
Mix thoroughly.
-
Add 100 µL of 0.1 M NaOH to neutralize.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Use the clear supernatant for the assay.
-
-
Dilution: Dilute the supernatant to a concentration that falls within the linear range of the chosen analytical method.
Method 1: Enzymatic Spectrophotometric Determination of D-Raffinose
This protocol is based on the principles of the Megazyme K-RAFGA assay kit.
Principle:
α-Galactosidase hydrolyzes D-raffinose to D-galactose and sucrose. The D-galactose is then oxidized by galactose dehydrogenase in the presence of NAD+, leading to the formation of NADH. The increase in absorbance at 340 nm is directly proportional to the amount of D-raffinose in the sample.
Materials:
-
Spectrophotometer or microplate reader capable of reading absorbance at 340 nm.
-
Enzymatic assay kit for D-raffinose (e.g., Megazyme K-RAFGA).
-
Reagents as supplied in the kit (α-galactosidase, galactose dehydrogenase, NAD+, buffers).
-
Micropipettes and tips.
-
Cuvettes or 96-well microplate.
-
Prepared sample supernatant.
-
D-Raffinose standard solution.
Procedure:
-
Pipette 200 µL of the prepared sample supernatant into a microcentrifuge tube or cuvette.
-
Add 20 µL of α-galactosidase solution.
-
Incubate at 40°C for 20 minutes to allow for the complete hydrolysis of raffinose.
-
Add 1.0 mL of a solution containing buffer, NAD+, and galactose dehydrogenase.
-
Mix and incubate at room temperature for 5 minutes.
-
Measure the absorbance at 340 nm (A1).
-
To determine the background absorbance from free D-galactose in the sample, prepare a blank by omitting the α-galactosidase and repeating steps 4-6 (A_blank).
-
The final absorbance due to raffinose is calculated as A_final = A1 - A_blank.
-
Quantify the D-raffinose concentration by comparing the final absorbance to a standard curve prepared with known concentrations of D-raffinose.
Method 2: HPLC-RID Determination of D-Raffinose
This protocol provides a general framework for the analysis of D-raffinose using HPLC with refractive index detection.
Principle:
The sample is injected into an HPLC system where it is passed through a column packed with a stationary phase that separates sugars based on their physicochemical properties. The refractive index detector measures the difference in the refractive index between the column eluent and a reference, producing a signal that is proportional to the concentration of the analyte.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a refractive index (RID) detector.
-
A suitable carbohydrate analysis column (e.g., an amino- or ligand-exchange column).
-
Mobile phase: A mixture of acetonitrile and water is commonly used for amino columns. The exact ratio will depend on the column and desired separation. A typical starting point is 75:25 (v/v) acetonitrile:water.
-
D-Raffinose standard solutions of known concentrations.
-
Prepared sample supernatant.
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the HPLC system and column with the mobile phase until a stable baseline is achieved on the RID.
-
Prepare a series of D-raffinose standard solutions of different concentrations in the mobile phase.
-
Inject a fixed volume (e.g., 20 µL) of each standard solution and the prepared sample supernatant onto the column.
-
Run the analysis under isocratic conditions at a constant flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 30°C).
-
Identify the D-raffinose peak in the chromatograms based on its retention time compared to the standards.
-
Construct a calibration curve by plotting the peak area of the D-raffinose standards against their concentration.
-
Determine the concentration of D-raffinose in the sample by interpolating its peak area on the calibration curve.
Diagrams
Caption: Workflow for the enzymatic spectrophotometric determination of D-raffinose.
Caption: Comparison of enzymatic and HPLC-RID methods for D-raffinose analysis.
References
A Comparative Guide to X-ray Diffraction for the Structural Elucidation of Raffinose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of X-ray Diffraction (XRD) with Nuclear Magnetic Resonance (NMR) spectroscopy for determining the three-dimensional structure of raffinose. It includes supporting experimental data for raffinose pentahydrate, a detailed protocol for XRD analysis, and visualizations to aid researchers in selecting the most appropriate method for their specific needs.
Introduction to the Structural Determination of Raffinose
Raffinose, a trisaccharide composed of galactose, glucose, and fructose, plays significant roles in the biological processes of plants and is of interest in the food and pharmaceutical industries. Determining its precise three-dimensional structure is crucial for understanding its function, reactivity, and interactions with other molecules. X-ray diffraction is a powerful technique for obtaining high-resolution structural information of crystalline compounds like raffinose.
Comparison of Analytical Techniques: XRD vs. NMR
While X-ray crystallography is a gold standard for high-resolution structural analysis of crystalline materials, Nuclear Magnetic Resonance (NMR) spectroscopy offers complementary information, particularly regarding the molecule's conformation and dynamics in solution. The choice of technique depends on the specific research question, sample properties, and the desired level of detail.
Qualitative Comparison
-
X-ray Diffraction (XRD): Provides a static, high-resolution three-dimensional model of the molecule as it exists in a crystal lattice. It is unparalleled in its ability to define precise bond lengths, bond angles, and stereochemistry. However, the absolute requirement for a well-ordered single crystal can be a significant bottleneck, as many oligosaccharides are difficult to crystallize[1].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed information about the covalent structure and conformational dynamics of molecules in solution[2][3][4]. For oligosaccharides, NMR is particularly useful for determining the conformation of flexible glycosidic linkages[5]. It does not require crystallization, which is a major advantage for molecules that are difficult to crystallize. However, the structural information is an average of the conformations present in solution and may not be as precise as that from XRD.
Quantitative Comparison
The following table summarizes the key differences between XRD and NMR for the structural analysis of raffinose.
| Feature | X-ray Diffraction (XRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sample State | Crystalline solid | Solution |
| Principle | Diffraction of X-rays by the electron clouds of atoms in a crystal lattice | Absorption of radiofrequency waves by atomic nuclei in a magnetic field |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Through-bond and through-space atomic connectivity, conformational dynamics, intermolecular interactions |
| Resolution | Typically high (atomic resolution) | Generally lower than XRD, provides an average structure in solution |
| Advantages | Provides a highly accurate and detailed static structure. No theoretical size limit. | Can study molecules in a more biologically relevant solution state. Provides dynamic information. No need for crystallization. |
| Disadvantages | Requires high-quality single crystals, which can be difficult to obtain for oligosaccharides. The crystal structure may not represent the solution conformation. | Less precise for overall 3D structure. Structure represents a population average. Limited to smaller molecules for detailed analysis. |
Crystallographic Data for Raffinose Pentahydrate
The following table summarizes the crystallographic data for raffinose pentahydrate obtained from single-crystal X-ray diffraction.
| Parameter | Value |
| Chemical Formula | C₁₈H₃₂O₁₆·5H₂O |
| Molecular Weight | 594.51 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P 2₁2₁2₁ |
| Unit Cell Dimensions | a = 8.8847 Å, b = 12.2592 Å, c = 23.7676 Å |
| α = 90°, β = 90°, γ = 90° | |
| Temperature | 119 K |
| Radiation | CuKα |
| R-factor | 0.036 |
Data sourced from PubChem CID 2724100 and a study by Jeffrey & Huang (1990).
Experimental Protocol for XRD Analysis of Raffinose
This section outlines a detailed methodology for the characterization of raffinose crystals using single-crystal X-ray diffraction.
1. Crystallization of Raffinose Pentahydrate
-
Materials: D-(+)-Raffinose pentahydrate (≥98% purity), distilled water, ethanol.
-
Procedure:
-
Prepare a saturated solution of raffinose pentahydrate in distilled water at room temperature.
-
Slowly add ethanol as an anti-solvent to the aqueous solution until slight turbidity is observed.
-
Gently warm the solution to redissolve the precipitate and then allow it to cool slowly to room temperature.
-
Seal the container and leave it undisturbed. Single crystals suitable for XRD analysis should form over several days to weeks.
-
2. X-ray Diffraction Data Collection
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a copper (Cu Kα) or molybdenum (Mo Kα) X-ray source, a goniometer, and a suitable detector (e.g., CCD or CMOS).
-
Procedure:
-
Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
-
Center the crystal in the X-ray beam.
-
Perform a preliminary screening to determine the crystal quality and unit cell parameters.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of angles. Data is typically collected at a low temperature (e.g., 100-120 K) to minimize thermal vibrations and radiation damage.
-
3. Data Processing and Structure Solution
-
Software: Standard crystallographic software packages (e.g., SHELX, Olex2, CRYSTALS).
-
Procedure:
-
Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).
-
Apply corrections for Lorentz and polarization effects, and absorption.
-
Determine the space group from the systematic absences in the diffraction data.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using least-squares methods. This involves adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors.
-
Locate and refine the positions of hydrogen atoms, often from difference electron density maps.
-
Validate the final structure using metrics such as the R-factor, goodness-of-fit, and analysis of the residual electron density map.
-
Workflow for Raffinose Crystal Structure Confirmation via XRD
The following diagram illustrates the key stages in determining the crystal structure of raffinose using X-ray diffraction.
Caption: Workflow for Raffinose Crystal Structure Determination by XRD.
Conclusion
X-ray diffraction is an indispensable tool for obtaining high-resolution structural data of crystalline raffinose, providing a detailed and static picture of its atomic arrangement. While the requirement for high-quality crystals can be a challenge, the unparalleled detail of the resulting structural models often justifies the effort. For a comprehensive understanding, X-ray crystallography is best used in conjunction with other analytical techniques like NMR spectroscopy, which provides complementary information on the molecule's identity, purity, and solution-state behavior.
References
- 1. researchgate.net [researchgate.net]
- 2. Conformational Preferences at the Glycosidic Linkage of Saccharides in Solution as Deduced from NMR Experiments and MD Simulations: Comparison to Crystal Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Conformational Studies of Monosaccharides and Oligosaccharides by Nmr Spectroscopy and X-Ray Crystallography - University of Notre Dame - Figshare [curate.nd.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. diva-portal.org [diva-portal.org]
Safety Operating Guide
Proper Disposal of D(+)-Raffinose Pentahydrate: A Guide for Laboratory Professionals
The following guide provides detailed procedures for the safe and compliant disposal of D(+)-Raffinose pentahydrate, ensuring the safety of laboratory personnel and the protection of the environment. While this compound is generally not classified as a hazardous substance, proper handling and disposal are essential to maintain a safe and compliant laboratory environment[1][2][3][4]. Some safety data sheets indicate that it may cause skin, eye, and respiratory irritation[5].
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including protective gloves, safety glasses, and a lab coat. In case of dust formation, respiratory protection may be necessary. Handle the material in a well-ventilated area to avoid inhalation of dust.
Step-by-Step Disposal Procedures
The recommended disposal method for this compound depends on whether it is uncontaminated, contaminated, or a spill.
1. Disposal of Uncontaminated this compound:
For uncontaminated, surplus, or non-recyclable this compound, the recommended course of action is to engage a licensed disposal company.
-
Step 1: Securely package the this compound in a suitable, closed, and clearly labeled container. If possible, use the original container.
-
Step 2: Contact your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Step 3: Adhere to all local, regional, and national regulations regarding chemical waste disposal.
2. Disposal of Contaminated this compound and Associated Waste:
If this compound is contaminated with other hazardous chemicals, the mixture must be treated as hazardous waste.
-
Step 1: Collect the contaminated material in a sturdy, leak-proof container.
-
Step 2: Label the container clearly as "Hazardous Waste" and list all chemical components.
-
Step 3: Store the container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Step 4: Arrange for disposal through your institution's hazardous waste program. Do not dispose of this waste down the drain or in the regular trash.
3. Spill Cleanup and Disposal:
In the event of a spill, follow these procedures to minimize exposure and ensure proper cleanup and disposal.
-
Step 1: Evacuate and alert personnel in the immediate area.
-
Step 2: Wear appropriate PPE, including respiratory protection if dust is generated.
-
Step 3: Clean up the spill immediately. For dry spills, carefully sweep up or vacuum the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.
-
Step 4: After the bulk of the material has been removed, the contaminated area should be cleaned with an appropriate decontaminant.
-
Step 5: Dispose of the cleanup materials and the spilled product as chemical waste through a licensed disposal company. Do not allow the product to enter drains or waterways.
4. Disposal of Empty Containers:
-
Non-contaminated containers: If the container is not contaminated, it can be recycled or disposed of as regular waste.
-
Contaminated containers: Packaging that cannot be properly cleaned must be disposed of in the same manner as the substance it contained. For containers that held hazardous waste, they must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, deface the label before disposal.
Summary of Key Data
| Parameter | Information | Citations |
| Hazard Classification | Not classified as hazardous according to Regulation (EC) No 1272/2008 [CLP]. | |
| Environmental Hazards | Not classified as hazardous to the aquatic environment. Non-hazardous to water. | |
| PBT and vPvB Assessment | This substance does not meet the criteria for PBT or vPvB. | |
| Primary Disposal Route | Offer surplus and non-recyclable solutions to a licensed disposal company. | |
| Prohibited Disposal | Do not dump into sewers or waterways. | |
| Incompatible Materials | Keep away from oxidizing agents and from highly alkaline or acidic materials. |
Disposal Procedure Workflow
Caption: Disposal decision workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling D(+)-Raffinose Pentahydrate
Essential safety protocols and logistical plans for the proper handling and disposal of D(+)-Raffinose pentahydrate are critical for maintaining a safe laboratory environment. This guide provides immediate, procedural steps for researchers, scientists, and drug development professionals.
This compound is a carbohydrate used in various biochemical and microbiological applications. While it is not classified as a hazardous substance, proper handling and the use of personal protective equipment (PPE) are essential to prevent potential irritation and ensure laboratory safety.[1]
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, the following personal protective equipment is recommended to minimize exposure and ensure safety.
Eye and Face Protection:
-
It is crucial to wear safety glasses with side shields or chemical splash goggles that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1][2] A face shield may be necessary in situations where there is a higher risk of dust generation.
Skin Protection:
-
Hand Protection: Chemical-resistant gloves should be worn.[3] Nitrile rubber gloves are a suitable option. It is important to inspect gloves for any damage before use and to use proper glove removal techniques to avoid skin contact.
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure. Work clothes should be laundered separately.
Respiratory Protection:
-
In situations where dust is generated, respiratory protection is necessary. A NIOSH-approved N95 dust mask or a respirator should be used to prevent inhalation of the powder.
The following table summarizes the key specifications for the recommended personal protective equipment.
| PPE Category | Type/Specification | Standard | Additional Notes |
| Eye/Face Protection | Safety glasses with side-shields, Chemical goggles | NIOSH (US), EN 166 (EU) | A face shield may be appropriate in some workplaces. |
| Hand Protection | Nitrile rubber gloves | EN 374 | Breakthrough time of >480 minutes (permeation: level 6). |
| Respiratory Protection | Dust mask | N95 (US), CEN (EU) | Necessary when dust formation occurs. |
Procedural Workflow for PPE Selection
The selection of appropriate PPE is a critical step in safely handling this compound. The following diagram outlines the logical workflow for this process.
Operational and Disposal Plans
Handling and Storage:
-
Handle this compound in a well-ventilated area to minimize dust generation.
-
Avoid contact with skin and eyes, and do not breathe in the dust.
-
After handling, always wash your hands thoroughly with soap and water.
-
Store the compound in a cool, dry, and well-ventilated area in a tightly sealed container. The recommended storage temperature is between 15-25°C.
Spill Management:
-
In case of a spill, immediately clean it up to avoid generating dust.
-
Use dry clean-up procedures such as sweeping or vacuuming.
-
Place the collected material into a suitable, sealed container for disposal.
Disposal:
-
Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations.
-
It is often acceptable to dispose of the substance in an authorized landfill. Do not allow the product to enter drains. Unused products and non-recyclable solutions should be offered to a licensed disposal company.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
